Tos-PEG2-OH
Beschreibung
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Eigenschaften
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLLRZCWYKJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460253 | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118591-58-5 | |
| Record name | Ethanol, 2-(2-hydroxyethoxy)-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118591-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure, properties, and applications of Tos-PEG2-OH, a bifunctional linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The focus is on its role as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure
This compound, systematically named 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate , is a molecule composed of three key functional components: a tosyl group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group.
-
Tosyl (Tos) Group: The tosyl group (p-toluenesulfonate) is derived from p-toluenesulfonic acid. It serves as an excellent leaving group in nucleophilic substitution reactions, making the position it is attached to highly reactive and amenable to modification.
-
PEG2 Spacer: This is a short polyethylene glycol linker consisting of two repeating ethylene (B1197577) glycol units (-O-CH2-CH2-). The PEG spacer imparts hydrophilicity and flexibility to the molecule. This is crucial in applications like PROTACs, where it provides the necessary length and spatial orientation to connect two larger biomolecules effectively.[1][2]
-
Hydroxyl (-OH) Group: The terminal primary alcohol is a versatile functional group that can be readily used for further chemical conjugations, such as esterification or etherification, to link the molecule to other chemical entities.
The combination of a reactive tosyl group on one end and a modifiable hydroxyl group on the other makes this compound a valuable heterobifunctional linker.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key quantitative data for this compound are summarized below, providing essential information for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 118591-58-5 | [1][3] |
| Molecular Formula | C₁₁H₁₆O₅S | [3][4] |
| Molecular Weight | 260.31 g/mol | [4][5] |
| Purity | ≥95% | [3] |
| Synonyms | 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, Diethylene glycol mono-p-toluenesulfonate | [3] |
Applications in Drug Development: PROTAC Synthesis
This compound is primarily employed as a PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease.
A PROTAC molecule consists of three parts:
-
A ligand that binds to the target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as this critical linker. Its PEG nature enhances solubility and provides the flexibility needed to bring the target protein and the E3 ligase into optimal proximity for ubiquitination and subsequent degradation.
References
An In-depth Technical Guide to Tos-PEG2-OH: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tos-PEG2-OH, with the chemical name 2-(2-(tosyloxy)ethoxy)ethanol, is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, it plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the application of this compound in the development of PROTACs, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Chemical Properties
This compound is a colorless to light yellow liquid at room temperature. Its structure features a terminal hydroxyl group (-OH) and a tosyl group (-OTs), which is an excellent leaving group in nucleophilic substitution reactions. This dual functionality allows for the sequential attachment of two different molecular entities, making it a valuable building block in the construction of heterobifunctional molecules like PROTACs.
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(2-(tosyloxy)ethoxy)ethanol |
| Synonyms | Diethylene glycol monotosylate, 2-(2-Hydroxyethoxy)ethyl p-toluenesulfonate |
| CAS Number | 118591-58-5 |
| Molecular Formula | C₁₁H₁₆O₅S |
| Molecular Weight | 260.31 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.256 g/cm³ |
| Purity | Typically ≥95% |
| Storage Conditions | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective monotosylation of diethylene glycol. This reaction takes advantage of the differential reactivity of the two primary hydroxyl groups in diethylene glycol under controlled conditions. A general and effective laboratory-scale protocol is detailed below.
Experimental Protocol: Monotosylation of Diethylene Glycol
Materials:
-
Diethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1.0 equivalent) in anhydrous DCM or THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the cooled solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Add the TsCl solution dropwise to the reaction mixture at 0°C over a period of 30-60 minutes.
-
Allow the reaction to stir at 0°C for 2-4 hours, and then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.
Yield: The yield of the purified product can vary but is typically in the range of 60-80%.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via monotosylation of diethylene glycol.
Spectroscopic Characterization
The structure of this compound is confirmed through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the PEG chain, and the hydroxyl proton.
-
Aromatic Protons: Two doublets in the range of δ 7.2-7.8 ppm, corresponding to the four aromatic protons of the p-toluenesulfonyl group.
-
PEG Methylene Protons: A series of multiplets in the range of δ 3.5-4.2 ppm, corresponding to the eight methylene protons of the diethylene glycol backbone. The protons adjacent to the tosyl group will be shifted downfield compared to those adjacent to the hydroxyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between δ 2.0-3.0 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbons of the tosyl group and the PEG chain.
-
Aromatic Carbons: Signals in the aromatic region (δ 125-145 ppm).
-
PEG Methylene Carbons: Signals in the aliphatic region (δ 60-75 ppm). The carbon atom directly attached to the tosyl group will be shifted to a higher chemical shift compared to the other PEG carbons.
-
Methyl Carbon: A signal around δ 21 ppm corresponding to the methyl group of the tosyl moiety.
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The this compound linker serves to connect the "warhead" (the ligand that binds to the target protein) and the "E3 ligase ligand". The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule.
Experimental Workflow for PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Attachment of the first ligand: The hydroxyl group of this compound can be reacted with a suitable functional group on either the warhead or the E3 ligase ligand. For example, it can be coupled with a carboxylic acid on the ligand via an esterification reaction.
-
Attachment of the second ligand: The tosyl group is then displaced by a nucleophilic group (e.g., an amine or a hydroxyl group) on the second ligand in a nucleophilic substitution reaction.
Caption: A general workflow for the synthesis of a PROTAC molecule using this compound as the linker.
Conclusion
This compound is a versatile and valuable chemical tool for researchers and professionals in the field of drug discovery, particularly for the development of PROTACs. Its well-defined chemical properties, straightforward synthesis, and bifunctional nature make it an ideal linker for connecting a target protein ligand to an E3 ligase ligand. The hydrophilic PEG spacer often imparts favorable physicochemical properties to the final PROTAC molecule, enhancing its potential as a therapeutic agent. This guide provides the essential technical information required for the effective utilization of this compound in the design and synthesis of next-generation protein degraders.
An In-Depth Technical Guide to the Mechanism of Action of Tos-PEG2-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and technical considerations for using Tos-PEG2-OH in bioconjugation. This compound is a heterobifunctional linker composed of a tosyl (tosylate) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. The unique properties of this linker make it a valuable tool for the modification of proteins, peptides, and other biomolecules.
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism of action for this compound in bioconjugation is a nucleophilic substitution reaction (SN2). The tosyl group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[1] This makes the carbon atom adjacent to the tosyl group highly electrophilic and susceptible to attack by nucleophiles present on biomolecules.
Common nucleophilic functional groups found in proteins that can react with this compound include:
-
Thiols (from Cysteine residues): The sulfhydryl group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S-).[1]
-
Amines (from Lysine (B10760008) residues and the N-terminus): The ε-amino group of lysine and the α-amino group at the N-terminus of a protein are also effective nucleophiles.[1]
-
Hydroxyls (from Serine, Threonine, and Tyrosine residues): While less nucleophilic than thiols and amines, hydroxyl groups can also react with the tosyl group, particularly at higher pH.[1]
The reaction results in the formation of a stable covalent bond between the PEG linker and the biomolecule, with the tosylate ion being displaced.
Data Presentation: Reactivity and Reaction Conditions
| Nucleophilic Group | Amino Acid Residue(s) | Relative Reactivity | Optimal pH Range | Resulting Linkage |
| Thiol | Cysteine | High | 7.0 - 8.5 | Thioether |
| Amine (primary) | Lysine, N-terminus | Moderate | 8.0 - 9.5 | Secondary Amine |
| Hydroxyl | Serine, Threonine, Tyrosine | Low | > 9.5 | Ether |
Note: The reactivity of thiol groups is highly pH-dependent, as the thiolate anion (RS-) is the more potent nucleophile. The pKa of the cysteine thiol group is approximately 8.3, so a pH above this value will favor the formation of the thiolate and increase the reaction rate.[2][3] Similarly, the primary amines of lysine residues (pKa ≈ 10.5) and the N-terminus (pKa ≈ 8.0) are more reactive when deprotonated at higher pH values.[4]
Experimental Protocols
This section provides a general framework for the key experimental stages involved in bioconjugation with this compound.
General Protocol for Protein Conjugation with this compound
This protocol outlines the fundamental steps for conjugating a protein with this compound. Optimization of parameters such as stoichiometry, reaction time, and temperature is crucial for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), borate (B1201080) buffer).
-
This compound.
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF) for dissolving this compound.
-
Reaction buffer with the desired pH.
-
Quenching reagent (e.g., Tris buffer, dithiothreitol (B142953) (DTT)).
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography).
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the tosyl group.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution. The reaction should be performed at a controlled temperature (typically 4°C to room temperature) with gentle stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as SDS-PAGE (which will show a shift in the molecular weight of the conjugated protein) or mass spectrometry.
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Purification: Remove unreacted this compound, quenching reagent, and any unconjugated protein using a suitable chromatography technique.[]
Purification of the PEGylated Protein
The purification of the PEGylated protein is a critical step to ensure a homogenous product. The choice of method depends on the properties of the protein and the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller unconjugated protein and excess PEG linker.[]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein. This change in charge can be exploited to separate PEGylated species from the unmodified protein using IEX.[]
-
Hydrophobic Interaction Chromatography (HIC): The PEG moiety can also affect the hydrophobicity of the protein, allowing for separation using HIC.[]
-
Reverse Phase Chromatography (RP-HPLC): This technique is often used for the analysis and purification of PEGylated peptides and smaller proteins.[]
Characterization of the Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the properties of the final product.
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are powerful techniques to determine the molecular weight of the conjugate, and thus the number of PEG chains attached to the protein.[6][7][8][9][10]
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration.
-
Functional Assays: It is crucial to assess the biological activity of the PEGylated protein to ensure that the conjugation process has not compromised its function.
Mandatory Visualizations
General Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of a protein with this compound, from initial reaction to final characterization.
Logical Relationship in Site-Selective PEGylation
The ability to achieve site-selective PEGylation is a key advantage in modern bioconjugation. The following diagram illustrates the logical considerations for targeting specific amino acid residues.
Applications in Drug Development
The use of this compound and similar PEG linkers is integral to various aspects of drug development:
-
Improving Pharmacokinetics: PEGylation increases the hydrodynamic radius of a therapeutic protein or peptide, which can reduce its renal clearance and extend its circulating half-life.[11]
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes on the surface of a protein, reducing its recognition by the immune system.
-
Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility and stability of hydrophobic drugs or proteins.
-
Antibody-Drug Conjugates (ADCs): PEG linkers are widely used in the construction of ADCs to connect a cytotoxic drug to a monoclonal antibody. The linker's properties can influence the ADC's stability, solubility, and drug-release characteristics.[12]
-
Targeted Drug Delivery: The terminal hydroxyl group of this compound can be further functionalized to attach targeting ligands, enabling the delivery of therapeutic agents to specific cells or tissues.
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05000B [pubs.rsc.org]
- 11. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Navigating the Properties of a Key Linker: A Technical Guide to the Solubility and Stability of Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tos-PEG2-OH (2-(2-(tosyloxy)ethoxy)ethan-1-ol), a bifunctional molecule increasingly utilized as a linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is paramount for its effective handling, formulation, and the overall success of the resulting conjugates.
Core Properties of this compound
This compound is characterized by a terminal tosyl group, a diethylene glycol (PEG2) spacer, and a terminal hydroxyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydrophilic PEG spacer enhances aqueous solubility and provides spatial separation between conjugated moieties. The terminal hydroxyl group offers a further point for chemical modification.
Solubility Profile
The solubility of this compound is dictated by the amphiphilic nature of its structure. The polyethylene (B3416737) glycol spacer imparts hydrophilicity, while the tosyl group contributes a degree of hydrophobicity.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Type | Expected Solubility | Notes |
| Water | Aqueous | Soluble | The PEG2 moiety enhances solubility in aqueous media.[1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | Suitable for many biological applications. |
| Dimethyl Sulfoxide (DMSO) | Organic | Highly Soluble | A common solvent for preparing stock solutions of PEGylated compounds.[1] |
| N,N-Dimethylformamide (DMF) | Organic | Highly Soluble | Another suitable organic solvent for PEG derivatives.[1] |
| Dichloromethane (DCM) | Organic | Soluble | PEG compounds are generally soluble in chlorinated solvents.[1] |
| Chloroform | Organic | Soluble | Similar to DCM, offers good solubility for PEG linkers.[1] |
| Ethanol | Organic | Moderately Soluble | Solubility may be lower compared to more polar organic solvents. |
| Toluene | Organic | Less Soluble | Generally, tosylated PEGs show limited solubility in toluene.[1] |
| Diethyl Ether | Organic | Insoluble | PEGs are typically not soluble in ether.[1] |
Note: The expected solubility is based on the general properties of tosylated polyethylene glycol compounds. Actual quantitative values may vary and should be determined experimentally.
Stability Characteristics
The stability of this compound is a critical consideration, particularly the susceptibility of the tosyl group to hydrolysis. The tosyl group, being an effective leaving group, can be displaced by nucleophiles, including water.
Table 2: Stability Profile of this compound under Various Conditions
| Condition | Parameter | Expected Stability | Impact and Considerations |
| pH | Acidic (pH < 4) | Moderate | Acid-catalyzed hydrolysis of the tosyl ester is possible over extended periods. |
| Neutral (pH 6-8) | Good | Generally stable for short-term handling and reactions in neutral aqueous buffers. | |
| Basic (pH > 8) | Low | Susceptible to base-catalyzed hydrolysis, which can be significant.[2] | |
| Temperature | -20°C (Solid) | High | Recommended for long-term storage of the solid compound to minimize degradation.[1] |
| 4°C (Solution) | Moderate | Stock solutions in anhydrous organic solvents may be stored for short periods. | |
| Ambient | Low to Moderate | Susceptible to degradation, particularly in the presence of moisture. | |
| Light | UV/Visible | Moderate | While not specified for this molecule, tosyl-activated compounds are often stored protected from light to prevent potential photodegradation. |
| Moisture | Presence of Water | Low | The tosyl group is prone to hydrolysis in aqueous environments.[3] |
Experimental Protocols
Detailed and standardized protocols are essential for accurately determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Water, PBS, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Mass Spectrometer) or a UV-Vis spectrophotometer if a chromophore is present.[5]
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or other suitable analytical method.
-
Calculate the original concentration in the saturated solution.
Protocol for Accelerated Stability Study in Aqueous Solution
This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values and an elevated temperature.
Objective: To evaluate the degradation rate of this compound in aqueous solutions under accelerated conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, pH 7.4, pH 9)
-
Incubator or water bath set to an elevated temperature (e.g., 40°C or 50°C)
-
HPLC system with a suitable detector
-
Vials and autosampler vials
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution into the different pH buffers to a final known concentration.
-
Transfer aliquots of each working solution into multiple vials for each time point.
-
Place the vials in an incubator at the desired temperature.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition.
-
Immediately quench any further degradation by cooling the sample (e.g., placing on ice) and, if necessary, adjusting the pH to neutral.
-
Analyze the samples by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Logical Relationships in Stability Assessment
The stability of this compound is influenced by a hierarchy of factors that dictate its degradation pathways.
Conclusion
The solubility and stability of this compound are critical parameters that influence its application in research and drug development. It exhibits good solubility in a range of aqueous and organic solvents, facilitating its use in various reaction conditions. However, the inherent reactivity of the tosyl group necessitates careful consideration of pH, temperature, and moisture to prevent unwanted hydrolysis. By employing standardized protocols for characterization, researchers can ensure the reliable and effective use of this versatile linker in the synthesis of complex biomolecules.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
The Tosyl Leaving Group in PEG Linkers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the chemistry, application, and practical considerations of using tosyl-activated polyethylene (B3416737) glycol (PEG) linkers in bioconjugation and drug development. The tosyl group serves as an excellent leaving group, facilitating the efficient modification of proteins, peptides, and small molecules to enhance their therapeutic properties.
Introduction to PEGylation and the Role of the Tosyl Group
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The process of covalently attaching PEG chains, known as PEGylation, can increase a drug's hydrodynamic size, leading to reduced renal clearance, extended circulation half-life, and protection from enzymatic degradation.[3][4]
Effective PEGylation hinges on the activation of the terminal hydroxyl groups of the PEG polymer. One of the most common and effective methods is the conversion of the hydroxyl group into a tosylate (p-toluenesulfonate) ester. The tosyl group is an excellent leaving group for nucleophilic substitution reactions due to the resonance stabilization of the resulting tosylate anion.[5][6][7] This activation strategy allows for the efficient and stable conjugation of PEG to various nucleophilic functional groups found on biomolecules, such as amines and thiols.[8][9]
Chemistry of Tosyl-Activated PEG
PEG-Tosylate (PEG-OTs) is a reactive intermediate where the terminal hydroxyl group of PEG has been converted to a p-toluenesulfonate ester. This transformation is typically achieved by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the HCl byproduct.[6][10]
The Nucleophilic Substitution Mechanism
The conjugation of molecules to PEG-OTs proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[10] In this reaction, a nucleophile (e.g., the primary amine of a lysine (B10760008) residue on a protein or a thiol group on a cysteine) attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a stable covalent bond with the PEG chain. The reaction with amines is typically performed at a pH of 8.0 to 9.5 to ensure the amine is deprotonated and thus sufficiently nucleophilic.[8]
The conversion of the alcohol's hydroxyl group, a poor leaving group (HO⁻), into a tosylate group is critical because the tosylate anion (TsO⁻) is a very weak base and therefore an excellent leaving group, facilitating the substitution reaction.[5]
Comparison with Other Sulfonate Leaving Groups
Tosylates are part of a broader class of sulfonate esters used for activating alcohols, including mesylates (methanesulfonates) and tresylates (2,2,2-trifluoroethanesulfonates). While all are effective, their reactivity and properties can differ slightly.
Quantitative studies have shown that the mesylate group is a slightly more effective leaving group than the tosylate group in S\textsubscript{N}2 reactions.[11] This is attributed to the smaller steric profile and slight electron-donating effect of the methyl group in the mesylate compared to the bulkier tolyl group in the tosylate.[11] Triflate is an even more potent leaving group and is considered "hot" due to its high reactivity.[5] The choice between these groups often depends on the specific reaction requirements, cost, and the desired reactivity. For many bioconjugation applications, the reactivity of tosylates provides a good balance of efficiency and stability.
Quantitative Data and Reaction Parameters
The efficiency of PEG tosylation and subsequent conjugation reactions can be influenced by several factors, including the choice of solvent, base, and reaction time. The following tables summarize typical reaction conditions and outcomes.
Table 1: Comparison of Sulfonate Leaving Groups in S\textsubscript{N}2 Reactions
| Leaving Group | Abbreviation | Structure | Relative S\textsubscript{N}2 Reaction Rate (k_rel) | Key Characteristics |
| Mesylate | OMs | CH₃SO₃⁻ | 1.00[11] | Slightly more reactive than tosylate; less sterically hindered.[11] |
| Tosylate | OTs | p-CH₃C₆H₄SO₃⁻ | 0.70[11] | Widely used, stable, and highly effective; aromatic ring aids in UV visualization.[12] |
| Tresylate | --- | CF₃CH₂SO₃⁻ | Higher than Tosylate | Increased reactivity due to the electron-withdrawing fluorine atoms. |
| Triflate | OTf | CF₃SO₃⁻ | Much higher than Tosylate | Extremely reactive ("hot") leaving group; potent alkylating agent.[5] |
Table 2: Summary of PEG Tosylation Reaction Conditions and Yields
| Method | PEG (MW) | Reagents | Time | Yield | Reference |
| Mechanochemical (Solvent-Free) | mPEG 750 | TsCl, NaOH | 45-90 min | >99% (¹H NMR) | [13][14] |
| Mechanochemical (Solvent-Free) | mPEG 2000 | TsCl, NaOH | 45-90 min | >99% (¹H NMR) | [13][14] |
| Silver Oxide Mediated Monotosylation | PEG 2k - 20k | TsCl, Ag₂O, KI | 24 h | 71-76% | [15] |
| Traditional (in Solution) | PEG 20k | TsCl, DMAP, CH₂Cl₂ | Overnight | High (not quantified) | [16] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, characterization, and use of tosyl-activated PEG linkers.
Protocol for Synthesis of α-hydroxyl-ω-tosyl-PEG
This protocol describes the selective monotosylation of a symmetrical PEG diol using a silver oxide-mediated method, adapted from published procedures.[15] This is a key step for creating heterobifunctional PEGs.
Materials:
-
Poly(ethylene glycol) diol (e.g., PEG 2000)
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dry toluene (B28343)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, Dean-Stark trap (optional for drying)
Procedure:
-
Drying PEG: Dry the PEG diol by azeotropic distillation in toluene using a Dean-Stark trap or by drying under high vacuum for several hours.
-
Reaction Setup: Dissolve the dried PEG (1 equivalent) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Addition of Reagents: Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the rapidly stirred solution.
-
Addition of TsCl: Add TsCl (1.05 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove insoluble silver salts.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in DCM and wash twice with brine and twice with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the volume by rotary evaporation.
-
-
Precipitation: Add the concentrated DCM solution dropwise into cold diethyl ether to precipitate the tosylated PEG.
-
Isolation: Collect the white precipitate by filtration and dry under vacuum.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
The Pivotal Role of the PEG2 Spacer in Tos-PEG2-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the critical functions of the short-chain polyethylene (B3416737) glycol (PEG) spacer, specifically the di-ethylene glycol (PEG2) unit, within the context of the versatile linker molecule, Tos-PEG2-OH. Primarily utilized in the synthesis of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the PEG2 spacer, in conjunction with its terminal tosyl and hydroxyl groups, offers a unique combination of properties that significantly influence the solubility, stability, pharmacokinetics, and efficacy of the final conjugate. This document provides a comprehensive overview of the PEG2 spacer's role, supported by quantitative data, detailed experimental protocols for its application in bioconjugation, and visual diagrams of relevant pathways and workflows.
Introduction: The Significance of Linker Technology
In the realm of targeted therapeutics, the linker molecule is far more than an inert bridge. It is a critical component that dictates the overall performance of complex biomolecules like ADCs and PROTACs.[1][2] The linker's length, flexibility, and chemical properties can profoundly impact the stability of the conjugate in circulation, the efficiency of drug release at the target site, and the spatial orientation required for biological activity.[3][4] this compound is a heterobifunctional linker that embodies these critical design principles, featuring a reactive tosyl group, a hydrophilic PEG2 spacer, and a hydroxyl group for further functionalization.
Core Components and their Functions
The this compound molecule is comprised of three key functional units:
-
Tosyl (Tos) Group: The p-toluenesulfonyl group is an excellent leaving group, making the terminal oxygen it is attached to highly susceptible to nucleophilic substitution. This allows for efficient and stable covalent bond formation with nucleophiles such as the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues on proteins.[5]
-
PEG2 Spacer: The di-ethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the linker and the resulting bioconjugate.
-
Hydroxyl (OH) Group: The terminal hydroxyl group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups to enable conjugation with a variety of molecules, including cytotoxic payloads or E3 ligase ligands.
The Multifaceted Role of the PEG2 Spacer
The seemingly simple di-ethylene glycol unit in this compound plays a crucial role in optimizing the performance of bioconjugates.
Enhancing Solubility and Reducing Aggregation
Many potent cytotoxic drugs used in ADCs and the complex molecules that form PROTACs are hydrophobic. This inherent hydrophobicity can lead to aggregation, poor solubility in aqueous environments, and rapid clearance from circulation.[6] The hydrophilic nature of the PEG2 spacer helps to mitigate these issues by increasing the overall water solubility of the conjugate.[1][] This improved solubility allows for higher drug-to-antibody ratios (DARs) in ADCs without compromising stability.[8]
Modulating Pharmacokinetics
The length of the PEG chain has a significant impact on the pharmacokinetic (PK) profile of a bioconjugate. While longer PEG chains are known to significantly prolong circulation half-life, even short PEG spacers like PEG2 can influence the PK properties.[9][10] A short PEG linker can create a small hydration shell around the conjugate, which can help to reduce non-specific interactions and clearance.[8] However, it is important to note that shorter PEG linkers generally lead to faster clearance compared to longer PEG chains.[9] This can be advantageous in applications where prolonged exposure is not required.
Providing Spatial Separation and Flexibility
The PEG2 spacer provides a defined and flexible distance between the conjugated molecules. In PROTACs, this spacing is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][11] If the linker is too short, steric hindrance can prevent the formation of this complex.[3][] Conversely, an excessively long linker may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[11] The PEG2 linker offers a balance of providing sufficient separation while maintaining a degree of conformational rigidity.
Quantitative Data on the Impact of Short PEG Linkers
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize representative data for short-chain PEG linkers (PEG2-PEG4) in ADCs, providing a valuable reference for the expected performance of a PEG2 spacer.
Table 1: Effect of Short PEG Linker Length on ADC Pharmacokinetics (PK) [9]
| Linker Length | Key PK Parameter | Outcome |
| Short (e.g., PEG2-PEG4) | Clearance | Faster clearance, shorter half-life. |
| In vitro Potency | May retain higher potency. | |
| In vivo Efficacy | Can lead to reduced efficacy due to rapid clearance. |
Table 2: Representative In Vitro Potency of an ADC with a Short PEG Linker [12]
| Cell Line | Target Antigen | ADC with Short PEG Linker IC50 (pM) |
| HER2-positive cancer cells | HER2 | 8.8 |
| HER2-positive cancer cells | HER2 | 14.3 (with a different short linker) |
| HER2-positive cancer cells | HER2 | 33.0 (Kadcyla®) |
Experimental Protocols
The following are detailed, representative protocols for the use of a tosylated PEG linker, like this compound, in the synthesis of a PROTAC and an ADC. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes the conjugation of an amine-containing E3 ligase ligand to this compound, followed by activation of the hydroxyl group and coupling to a target protein ligand.
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the E3 ligase ligand-PEG2-OH intermediate.
-
Step 2: Activation of the Hydroxyl Group and Coupling to Target Protein Ligand
-
Materials:
-
E3 ligase ligand-PEG2-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl) or other activating agent
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing target protein ligand
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[13]
-
Protocol 2: Synthesis of an ADC via Lysine Conjugation
This protocol outlines the conjugation of a drug-linker construct, prepared using this compound, to the lysine residues of a monoclonal antibody.
Step 1: Synthesis of the Drug-Linker Conjugate
-
Materials:
-
This compound
-
Cytotoxic drug with a primary amine
-
Anhydrous DMF
-
DIPEA
-
-
Procedure:
-
Follow a similar procedure as in Protocol 1, Step 1 to conjugate the amine-containing cytotoxic drug to this compound to yield the Drug-PEG2-OH intermediate.
-
Step 2: Activation of the Hydroxyl Group
-
Materials:
-
Drug-PEG2-OH intermediate
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the Drug-PEG2-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add DSC (1.5 equivalents) and pyridine (2.0 equivalents).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the activated Drug-PEG2-NHS ester.
-
Step 3: Conjugation to the Antibody
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated Drug-PEG2-NHS ester dissolved in DMSO or DMF
-
Quenching buffer (e.g., Tris buffer)
-
-
Procedure:
-
Equilibrate the antibody to the desired concentration in the reaction buffer.
-
Add the activated Drug-PEG2-NHS ester solution to the antibody solution at a specific molar excess (e.g., 20-fold). The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quench the reaction by adding the quenching buffer.
-
Remove the unreacted drug-linker conjugate by dialysis or size-exclusion chromatography.
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.[14]
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for ADC synthesis.
Caption: Nucleophilic substitution on a tosylated PEG linker.
Conclusion
The PEG2 spacer in this compound is a critical design element that offers a powerful combination of hydrophilicity, flexibility, and defined spatial separation. These properties are instrumental in overcoming challenges associated with the development of complex biotherapeutics like ADCs and PROTACs. By enhancing solubility, modulating pharmacokinetics, and enabling the precise spatial orientation of conjugated molecules, the PEG2 spacer contributes significantly to the overall efficacy and drug-like properties of the final conjugate. A thorough understanding of the role of this short-chain PEG linker is essential for the rational design and optimization of next-generation targeted therapies. While further studies are needed to fully quantify the specific impact of the PEG2 length in various contexts, the available data and established protocols provide a strong foundation for its successful application in drug development.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Fundamental Principles of Using Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of 2-(2-(Tosyloxy)ethoxy)ethanol (Tos-PEG2-OH). It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge to effectively utilize this versatile bifunctional linker in their work. This compound is a valuable chemical tool in bioconjugation, PEGylation, and the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound is a short, hydrophilic linker composed of a two-unit polyethylene (B3416737) glycol (PEG) chain. One terminus of the PEG chain is a primary alcohol (-OH), while the other is activated as a tosylate ester. The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the carbon to which it is attached highly susceptible to nucleophilic attack. This bifunctional nature allows for the sequential or orthogonal conjugation of different molecules.
The presence of the PEG backbone imparts increased hydrophilicity to the molecules it modifies, which can improve solubility and pharmacokinetic properties.[1] The terminal hydroxyl group provides a handle for further functionalization, for instance, through esterification or oxidation to an aldehyde or carboxylic acid.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 118591-58-5 |
| Molecular Formula | C₁₁H₁₆O₅S |
| Molecular Weight | 260.31 g/mol |
| Appearance | Colorless liquid or solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and moderately soluble in dichloromethane. Limited solubility in water.[2] |
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.
-
Storage: The compound should be stored at low temperatures, typically -20°C, under a dry, inert atmosphere to prevent degradation.[2] It is advisable to store it desiccated to protect it from moisture, which can hydrolyze the tosylate group.
-
Handling: When handling, avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or a fume hood.
-
Stability: this compound is sensitive to acidic conditions (pH < 3) and prolonged exposure to UV light, which can lead to degradation.[2] It is also incompatible with strong oxidizing agents and strong bases.[3]
Core Applications and Reaction Mechanisms
The primary utility of this compound stems from the reactivity of the tosylate group in nucleophilic substitution reactions. This makes it an effective reagent for PEGylating molecules containing nucleophilic functional groups.
Reaction with Amine Nucleophiles
Primary and secondary amines readily react with this compound to form stable secondary or tertiary amine linkages, respectively. This reaction is fundamental for conjugating the PEG linker to proteins, peptides, or small molecules with available amine groups. The reaction proceeds via a standard SN2 mechanism.
To facilitate the reaction and neutralize the p-toluenesulfonic acid byproduct, a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added.
Caption: Reaction of this compound with a primary amine.
Reaction with Thiol Nucleophiles
Thiols are excellent nucleophiles and react efficiently with this compound to form stable thioether bonds. This is a common strategy for site-specific modification of proteins and peptides containing cysteine residues. The reaction is typically carried out under neutral to slightly basic conditions to deprotonate the thiol to the more nucleophilic thiolate anion.
Caption: Reaction of this compound with a thiol.
Application in PROTAC Synthesis
This compound is frequently used as a building block for constructing linkers in PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, flexibility, and hydrophilicity are critical for the PROTAC's efficacy. The bifunctional nature of this compound allows for the sequential attachment of the target-binding ligand and the E3 ligase-binding ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates and applications.
General Protocol for Reaction with an Amine-Containing Molecule
This protocol outlines the general steps for conjugating this compound to a primary amine.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Dissolve the amine-containing substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
In a separate vial, dissolve this compound (1.2-1.5 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the substrate solution while stirring.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours. The progress can be monitored by an appropriate technique such as TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography, reversed-phase HPLC).
Quantitative Data Summary (Illustrative):
| Substrate | Equivalents of this compound | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | 1.2 | DIPEA (2.0) | DMF | 25 | 12 | ~85 |
| Aniline | 1.5 | TEA (3.0) | DCM | 40 | 18 | ~70 |
General Protocol for Reaction with a Thiol-Containing Molecule
This protocol describes a general method for the S-alkylation of a thiol with this compound.
Materials:
-
Thiol-containing substrate (e.g., cysteine-containing peptide)
-
This compound
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.5)
-
Organic co-solvent if needed (e.g., DMF, DMSO)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Dissolve the thiol-containing substrate in the buffer solution. If solubility is an issue, a minimal amount of an organic co-solvent can be added. The solution should be deoxygenated by bubbling with an inert gas to prevent thiol oxidation.
-
Dissolve this compound (1.5-2.0 equivalents) in the same buffer or co-solvent.
-
Add the this compound solution to the substrate solution with gentle stirring under an inert atmosphere.
-
Let the reaction stir at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the product can be purified directly by reversed-phase HPLC.
Quantitative Data Summary (Illustrative):
| Substrate | Equivalents of this compound | Buffer | pH | Temp (°C) | Time (h) | Yield (%) |
| N-acetyl-L-cysteine | 1.5 | Phosphate | 8.0 | 25 | 4 | ~90 |
| Glutathione | 2.0 | Borate | 8.5 | 25 | 6 | ~80 |
Purification and Characterization
Purification of the reaction products is critical to remove unreacted starting materials, byproducts, and excess reagents.
-
Chromatography: The choice of chromatographic technique depends on the properties of the product.
-
Silica Gel Chromatography: Suitable for small molecule conjugations.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The method of choice for purifying peptide and protein conjugates.
-
Size-Exclusion Chromatography (SEC): Useful for separating PEGylated proteins from unreacted protein and smaller molecules.
-
Ion-Exchange Chromatography (IEX): Can be used to separate species based on charge differences, which may be altered by PEGylation.
-
-
Characterization: The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecule conjugates.
-
HPLC/UPLC: To assess the purity of the final product.
-
Caption: General purification and characterization workflow.
Conclusion
This compound is a highly valuable bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, hydrophilic PEG spacer, and the reactive tosylate group provide a reliable and versatile tool for bioconjugation, PEGylation, and the synthesis of complex therapeutic modalities like PROTACs. A thorough understanding of its reactivity, handling requirements, and the appropriate protocols for its use and purification are essential for successful application.
References
The Discovery and Development of Tosylated PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of tosylated polyethylene (B3416737) glycol (PEG) linkers, from their fundamental chemistry to their critical role in modern drug development. This document provides a comprehensive overview of their discovery, synthesis, and characterization, with a focus on practical applications, quantitative data, and detailed experimental protocols.
Introduction to Tosylated PEG Linkers
Polyethylene glycol (PEG) has become an indispensable tool in bioconjugation and drug delivery, primarily due to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains to molecules, can enhance solubility, increase circulation half-life, and reduce immunogenicity.[1][2][3][4] The effectiveness of PEGylation is highly dependent on the linker chemistry used to attach the PEG to the target molecule.
Tosylated PEG linkers are characterized by the presence of one or more tosyl (p-toluenesulfonyl) groups attached to the terminus of the PEG chain.[5][6][7] The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[5][6] This reactivity allows for the efficient conjugation of tosylated PEGs to a variety of nucleophilic functional groups found on biomolecules, such as amines, thiols, and hydroxyls.[5][6][7]
The development of tosylated PEG linkers has provided researchers with a versatile and robust tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the stabilization of proteins and enzymes, and the functionalization of nanoparticles and surfaces.[1][8][9]
Synthesis and Characterization of Tosylated PEG Linkers
The synthesis of tosylated PEG linkers typically involves the reaction of a PEG diol or a mono-functional PEG with tosyl chloride (TsCl) in the presence of a base. The stoichiometry of the reactants can be controlled to produce either mono- or di-tosylated PEGs.
Synthesis of Monotosylated PEG
A significant challenge in the synthesis of heterobifunctional PEG linkers is the selective monofunctionalization of a symmetric PEG diol. Several methods have been developed to achieve high yields of monotosylated PEG, with the silver oxide-mediated method being particularly efficient.[10][11][12] This method can achieve yields of monofunctional PEG tosylate between 71-76%, which is significantly higher than the statistical maximum of 50%.[7]
Synthesis of Ditotosylated PEG
For applications requiring the crosslinking of molecules, ditosylated PEGs are synthesized by reacting a PEG diol with an excess of tosyl chloride.
Synthesis of Heterobifunctional Tosylated PEG Linkers
Heterobifunctional PEG linkers, which possess two different reactive groups at their termini, are crucial for more complex bioconjugation strategies. A common approach to synthesizing these linkers is to start with a monotosylated PEG and then convert the remaining hydroxyl group or the tosyl group into another desired functionality, such as an azide (B81097), amine, or thiol.
Characterization Techniques
The successful synthesis and purification of tosylated PEG linkers are confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most common.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming the structure of tosylated PEGs and determining the degree of tosylation.[9][13][14][15][16][17][18][19] Key signals in the 1H NMR spectrum include the aromatic protons of the tosyl group, the methylene (B1212753) protons adjacent to the tosyl group, and the repeating ethylene (B1197577) glycol units of the PEG backbone.[9][14][16][17] 13C NMR can also be used for structural confirmation.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and analysis of tosylated PEG linkers.[3][9][20][][22][23][24] Reversed-phase HPLC can separate tosylated PEGs from unreacted starting materials and byproducts.[22][23] Size-exclusion chromatography (SEC) is useful for determining the molecular weight distribution of the PEG linker.[]
Quantitative Data on Tosylated PEG Linkers
The following tables summarize key quantitative data related to the synthesis, characterization, and application of tosylated PEG linkers.
| Parameter | Value/Range | Reference(s) |
| Monotosylation Yield (Silver Oxide Method) | 71-76% | [7] |
| 1H NMR Chemical Shifts (δ, ppm) in CDCl3 | ||
| Ar-H (tosyl) | 7.3-7.8 | [14][17] |
| Ar-CH 3 (tosyl) | ~2.4 | [14][17] |
| -CH 2-OTs | ~4.1 | [14][17] |
| PEG backbone (-CH 2-CH 2-O-) | ~3.6 | [13][14][17] |
| Reactivity of Tosyl Group with Nucleophiles | Amines > Thiols > Hydroxyls (qualitative) | [5][6][7] |
| Optimal pH for Reaction with Amines | 8.0 - 9.5 | [14] |
Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
The length of the PEG linker in an ADC can significantly impact its pharmacokinetic profile and therapeutic efficacy.[1][13][25][26] Longer PEG linkers can improve solubility and stability, leading to a longer plasma half-life and reduced clearance.[25][26] However, this can sometimes come at the cost of reduced in vitro potency.[1][25] The optimal PEG linker length represents a trade-off between these factors and must be determined empirically for each ADC.[25]
| PEG Linker Length | Impact on Pharmacokinetics | Impact on Efficacy | Reference(s) |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can lead to reduced in vivo efficacy due to rapid clearance. | [25] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement. | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency. Represents a balanced approach. | [25][26] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity. | [1][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving tosylated PEG linkers.
Protocol for Monotosylation of PEG using Silver Oxide
Materials:
-
Polyethylene glycol (PEG) diol
-
Tosyl chloride (TsCl)
-
Silver oxide (Ag2O)
-
Potassium iodide (KI)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve PEG diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add Ag2O (1.5 equivalents) and KI (catalytic amount) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the product by 1H NMR to confirm monotosylation.[10][11][12]
Protocol for the Synthesis of α-amino-ω-tosyl-PEG
Materials:
-
α-hydroxy-ω-tosyl-PEG
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Procedure: Step 1: Azidation
-
Dissolve α-hydroxy-ω-tosyl-PEG in anhydrous DMF in a round-bottom flask.
-
Add an excess of NaN3 to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the α-azido-ω-tosyl-PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum. Confirm the structure by 1H NMR.[14][27][28][29][30]
Step 2: Staudinger Reduction
-
Dissolve the α-azido-ω-tosyl-PEG in methanol in a round-bottom flask.
-
Add PPh3 (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture overnight under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Precipitate the α-amino-ω-tosyl-PEG by adding the residue to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Characterize the final product by 1H NMR to confirm the presence of the amine group and the tosyl group.[12][25]
General Protocol for Protein Conjugation with Tosyl-PEG
Materials:
-
Protein with accessible amine or thiol groups
-
Tosyl-PEG linker
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the protein in the reaction buffer to a desired concentration.
-
Dissolve the Tosyl-PEG linker in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.
-
Add the Tosyl-PEG solution to the protein solution at a specific molar ratio (e.g., 10:1, 20:1 linker to protein).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4 °C) with gentle stirring for a specified time (e.g., 2-24 hours).
-
Quench the reaction by adding an excess of a small molecule containing the nucleophilic group (e.g., Tris or glycine) to react with any remaining active tosyl groups.
-
Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography or dialysis.
-
Analyze the purified conjugate by SDS-PAGE and other relevant techniques to determine the degree of PEGylation.[3][4][20]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to tosylated PEG linkers.
Conclusion
Tosylated PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a reliable and versatile method for the modification of therapeutic molecules and materials. Their well-defined reactivity and the ability to synthesize a wide range of mono- and heterobifunctional derivatives make them invaluable tools for researchers in drug development and materials science. A thorough understanding of their synthesis, characterization, and the impact of their structural properties, such as PEG length, is crucial for the successful design and development of next-generation therapeutics. As research in bioconjugation continues to advance, the demand for precisely engineered linkers like tosylated PEGs is expected to grow, further driving innovation in medicine and biotechnology.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hamptonresearch.com [hamptonresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 20. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. atlantis-press.com [atlantis-press.com]
- 26. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Automated extraction of chemical synthesis actions from experimental procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biotage.com [biotage.com]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of Tos-PEG2-OH
Disclaimer: This document provides a summary of available safety and handling information for Tos-PEG2-OH (CAS No. 118591-58-5). No comprehensive Material Safety Data Sheet (MSDS) or detailed toxicological studies for this specific compound were found in the public domain. Therefore, the information presented herein is largely compiled from data on structurally related polyethylene (B3416737) glycol (PEG) derivatives and general laboratory safety protocols. Researchers and drug development professionals should treat this compound with caution and handle it in a controlled laboratory environment.
Introduction
This compound, also known as 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, is a bifunctional molecule commonly used in bioconjugation, drug delivery systems, and as a PROTAC linker.[1][2] Its structure incorporates a hydrophilic diethylene glycol (PEG2) spacer, a hydroxyl group available for further functionalization, and a tosylate group which is a good leaving group in nucleophilic substitution reactions.[3] Given its reactive nature, understanding the potential hazards and implementing appropriate safety measures is critical for its handling.
Hazard Identification
Potential Hazards:
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended based on general laboratory chemical safety and data from related compounds:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes.[5][6] If irritation persists, seek medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting.[5][7] Rinse mouth with water and seek medical attention.[6]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5] Avoid contact with skin, eyes, and clothing.[5][7] Wear appropriate personal protective equipment (PPE).[6][7] Wash hands thoroughly after handling.[4][6] Keep away from heat and sources of ignition.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures from suppliers vary, with suggestions of 4°C, -5°C, and -20°C for long-term storage to maintain stability.[1][2][8] Protect from moisture and direct sunlight.[1]
Personal Protection
The following personal protective equipment is recommended when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[5][7]
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH/MSHA-approved respirator.
-
Work/Hygienic Practices: Ensure eyewash stations and safety showers are close to the workstation.[5]
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 118591-58-5 | [1] |
| Molecular Formula | C11H16O5S | [1] |
| Molecular Weight | 260.31 g/mol | [2] |
| Appearance | Liquid (Colorless to light yellow) | [2] |
| Purity | ≥95% | [1] |
| Density | 1.256 g/cm³ | [2] |
| Storage | 4°C (2 years), -20°C (3 years) in pure form | [2] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[7][9]
-
Collect the absorbed material into a suitable, closed container for disposal.[5][7]
-
Clean the spill area thoroughly with a suitable solvent.
-
Do not let the product enter drains.[4]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sulfur oxides.[7] Containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]
Visualizations
The following diagrams illustrate key safety and handling workflows.
Caption: General laboratory workflow for handling this compound.
Caption: Emergency first-aid procedures for exposure to this compound.
References
- 1. OH-PEG2-Tos | CAS:118591-58-5 | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. PEG10-Tos|MSDS [dcchemicals.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to inducing the selective degradation of disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][2] This guide provides a comprehensive technical overview of PROTAC linkers, with a focus on commonly used scaffolds like polyethylene (B3416737) glycol (PEG), and specific examples such as Tos-PEG2-OH, to empower researchers in the rational design of next-generation protein degraders.
The Core Function: Orchestrating the Ternary Complex
The primary role of the PROTAC linker is to tether the POI and an E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity, induced by the linker, allows the E3 ligase to transfer ubiquitin to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.[1] The linker's length, flexibility, and chemical composition are paramount in dictating the geometry and stability of this ternary complex, which directly impacts the efficiency of protein degradation.[2][3]
Common Linker Scaffolds: A Comparative Overview
The most prevalent linker motifs in published PROTACs are alkyl chains and polyethylene glycol (PEG) chains.[2] The choice of linker can significantly influence a PROTAC's physicochemical properties, including solubility and cell permeability.[4]
-
Alkyl Chains: These provide a simple, hydrophobic, and flexible connection between the two ligands. Their straightforward synthesis has made them a popular choice in initial PROTAC designs.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTAC molecules, which are often large and can suffer from poor aqueous solubility.[4][5] The repeating ethylene (B1197577) glycol units can also improve cell permeability by adopting folded conformations that shield the PROTAC's polar surface area.[4] Statistically, over half of reported PROTACs have incorporated PEG motifs in their linkers.[5]
The Impact of Linker Length on Degradation Efficiency
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker may not effectively bring the POI and E3 ligase into productive proximity for ubiquitination.[3] The optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[1]
Table 1: Influence of PEG Linker Length on BRD4 Degradation
This table summarizes data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), composed of a JQ1 inhibitor and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| (DC₅₀: half-maximal degradation concentration; Dₘₐₓ: maximum percentage of target protein degradation. Lower DC₅₀ indicates higher potency. Data synthesized from representative studies.[6]) |
Table 2: Influence of Linker Length on Estrogen Receptor (ERα) Degradation
This table shows data for ERα-targeting PROTACs with varying linker lengths, demonstrating that optimal length is target-dependent.
| Linker Length (atoms) | Relative Degradation Efficacy | IC₅₀ (µM) in MCF7 cells |
| 9 | + | 140 |
| 12 | +++ | Not specified |
| 16 | ++++ | 26 |
| 19 | ++ | Not specified |
| 21 | + | Not specified |
| (IC₅₀: half-maximal inhibitory concentration. Data adapted from published studies.[7][8]) |
This compound: A Versatile Building Block for PROTAC Synthesis
Linkers like this compound are valuable reagents for PROTAC synthesis. This molecule consists of a two-unit PEG chain, which provides a short, hydrophilic spacer. The key functional groups are a terminal hydroxyl (-OH) group and a tosyl (-OTs) group.
-
Hydroxyl Group (-OH): This can be used for further chemical modification or conjugation.
-
Tosyl Group (-OTs): The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[9] This property makes it a highly reactive handle for conjugating the linker to a nucleophilic group (such as an amine, thiol, or hydroxyl) on either the POI-binding ligand or the E3 ligase ligand.[9]
This reactivity allows for a modular and efficient approach to PROTAC synthesis. For instance, an E3 ligase ligand can be pre-functionalized with the Tos-PEG2 linker, and this intermediate can then be readily coupled with a variety of POI ligands to generate a library of PROTACs for screening.[9][10]
Visualizing PROTAC Action and Synthesis
Diagrams are essential for conceptualizing the complex biological and chemical processes involved in PROTAC research.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A representative synthesis workflow using a tosylated PEG linker.
Application in Signaling Pathways: Targeting AR and BCR-ABL
PROTACs offer a powerful approach to interrogate and therapeutically target key nodes in signaling pathways that drive diseases like cancer.
Androgen Receptor (AR) Signaling in Prostate Cancer
The androgen receptor is a key driver of prostate cancer.[4] PROTACs that target AR for degradation can effectively shut down this signaling pathway, offering a potential therapeutic strategy for castration-resistant prostate cancer.[3][11]
Caption: PROTAC-mediated degradation of AR blocks downstream signaling.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML).[12] PROTACs designed to degrade BCR-ABL can overcome resistance to traditional tyrosine kinase inhibitors.[12][13]
Caption: PROTAC-induced degradation of BCR-ABL inhibits multiple oncogenic pathways.
Experimental Protocols: A Guide to Practice
The successful development of a PROTAC requires rigorous experimental validation. Below are generalized protocols for key experiments.
Protocol 1: General PROTAC Synthesis via Nucleophilic Substitution
This protocol describes the coupling of an amine-containing POI ligand to a pre-formed E3-ligand-linker intermediate with a tosyl leaving group.
Materials:
-
E3 Ligand-PEG-OTs intermediate (1.0 eq)
-
Amine-functionalized POI Ligand (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Reaction vessel, magnetic stirrer, nitrogen or argon atmosphere
Procedure:
-
Dissolve the E3 Ligand-PEG-OTs intermediate in anhydrous DMF under an inert atmosphere.
-
Add the amine-functionalized POI ligand to the solution.
-
Add DIPEA to the reaction mixture and stir at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
Protocol 2: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[5]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4 °C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[5][15]
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful biophysical technique to measure the thermodynamic parameters of binding, including the cooperativity of ternary complex formation.[16]
Materials:
-
Isothermal Titration Calorimeter
-
Purified POI protein
-
Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
Purified PROTAC
-
ITC buffer (dialyze all components into the same buffer)
Procedure:
-
Determine Binary Affinities:
-
Titrate the PROTAC into the POI solution to determine the binding affinity (K_D1_).
-
Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (K_D2_).
-
-
Determine Ternary Complex Affinity:
-
Saturate the E3 ligase solution in the ITC cell with the POI.
-
Titrate the PROTAC into the pre-formed POI-E3 ligase mixture. This measures the apparent binding affinity of the PROTAC in the presence of both proteins.
-
-
Data Analysis:
-
Fit the binding isotherms using appropriate models to obtain the dissociation constants (K_D_).
-
Calculate the cooperativity factor (α) using the formula: α = (K_D1_ * K_D2_) / (K_D_ternary * K_D_binary_complex). An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.[16]
-
Conclusion
The linker is a pivotal component in the design of effective PROTACs, profoundly influencing their biological activity. A deep understanding of linker properties, including length, composition, and reactivity, is essential for the rational design of potent and selective protein degraders. The use of versatile building blocks like this compound, combined with rigorous experimental validation through synthesis, cellular degradation assays, and biophysical characterization, provides a robust framework for advancing this transformative therapeutic modality. As research progresses, the "trial-and-error" approach to linker design is increasingly being supplanted by more structured, data-driven strategies, paving the way for the next generation of targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs targeting androgen receptor signaling: Potential therapeutic agents for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In-Depth Technical Guide: Tos-PEG2-OH in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (B104242) (Tos-PEG2-OH), a bifunctional molecule increasingly utilized in advanced pharmaceutical research and development. Its unique properties make it a valuable tool in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.
| Identifier | Value | Source |
| Chemical Formula | C₁₁H₁₆O₅S | [1][2] |
| Molecular Weight | 260.31 g/mol | [2][3] |
| CAS Number | 118591-58-5 | [1][2][3] |
| Synonyms | Tos-PEG2-alcohol, Diethylene glycol p-toluenesulfonate, 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, Diethylene glycol mono-p-toluenesulfonate | [1] |
Applications in Drug Discovery and Development
This compound is a versatile building block in medicinal chemistry and drug development, primarily recognized for its role as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The structure of this compound is advantageous for this application. It incorporates a hydroxyl (-OH) group and a tosyl (Tos) group, which serves as an excellent leaving group in nucleophilic substitution reactions. The diethylene glycol (PEG2) spacer is hydrophilic, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Key applications include:
-
PROTAC Synthesis : The primary application where the molecule connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Bioconjugation : Used to link biomolecules, leveraging its reactive tosyl group.
-
Drug-Release Systems : Incorporated into more complex systems for controlled release of active pharmaceutical ingredients.[1]
-
Nanotechnology and Materials Research : Employed in the development of new materials and functional coatings.[1]
Conceptual Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a PEG-based linker like this compound. This process involves the sequential attachment of a target protein binder and an E3 ligase ligand to the linker.
Methodology for Conceptual Workflow:
-
Step 1: Couple Target Protein Binder (Reaction A) : The synthesis is initiated by reacting the tosyl group of this compound with a suitable nucleophile on the target protein binding moiety. The tosyl group acts as a good leaving group, facilitating this coupling reaction. This step is typically followed by purification to isolate the Binder-PEG2-OH intermediate.
-
Step 2: Activate Hydroxyl Group : The terminal hydroxyl group of the intermediate is then activated. This could involve conversion to a better leaving group or a reactive species suitable for the subsequent coupling reaction.
-
Step 3: Couple E3 Ligase Ligand (Reaction B) : The activated intermediate is reacted with the E3 ligase ligand to form the final PROTAC molecule. This is followed by a final purification step to ensure the high purity of the therapeutic candidate.
References
A Technical Guide to the Theoretical Applications of Tos-PEG2-OH in Biochemistry
Introduction
In the evolving landscape of biochemistry and therapeutic development, the precise chemical modification of biomolecules is paramount. Bifunctional linkers are critical tools in this endeavor, enabling the conjugation of different molecular entities to create novel constructs with enhanced properties. Among these, Tos-PEG2-OH has emerged as a versatile and valuable reagent. Structurally, it comprises three key components: a tosyl (Ts) group, a short diethylene glycol (PEG2) spacer, and a terminal hydroxyl (OH) group. This unique architecture makes it an ideal linker for applications in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The tosyl group functions as an excellent leaving group, facilitating nucleophilic substitution reactions. The hydrophilic PEG2 spacer enhances aqueous solubility, provides flexibility, and modulates the pharmacokinetic properties of the resulting conjugate.[1][2][][4] The terminal hydroxyl group offers a further point for chemical modification, allowing for the sequential assembly of complex biomolecular structures. This guide provides an in-depth technical overview of the core chemical principles, theoretical applications, and experimental considerations for using this compound in a research and drug development context.
Core Chemical Principles
The utility of this compound is rooted in the distinct chemical properties of its constituent parts. Understanding these principles is essential for its effective application.
The Tosyl Group: An Activated Leaving Group
In organic synthesis, the hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (HO⁻) is a strong base.[5] The tosyl group, derived from p-toluenesulfonic acid, transforms this poor leaving group into an excellent one.[6][7] When an alcohol is converted to a tosylate, the resulting p-toluenesulfonate anion is a very stable, weak base due to the resonance delocalization of its negative charge across the sulfonyl oxygen atoms.[8][9] This stability makes it readily displaced by a wide range of nucleophiles.
The primary reaction mechanism involving the tosyl group is the SN2 (bimolecular nucleophilic substitution) reaction. This reaction is particularly effective with primary and secondary alcohols and proceeds with an inversion of stereochemistry at the carbon center if it is chiral.[5][9] Common nucleophiles that readily displace the tosylate group include amines, thiols, and azides, making this compound highly suitable for conjugating to proteins, peptides, and other biomolecules.[6][10][11]
The PEG2 Spacer: A Hydrophilic Modulator
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used in drug delivery and bioconjugation, a process known as PEGylation.[12][13][14][15] The short diethylene glycol (PEG2) chain in this compound imparts several beneficial properties:
-
Enhanced Solubility: The PEG chain increases the hydrophilicity of molecules, which is particularly advantageous when conjugating hydrophobic drugs or peptides, preventing aggregation and improving their handling in aqueous buffers.[][4][10]
-
Flexibility and Spacing: The PEG linker acts as a flexible spacer, ensuring that the conjugated molecules can adopt optimal orientations for biological activity without steric hindrance.[1][4] This is critical in applications like PROTACs, where precise positioning of two different proteins is required.[2]
-
Biocompatibility: PEG is well-tolerated in biological systems and can shield the conjugated molecule from enzymatic degradation and recognition by the immune system, potentially extending its circulation half-life.[4][16]
The Terminal Hydroxyl Group: A Handle for Further Functionalization
The terminal -OH group provides a secondary reactive site that can be used for subsequent chemical modifications. This allows for a modular and sequential approach to synthesis. For instance, after the tosyl group has been reacted with a first molecule, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or activated in other ways to react with a second molecule. This bifunctionality is central to its role as a linker.[17][18]
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate reaction conditions.
| Property | Value | References |
| Chemical Formula | C₁₁H₁₆O₅S | [17][19] |
| Molecular Weight | 260.31 g/mol | [17][19][20] |
| CAS Number | 118591-58-5 | [17][19][20] |
| Appearance | Colorless to light yellow liquid | [19] |
| Purity | Typically ≥95% | [17][21] |
| Storage Conditions | -20°C for long-term storage | [19] |
Key Applications in Drug Development
This compound is a key building block in several cutting-edge therapeutic modalities, primarily due to its ability to link distinct molecular entities while imparting favorable physicochemical properties.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[22] A PROTAC consists of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker connecting them.[2][23] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC induces the ubiquitination of the target, marking it for degradation by the proteasome.[22][24]
The linker is not merely a spacer but plays a critical role in PROTAC efficacy. Its length, rigidity, and composition influence the stability of the ternary complex and the overall properties of the molecule, such as cell permeability and solubility.[25] PEG linkers are the most commonly used motifs in PROTAC design, with over half of reported PROTACs incorporating them.[23]
This compound serves as an ideal starting point for synthesizing these linkers. It allows for the systematic variation of linker length, and its hydrophilic nature improves the often-poor solubility of complex PROTAC molecules.[23]
Caption: Workflow of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells.[][21] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them.[21] The linker is a critical component, influencing the ADC's stability in circulation, its drug-release mechanism, and its overall efficacy.[]
PEG linkers are increasingly used in ADC design to overcome challenges associated with hydrophobic payloads.[16] The benefits include:
-
Improved Pharmacokinetics: PEGylation can increase the ADC's half-life and reduce non-specific clearance.[16]
-
Increased Drug Loading: Hydrophilic PEG linkers can mitigate the aggregation caused by hydrophobic drugs, allowing for a higher drug-to-antibody ratio (DAR) without compromising stability.[16][21]
-
Enhanced Solubility and Stability: The PEG component improves the overall solubility of the ADC, preventing aggregation during storage and administration.[][26]
This compound and its derivatives are used to construct these hydrophilic, non-cleavable linkers, contributing to the development of more stable and effective ADCs.[27]
Caption: General structure and mechanism of an Antibody-Drug Conjugate (ADC).
General Bioconjugation and PEGylation
Beyond the specialized fields of PROTACs and ADCs, this compound is a valuable tool for general bioconjugation.[4][28] It can be used to attach a short PEG spacer to various biomolecules, such as peptides, proteins, or oligonucleotides, to improve their biopharmaceutical properties.[10] This process, known as PEGylation, can enhance solubility, increase stability against proteolysis, and reduce immunogenicity.[4][12][14] The tosylate provides a reliable reactive handle for conjugation to nucleophilic residues like the ε-amino group of lysine (B10760008) or the N-terminus of a protein.
Caption: General workflow for PEGylating a biomolecule using this compound.
Experimental Protocols
The following sections provide theoretical, representative protocols for key experiments involving this compound. These should be adapted based on the specific properties of the reactants.
Protocol 1: General Procedure for Conjugation to an Amine-Containing Molecule
This protocol describes the general steps for reacting this compound with a primary amine, such as the N-terminus of a peptide or a lysine side chain.
Materials:
-
This compound
-
Amine-containing substrate (e.g., peptide, small molecule)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIEA))
-
Reaction vessel (e.g., glass vial with a magnetic stir bar)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Methodology:
-
Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere to prevent moisture, which can hydrolyze the tosyl group.
-
Dissolution: Dissolve the amine-containing substrate in the anhydrous solvent.
-
Addition of Reagents:
-
Add this compound to the solution. A slight molar excess (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete consumption of the substrate.
-
Add the base (e.g., 2-3 equivalents of DIEA). The base neutralizes the p-toluenesulfonic acid that is formed as a byproduct, driving the reaction to completion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) to increase the reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to track the consumption of the starting material and the formation of the desired product.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., by adding a small amount of water).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using RP-HPLC to separate the desired conjugate from unreacted starting materials and byproducts.
-
-
Characterization: Confirm the identity and purity of the final conjugate using analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Conceptual Synthesis of a PROTAC using a this compound Linker
This protocol outlines a conceptual multi-step synthesis for assembling a PROTAC, demonstrating the modular use of this compound.
Part A: Conjugation to the Warhead (Protein of Interest Ligand)
-
Select a warhead that contains a nucleophilic group (e.g., a phenolic hydroxyl or an amine).
-
React the warhead with this compound using the methodology described in Protocol 1. The nucleophilic group on the warhead will displace the tosylate, forming an ether or amine linkage.
-
Purify the resulting Warhead-PEG2-OH intermediate. This molecule now has the warhead attached to the PEG spacer with a free hydroxyl group at the other end.
Part B: Modification of the Hydroxyl Terminus
-
Activate the terminal hydroxyl group of the Warhead-PEG2-OH intermediate. A common method is to react it with a reagent like succinic anhydride (B1165640) to introduce a terminal carboxylic acid, yielding Warhead-PEG2-O-C(O)CH₂CH₂COOH.
-
Purify the carboxylated intermediate.
Part C: Conjugation to the E3 Ligase Ligand
-
Activate the new terminal carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS) to form an active ester.
-
Select an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand) that has a free amine group.
-
React the activated Warhead-PEG2-Linker with the E3 ligase ligand. The amine on the E3 ligand will react with the active ester to form a stable amide bond.
-
Final Purification: Purify the final PROTAC molecule using RP-HPLC.
-
Characterization: Thoroughly characterize the final PROTAC using HRMS, NMR, and functional assays to confirm its structure and activity.
Conclusion
This compound is a powerful and versatile chemical tool for modern biochemical research and drug development. Its unique trifecta of a reactive tosylate, a solubilizing PEG spacer, and a modifiable hydroxyl group makes it an enabling reagent for constructing complex molecular architectures. Its theoretical applications span from general PEGylation of biomolecules to the highly specialized design of next-generation therapeutics like PROTACs and ADCs. By understanding the core chemical principles and leveraging structured experimental protocols, researchers can effectively harness the potential of this compound to advance the frontiers of medicine and biotechnology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Tosyl group - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ch8 : Tosylates [chem.ucalgary.ca]
- 10. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 11. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 12. nbinno.com [nbinno.com]
- 13. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures | Semantic Scholar [semanticscholar.org]
- 16. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 17. OH-PEG2-Tos | CAS:118591-58-5 | Biopharma PEG [biochempeg.com]
- 18. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. agnitio.co.in [agnitio.co.in]
- 21. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 22. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 23. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. precisepeg.com [precisepeg.com]
- 26. mdpi.com [mdpi.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. tcichemicals.com [tcichemicals.com]
Navigating the Reactivity of the Hydroxyl Group in Tos-PEG2-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the reactivity of the terminal hydroxyl group in 2-(2-(Tosyloxy)ethoxy)ethan-1-ol (Tos-PEG2-OH). This bifunctional linker is a valuable tool in bioconjugation, proteomics, and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the reactivity of its hydroxyl moiety is crucial for its effective application in the development of novel therapeutics and research reagents. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate the strategic use of this compound in your research.
Core Reactivity of the Hydroxyl Group in this compound
This compound possesses two key functional groups: a terminal primary hydroxyl group (-OH) and a tosyl group (-OTs). The tosyl group is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. The terminal hydroxyl group, however, offers a versatile handle for a variety of chemical transformations, allowing for the covalent attachment of molecules of interest. The primary reactions involving the hydroxyl group of this compound are esterification and etherification.
The reactivity of the hydroxyl group can be influenced by several factors, including the choice of reagents, solvent, temperature, and the presence of catalysts. For instance, in the presence of a strong base, the hydroxyl group can be deprotonated to form a more nucleophilic alkoxide, which can then participate in reactions such as the Williamson ether synthesis.
dot
Caption: Factors influencing the reactivity of the hydroxyl group.
Key Reactions of the Hydroxyl Group
Esterification
The hydroxyl group of this compound can be readily esterified with carboxylic acids to form a stable ester linkage. This reaction is fundamental for attaching molecules containing a carboxylic acid moiety. Common methods for esterification include Fischer esterification under acidic conditions, and milder, more efficient methods such as the Mitsunobu reaction or the use of coupling agents.
Table 1: Quantitative Data for Esterification of PEG Alcohols
| Reaction Type | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Mitsunobu | DEAD/PPh₃ | THF | 0 - RT | 2 - 12 | >90 | Generic Mitsunobu protocols |
| DCC/DMAP | DCC, DMAP | DCM | 0 - RT | 4 - 16 | 70 - 90 | Esterification of diethylene glycol |
| HATU/DIPEA | HATU, DIPEA | DMF | RT | 2 - 6 | >95 | PROTAC synthesis protocols |
Note: Data is based on reactions with similar PEG alcohols and may serve as a strong guideline for this compound.
Etherification
Etherification of the hydroxyl group provides a stable, non-hydrolyzable ether linkage. The Williamson ether synthesis is a classic and effective method for this transformation. It involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes an S(_N)2 reaction with an alkyl halide.
Table 2: Quantitative Data for Etherification of PEG Alcohols
| Reaction Type | Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Williamson | NaH | Alkyl bromide | THF/DMF | RT - 60 | 4 - 24 | 70 - 95 | Williamson ether synthesis protocols |
| Williamson | K₂CO₃ | Alkyl iodide | Acetonitrile | Reflux | 6 - 18 | 60 - 85 | Williamson ether synthesis protocols |
Note: Data is based on reactions with similar PEG alcohols and may serve as a strong guideline for this compound.
Experimental Protocols
Protocol for Esterification via Mitsunobu Reaction
This protocol describes the esterification of the hydroxyl group of this compound with a generic carboxylic acid using Mitsunobu conditions.
dot
Caption: Workflow for Mitsunobu esterification of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD (1.5 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Protocol for Etherification via Williamson Ether Synthesis
This protocol outlines the etherification of the hydroxyl group of this compound with an alkyl halide.
dot
Caption: Workflow for Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add the alkyl halide (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat to a specified temperature (e.g., 60 °C) and stir for 4-24 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
Conclusion
The terminal hydroxyl group of this compound provides a versatile platform for the attachment of a wide range of molecules through robust ester and ether linkages. The provided protocols for Mitsunobu esterification and Williamson ether synthesis offer reliable methods for the chemical modification of this valuable bifunctional linker. By carefully selecting the reaction conditions, researchers can efficiently synthesize custom conjugates for applications in drug discovery and chemical biology. The quantitative data, while derived from analogous structures, serves as a practical starting point for reaction optimization. As with any chemical synthesis, empirical validation and characterization of the final products are essential for ensuring the desired outcome.
The Core of Connection: A Technical Guide to Preliminary Studies Involving Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a core resource for understanding and utilizing 2-(2-(tosyloxy)ethoxy)ethan-1-ol (Tos-PEG2-OH) in preliminary scientific studies. This compound is a bifunctional molecule increasingly recognized for its role as a flexible and versatile linker in the synthesis of complex bioconjugates and targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its defined diethylene glycol spacer and reactive tosyl group provide a strategic component for coupling molecular entities, enhancing solubility, and optimizing spatial orientation for biological activity.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. These properties dictate its reactivity, solubility, and stability, thereby influencing experimental design and outcomes.
| Property | Value | Reference |
| CAS Number | 118591-58-5 | [1] |
| Molecular Formula | C₁₁H₁₆O₅S | [1] |
| Molecular Weight | 260.3 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow oil | Inferred from similar compounds |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like Dichloromethane (DCM). Expected to have good solubility in many polar organic solvents and aqueous buffers. | [2] |
| Storage Conditions | Recommended storage at -5°C to 4°C, kept dry and protected from light. Aqueous solutions of PEG compounds are susceptible to oxidative degradation. | [1][3][4][5] |
Core Application in PROTAC Synthesis
This compound is a key building block in the modular synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker is not merely a spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[6][7]
The workflow for PROTAC synthesis utilizing a this compound linker typically involves a two-step process. First, the hydroxyl group of this compound is conjugated to a POI ligand. Subsequently, the tosyl group is displaced by a nucleophilic group (commonly an amine) on the E3 ligase ligand.
The resulting PROTAC then engages the cellular machinery for protein degradation.
References
Methodological & Application
Application Notes and Protocols for Tos-PEG2-OH Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the conjugation of Tos-PEG2-OH to amine and thiol-containing molecules, such as proteins, peptides, or small molecule drugs. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of stable ether linkages.
Principle of the Reaction
The conjugation of this compound relies on the nucleophilic attack of an amine or thiol group on the carbon atom attached to the tosylate leaving group. This SN2 reaction results in the displacement of the tosylate and the formation of a new carbon-nitrogen or carbon-sulfur bond, effectively linking the PEG moiety to the target molecule. The reaction is typically carried out in a suitable buffer at a slightly basic pH to ensure the nucleophile is deprotonated and reactive.
Experimental Workflow
The overall workflow for this compound conjugation involves the preparation of reactants, the conjugation reaction itself, and subsequent purification of the conjugate.
Caption: A logical diagram illustrating the step-by-step workflow for this compound conjugation.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins (via amine or thiol groups) and small molecules. Note: These are starting points and optimization of reaction conditions (e.g., molar ratio, reaction time, temperature) is highly recommended for each specific application.
Protocol 1: Conjugation to Protein Amine Groups (e.g., Lysine Residues)
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Common buffers include 100 mM sodium phosphate (B84403) with 150 mM NaCl. Avoid buffers containing primary amines like Tris or glycine.
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a small amount of a compatible organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle stirring or agitation. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0) can be added to consume any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by dialysis, ultrafiltration, or size-exclusion chromatography (SEC).[]
-
To separate PEGylated protein from unreacted protein, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed.[]
-
-
Analysis:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Mass spectrometry can be used to confirm the conjugation and determine the degree of PEGylation.
-
Protocol 2: Conjugation to Protein/Peptide Thiol Groups (e.g., Cysteine Residues)
-
Protein/Peptide Preparation:
-
If the protein/peptide contains disulfide bonds, they may need to be reduced to generate free thiol groups. This can be achieved by treating the protein with a reducing agent like DTT or TCEP, followed by its removal.
-
Dissolve the thiol-containing molecule in a déassed, amine-free buffer at a pH of 7.0-7.5.
-
-
Reagent Preparation:
-
Prepare the this compound solution as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of this compound to the protein/peptide solution.
-
Incubate the reaction at room temperature for 2-6 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups. A protocol for a similar reaction with NaSH suggests stirring for 6 hours at room temperature, followed by 2 hours at 60°C.[2][3]
-
-
Purification and Analysis:
-
Follow the purification and analysis steps outlined in Protocol 1.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for this compound conjugation. These values should be optimized for each specific substrate.
| Parameter | Conjugation to Amines | Conjugation to Thiols |
| Substrate Concentration | 1-10 mg/mL (for proteins) | Dependent on substrate |
| Molar Ratio (this compound:Substrate) | 10:1 to 50:1 | 5:1 to 20:1 |
| Reaction Buffer | Amine-free, pH 7.2-8.0 (e.g., PBS) | De-gassed, Amine-free, pH 7.0-7.5 |
| Reaction Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 2-24 hours | 2-8 hours |
| Purification Methods | SEC, IEX, HIC, Dialysis | SEC, IEX, HIC, Dialysis |
Signaling Pathway Diagram
While this compound conjugation is a chemical reaction and not a biological signaling pathway, the logical relationship of the reaction can be visualized.
Caption: The chemical logic of this compound conjugation via nucleophilic substitution.
References
Application Notes and Protocols for Tos-PEG2-OH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Tos-PEG2-OH, a bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties of this compound, its role in PROTAC design, and comprehensive protocols for its incorporation into a final PROTAC molecule.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to increase the water solubility and cell permeability of the final compound. The length and composition of the PEG linker are crucial parameters that can be tuned to optimize the geometry of the ternary complex for efficient ubiquitination.
This compound: A Versatile PEG Linker
This compound is a short, flexible, and hydrophilic linker that features a terminal hydroxyl group (-OH) and a tosyl group (Tos). The tosyl group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack. This property allows for the straightforward conjugation of this compound to a nucleophilic functional group (e.g., an amine or a phenol) on either the POI ligand or the E3 ligase ligand. The remaining terminal hydroxyl group can then be further functionalized or directly coupled to the other ligand, providing a versatile handle for PROTAC assembly.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C11H16O5S |
| Molecular Weight | 260.31 g/mol |
| CAS Number | 118591-58-5 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in a wide range of organic solvents |
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the POI and E3 ligase ligands.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where this compound is first reacted with a nucleophilic group on one of the ligands, followed by coupling of the second ligand to the terminal hydroxyl group.
Caption: General workflow for PROTAC synthesis using this compound.
Step 1: Synthesis of Ligand 1-PEG2-OH Intermediate
This step involves the reaction of the tosyl group of this compound with a nucleophilic group (e.g., a primary or secondary amine, or a phenol) on the first ligand (either the POI or E3 ligase ligand).
-
Materials:
-
This compound (1.0 eq)
-
Ligand 1 containing a nucleophilic group (e.g., -NH2, -NHR, or -OH) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, or ACN)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2-3 eq)
-
-
Procedure:
-
Dissolve Ligand 1 in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the anhydrous solvent dropwise to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 4-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG2-OH intermediate.
-
Step 2: Coupling of Ligand 2 to form the Final PROTAC
The terminal hydroxyl group of the Ligand 1-PEG2-OH intermediate can be coupled to the second ligand (Ligand 2) through various reactions, depending on the functional group available on Ligand 2.
-
If Ligand 2 has a carboxylic acid (-COOH):
-
Reaction: Esterification (e.g., Steglich or Yamaguchi esterification).
-
General Procedure:
-
Dissolve Ligand 1-PEG2-OH (1.0 eq) and Ligand 2-COOH (1.0-1.2 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., DCC/DMAP or HATU/DIPEA) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Work up and purify the final PROTAC by preparative HPLC.
-
-
-
If Ligand 2 has a hydroxyl group (-OH):
-
Reaction: Ether synthesis (e.g., Williamson ether synthesis).
-
General Procedure:
-
Activate the terminal hydroxyl group of Ligand 1-PEG2-OH by converting it to a better leaving group (e.g., a mesylate or tosylate).
-
React the activated intermediate with the hydroxyl group of Ligand 2 in the presence of a base (e.g., NaH or K2CO3).
-
Monitor the reaction by LC-MS.
-
Work up and purify the final PROTAC by preparative HPLC.
-
-
Protocol 2: Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final PROTAC.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. The following tables summarize data from published studies, illustrating the effect of varying PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC A | No Linker | 0 | >5000 | <10 | CRBN |
| PROTAC B | 2 PEG units | 8 | <500 | ~60 | CRBN |
| PROTAC C | 4 PEG units | 14 | <0.5 | >90 | CRBN |
| PROTAC D | 5 PEG units | 17 | <0.5 | >90 | CRBN |
Data is illustrative and based on general trends observed for BRD4 degraders.[1]
Table 2: Effect of PEG Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase |
| PROTAC E | 2 PEG units | 8 | >1000 | <20 | CRBN |
| PROTAC F | 4 PEG units | 14 | ~40 | >90 | CRBN |
| PROTAC G | 6 PEG units | 20 | ~2.2 | 97 | CRBN |
| PROTAC H | 8 PEG units | 26 | ~10 | >90 | CRBN |
Data is illustrative and based on general trends observed for BTK degraders.[2]
Troubleshooting and Optimization
-
Low reaction yield: Ensure all reagents and solvents are anhydrous. Optimize the base, solvent, and temperature for the nucleophilic substitution step. For the coupling step, screen different coupling agents.
-
No or poor degradation: The linker length may be suboptimal. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., 2, 3, 4, and 5 PEG units) to identify the optimal length for the specific POI and E3 ligase pair. Also, consider altering the attachment points of the linker on the ligands.
-
"Hook effect" observed: This is a common phenomenon with PROTACs where the degradation efficiency decreases at higher concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex. Test a wider range of PROTAC concentrations to fully characterize the dose-response curve.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient assembly of these complex molecules. By systematically varying the linker length and attachment points, researchers can optimize the degradation potency and efficacy of their PROTACs. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in targeted protein degradation research and drug development.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis utilizing a Tos-PEG2-OH Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[][2][3] This document provides detailed application notes and protocols for the synthesis of ADCs using a bifunctional Tos-PEG2-OH linker. This linker features a tosyl group, a good leaving group for nucleophilic substitution, and a hydroxyl group for payload attachment.[4]
The synthesis of an ADC with this compound is a two-step process. First, the cytotoxic payload is conjugated to the hydroxyl end of the linker. Subsequently, the tosyl group on the linker-payload construct reacts with a nucleophilic residue on the antibody, such as the thiol group of a cysteine residue, to form the final ADC.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized with PEG linkers. While specific data for this compound is not extensively published, these values from similar ADC constructs provide an expected range for key parameters such as Drug-to-Antibody Ratio (DAR) and stability.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data for PEGylated ADCs
| ADC Construct | Linker Type | Conjugation Method | Average DAR | Reference |
| Trastuzumab-MMAE | mDPR-PEG8-glucuronide | Cysteine-maleimide | 8 | [5] |
| Affibody-MMAE | HP4KM (4 kDa PEG) | Site-specific | Not specified | [6] |
| αCD30-MMAE | mDPR-PEG24-glucuronide | Cysteine-maleimide | 8 | [5] |
Table 2: Representative Stability Data for PEGylated ADCs
| ADC Construct | Linker Type | Stability Assay | Results | Reference |
| FG-ADC (DAR 8) | Pendant-shaped PEGylated | Accelerated Stability (28 days) | ~12% aggregation | [7] |
| VAG-ADC (DAR 8) | Pendant-shaped PEGylated | Accelerated Stability (28 days) | ~6% aggregation | [7] |
| αCD30-MMAE | mDPR-PEGx-glucuronide | Rat Plasma Stability (7 days) | Highly stable, minimal deconjugation | [5] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis and characterization of an ADC using a this compound linker.
Protocol 1: Conjugation of Cytotoxic Payload to this compound Linker
This protocol describes the attachment of a cytotoxic drug containing a suitable functional group (e.g., a carboxylic acid) to the hydroxyl end of the this compound linker.
Materials:
-
This compound
-
Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or Camptothecin)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS system for characterization
Procedure:
-
Reaction Setup: In a clean, dry round bottom flask, dissolve the cytotoxic payload (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.5 equivalents) in a small amount of anhydrous DCM.
-
Reaction: Slowly add the DCC solution to the reaction mixture at 0°C with continuous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (cytotoxic payload) is consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to isolate the Tos-PEG2-Payload conjugate.
-
Characterization: Confirm the identity and purity of the synthesized linker-payload construct using LC-MS analysis.
Protocol 2: Antibody Reduction and Conjugation with Tos-PEG2-Payload
This protocol details the reduction of interchain disulfide bonds in the antibody to generate free thiol groups, followed by conjugation with the Tos-PEG2-Payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Tos-PEG2-Payload construct from Protocol 1
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Incubator or water bath at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 2-10 mg/mL.
-
Antibody Reduction: Add a 10-20 molar excess of TCEP solution to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Linker-Payload Addition: Immediately after reduction, add a 5-15 molar excess of the Tos-PEG2-Payload (dissolved in a small amount of a compatible organic solvent like DMSO) to the reduced antibody solution.
-
Conjugation Reaction: Incubate the reaction mixture at room temperature or 4°C for 4-16 hours with gentle mixing. The tosyl group will undergo nucleophilic substitution by the thiol groups on the antibody.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted linker-payload.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC from unreacted linker-payload and unconjugated antibody, followed by characterization to determine purity and DAR.
Materials:
-
Crude ADC solution from Protocol 2
-
Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)
-
Hydrophobic Interaction Chromatography (HIC) system
-
LC-MS system with appropriate columns for protein analysis
-
SDS-PAGE apparatus and reagents
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Purification:
-
Size Exclusion Chromatography (SEC): Purify the crude ADC solution using an SEC system to separate the high molecular weight ADC from smaller molecules like the unreacted linker-payload and quenching agent.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.
-
-
Characterization:
-
Protein Concentration: Determine the final concentration of the purified ADC using a standard protein assay.
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by SEC.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
LC-MS: Reduce the ADC and analyze the light and heavy chains by LC-MS to determine the number of conjugated drugs per chain. The average DAR can then be calculated.
-
HIC: The relative peak areas of the different ADC species separated by HIC can be used to calculate the average DAR.
-
-
SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm the integrity of the antibody and the successful conjugation.
-
Mandatory Visualizations
Experimental Workflow for ADC Synthesis with this compound
Caption: Experimental workflow for ADC synthesis.
Logical Relationship of ADC Components
Caption: Components of an Antibody-Drug Conjugate.
Signaling Pathway of ADC Action
Caption: General mechanism of action for an ADC.
References
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. openpr.com [openpr.com]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols for Nanoparticle Surface Functionalization using Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using Tos-PEG2-OH. This heterobifunctional PEG linker contains a tosyl group at one terminus and a hydroxyl group at the other. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine-functionalized nanoparticles. The terminal hydroxyl group can be used for further conjugation or can remain as a hydrophilic termination. This methodology is critical for enhancing the biocompatibility, stability, and targeting capabilities of nanoparticles for various biomedical applications, including drug delivery and diagnostics.
Overview of the Functionalization Chemistry
The primary mechanism for attaching this compound to nanoparticles is through the reaction of the tosyl group with primary amine groups present on the nanoparticle surface. This reaction is a nucleophilic substitution where the amine group acts as the nucleophile, displacing the tosylate group and forming a stable secondary amine linkage.
For nanoparticles with surface hydroxyl groups, a two-step process is generally required. First, the surface hydroxyls are converted to a more reactive group, such as an amine, before reacting with this compound.
Experimental Protocols
Materials Required
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Triethylamine (TEA) or other non-nucleophilic base
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring mechanism (e.g., magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon gas)
-
Centrifuge for nanoparticle purification
-
Phosphate-buffered saline (PBS) or other suitable buffer for washing
-
Deionized water
Protocol for Functionalization of Amine-Coated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles possessing surface primary amine groups.
Step 1: Nanoparticle Dispersion Disperse the amine-functionalized nanoparticles in an anhydrous aprotic solvent (e.g., DMF) to a desired concentration (e.g., 1-5 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a homogenous dispersion and break up any aggregates.
Step 2: Reagent Preparation In a separate vial, dissolve this compound in the same anhydrous solvent to a concentration that allows for a 10-50 fold molar excess relative to the estimated number of amine groups on the nanoparticle surface. The optimal molar ratio may need to be determined empirically.
Step 3: Reaction Setup Transfer the nanoparticle dispersion to a round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (e.g., nitrogen or argon) to minimize side reactions with moisture and oxygen.
Step 4: Addition of Reagents Under inert atmosphere and with vigorous stirring, add the this compound solution to the nanoparticle dispersion. Following this, add a non-nucleophilic base, such as triethylamine, to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the amine group. A 2-5 fold molar excess of the base relative to the this compound is recommended.
Step 5: Reaction Allow the reaction to proceed at room temperature for 24-48 hours under continuous stirring and inert atmosphere. For less reactive systems, the temperature may be moderately increased (e.g., to 40-50 °C), but this should be optimized to avoid nanoparticle aggregation or degradation.
Step 6: Purification After the reaction is complete, quench any unreacted tosyl groups by adding a small amount of an amine-containing buffer, such as Tris buffer. Isolate the PEGylated nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.
Step 7: Washing Discard the supernatant containing unreacted reagents and byproducts. Resuspend the nanoparticle pellet in a suitable washing solvent, such as DMF or ethanol, and centrifuge again. Repeat this washing step at least three times. Finally, wash the nanoparticles twice with deionized water or a suitable buffer like PBS to remove any residual organic solvent.
Step 8: Final Product Resuspend the purified PEGylated nanoparticles in the desired buffer or deionized water for storage and subsequent characterization and use.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of nanoparticles with this compound and to assess the properties of the resulting conjugate.
| Parameter | Characterization Technique | Expected Outcome |
| Size and Morphology | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | An increase in the hydrodynamic diameter is expected after PEGylation. TEM and SEM can confirm that the nanoparticle morphology is maintained and that no significant aggregation has occurred. |
| Surface Charge | Zeta Potential Measurement | A shift in the zeta potential towards a more neutral value is anticipated due to the shielding effect of the neutral PEG chains. |
| Confirmation of Covalent Attachment | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | FTIR may show characteristic peaks of the PEG backbone. XPS can provide elemental analysis of the nanoparticle surface, confirming the presence of elements from the PEG linker. |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA), Quantitative NMR (qNMR) | TGA can determine the weight percentage of the grafted PEG by measuring the weight loss upon heating. qNMR can be used to quantify the number of PEG chains per nanoparticle. |
| Colloidal Stability | DLS measurements in various media (e.g., PBS, cell culture medium) over time | PEGylated nanoparticles are expected to exhibit enhanced colloidal stability and reduced aggregation in biological buffers compared to their unmodified counterparts. |
Quantitative Data Summary
The efficiency of PEGylation can be influenced by several factors including the initial surface density of amine groups, the molar ratio of reactants, and the reaction conditions. The following table provides representative data from literature on the characterization of PEGylated nanoparticles. While specific data for this compound is limited, the values for amine-reactive PEGs provide a useful benchmark.
| Nanoparticle Type | PEG Derivative | PEG MW (kDa) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) | Increase in Hydrodynamic Diameter (nm) | Grafting Density (PEG chains/nm²) | Reference |
| Polystyrene (carboxyl-modified) | mPEG-amine | 5 | -22.4 ± 3.3 | -2.9 ± 2.5 | Not specified | ~0.17 | [1] |
| Adenovirus | Amine-reactive PEG | 5 | Not specified | Not specified | Not specified | 65-75% of surface amines conjugated | [2] |
| Poly(lactic-co-glycolic acid) (PLGA) | PLA-PEG copolymer | 5 | Not specified | Not specified | ~20-30 | Not specified | [2] |
| Gold Nanoparticles | HS-PEG-COOH | 5 | -35.2 ± 1.5 | -25.8 ± 2.1 | ~10 | 10 PEG/nm² | [3] |
Visualizing Workflows and Pathways
Experimental Workflow for Nanoparticle Functionalization
The following diagram illustrates the key steps in the functionalization of amine-coated nanoparticles with this compound.
Caption: Workflow for this compound functionalization of nanoparticles.
Signaling Pathway Modulation by Drug-Loaded Nanoparticles
Nanoparticles functionalized with this compound can be used as carriers for targeted drug delivery. For instance, they can deliver inhibitors of specific signaling pathways that are often dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for cancer therapy.[4] The diagram below illustrates how a drug-loaded nanoparticle could inhibit this pathway.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for coupling Tos-PEG2-OH to amines
Application Notes: Coupling of Tos-PEG2-OH to Amines
Introduction
The covalent modification of molecules with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug delivery and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound, or 2-(2-(tosyloxy)ethoxy)ethan-1-ol, is a valuable heterobifunctional PEG linker. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with primary and secondary amines to form stable secondary or tertiary amine linkages, respectively. The terminal hydroxyl group can be further functionalized, making this compound a versatile building block in the synthesis of more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs.
Reaction Principle
The coupling of this compound to an amine proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom adjacent to the tosylate group. The tosylate anion, a very stable leaving group due to resonance stabilization, is subsequently displaced, forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.
Key Considerations for Successful Coupling
-
Choice of Amine: Primary amines are generally more reactive than secondary amines due to less steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing reaction conditions (e.g., higher temperatures, stronger bases).
-
Stoichiometry: The molar ratio of the amine to this compound can influence the reaction outcome. An excess of the amine is often used to ensure complete conversion of the this compound and to minimize the formation of di-pegylated byproducts if the amine is difunctional.
-
Base Selection: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly used to scavenge the p-toluenesulfonic acid byproduct without competing with the amine nucleophile. For less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent that can dissolve both reactants, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (CH3CN), or tetrahydrofuran (B95107) (THF). The choice of solvent can influence the reaction rate.
-
Temperature and Reaction Time: The reaction temperature and duration are critical parameters. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. Reaction progress should be monitored by an appropriate analytical technique to determine the optimal reaction time.
-
Purification: After the reaction, the product needs to be purified to remove unreacted starting materials, the tosylate byproduct, and the base. Common purification techniques include extraction, precipitation, and column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with a Primary Aliphatic Amine
This protocol describes a general method for the coupling of this compound with a primary aliphatic amine using triethylamine as a base in DMF.
Materials:
-
This compound
-
Primary aliphatic amine
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the this compound in anhydrous DMF.
-
Addition of Amine and Base: Add the primary aliphatic amine (1.2 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow, the temperature can be increased to 40-60 °C.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amine-PEG2-OH product.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions and yields for the amination of tosylated polyethylene glycols of varying lengths. While specific data for this compound is limited in the literature, these examples provide a useful guide for optimizing the reaction conditions.
| PEG Derivative | Amine/Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tos-PEG-Tos | Ammonium Hydroxide | - | Water | 100 | 24 | ~90 | Not specified |
| Tos-PEG-OH | Sodium Azide (B81097) | - | DMF | 90 | 12 | >95 (for azide) | [1] |
| Mesyl-PEG-OH | Ammonia | - | - | - | - | >95 | [1] |
| Tos-PEG-OH | Sodium Hydrosulfide | - | Water | 60 | 2 | >95 (for thiol) | [1] |
| PEG-Tosylate | Primary Amine | TEA | Toluene | RT | 12 | Not specified | [2] |
| Triethylene glycol monotosylate | Sodium Azide | - | DMSO | 50 | 3 | Not specified | [1] |
Note: The yields reported are for the substitution product. The conversion of azide to amine in a subsequent reduction step is typically high (>90%). The reaction conditions and yields can vary significantly depending on the specific amine and the purity of the starting materials.
Mandatory Visualization
Caption: Experimental workflow for the coupling of this compound to a primary amine.
References
Application Notes and Protocols for Bioconjugation of Peptides with Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced renal clearance, enhanced solubility, and decreased immunogenicity.
This document provides detailed application notes and protocols for the bioconjugation of peptides with Tos-PEG2-OH, a discrete PEG linker. The terminal tosyl (Tos) group is a highly reactive moiety that readily undergoes nucleophilic substitution with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues within a peptide sequence. This reaction forms a stable secondary amine linkage, resulting in a well-defined PEGylated peptide conjugate.
Key Applications
The bioconjugation of peptides with this compound is a versatile tool with broad applications in therapeutic peptide development:
-
Prolonging Plasma Half-Life: The addition of the PEG moiety increases the peptide's size, reducing its clearance by the kidneys and extending its circulation time in the body.
-
Improving Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting the peptide from degradation.
-
Enhancing Solubility: The hydrophilic nature of the PEG linker can improve the solubility of hydrophobic peptides, facilitating formulation and administration.
-
Reducing Immunogenicity: PEGylation can mask antigenic epitopes on the peptide, potentially reducing or eliminating an immune response.
Chemical Reaction Scheme
The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The primary amine group of the peptide acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group. This results in the displacement of the p-toluenesulfonate leaving group and the formation of a stable secondary amine bond between the peptide and the PEG linker.
Application Notes and Protocols for Tos-PEG2-OH Linker in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tos-PEG2-OH linker is a heterobifunctional molecule integral to the advancement of targeted drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal tosyl group and a hydroxyl group, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with functionalities such as amines and thiols present on drug molecules or targeting ligands. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal hydroxyl group offers a potential site for further modification if required.
The strategic incorporation of the this compound linker allows for the precise and stable conjugation of therapeutic payloads to targeting moieties. This targeted delivery approach aims to increase the therapeutic index of potent drugs by maximizing their concentration at the site of action and minimizing off-target toxicity. These application notes provide an overview of the linker's properties, detailed experimental protocols for its use, and a summary of relevant performance data for PEG-based linkers.
Properties of this compound Linker
The physicochemical properties of the this compound linker are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H16O5S | [1] |
| Molecular Weight | 260.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents | |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. |
Experimental Protocols
The following protocols provide a general framework for the conjugation of amine- and thiol-containing molecules to the this compound linker. Optimization of reaction conditions may be necessary depending on the specific properties of the drug and targeting moiety.
Protocol 1: Conjugation of an Amine-Containing Molecule to this compound
This protocol describes the reaction of a primary or secondary amine with the tosylated end of the linker.
Materials:
-
This compound
-
Amine-containing drug or targeting moiety
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (nitrogen or argon).
-
Dissolution: Dissolve the amine-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in anhydrous DMF or DMSO.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the toluenesulfonic acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C) for 12-24 hours. The optimal temperature and time will depend on the reactivity of the amine.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be redissolved in a suitable organic solvent and washed with brine to remove excess base and salts.
-
Purification: Purify the crude product by RP-HPLC to isolate the desired conjugate.[2] A C18 column is typically suitable, with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.[2]
-
Characterization: Confirm the identity and purity of the final conjugate by LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.[3][4]
Protocol 2: Conjugation of a Thiol-Containing Molecule to this compound
This protocol outlines the reaction of a thiol group with the tosylated end of the linker.
Materials:
-
This compound
-
Thiol-containing drug or targeting moiety
-
Anhydrous DMF or DMSO
-
A mild, non-nucleophilic base (e.g., potassium carbonate or DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stirring apparatus
-
RP-HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: As with the amine protocol, ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Dissolution: Dissolve the thiol-containing molecule (1 equivalent) and this compound (1.1 to 1.5 equivalents) in anhydrous DMF or DMSO.
-
Base Addition: Add a mild base, such as potassium carbonate (2-3 equivalents) or DIPEA (2-3 equivalents), to the reaction mixture to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Thiolates are generally more reactive than amines, so the reaction may proceed more quickly.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up (optional): Similar to the amine protocol, the reaction can be worked up by removing the solvent and performing a liquid-liquid extraction.
-
Purification: Purify the conjugate using RP-HPLC as described in Protocol 1.[2]
-
Characterization: Characterize the final product by LC-MS and NMR to confirm its identity and purity.[3][4]
Data Presentation
Table 1: Illustrative Drug Loading and Encapsulation Efficiency for PEG-based Nanoparticles
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG Microspheres (Aclacinomycin A) | ~1.3 | 48-70 | [5] |
| GO/PEG-Glu-Lys-Glu (Paclitaxel) | 8.97 | 89.68 | [6] |
| Minocycline-loaded PLGA Nanoparticles | 1.92 | 26-48 | [7] |
This table presents data from various PEG-containing nanoparticle systems to provide a general understanding of drug loading and encapsulation efficiencies that can be achieved.
Table 2: Illustrative In Vitro Drug Release Kinetics from PEG-based Delivery Systems
| Delivery System | Time Point | Cumulative Release (%) | Conditions | Reference |
| PLGA-PEG Microspheres (15% PEG) | 70 days | ~100 | pH 7.4 | [5] |
| GO/PEG-Glu-Lys-Glu-PTX | 48 hours | 85.51 | pH 5.0 | [6] |
| GO/PEG-Glu-Lys-Glu-PTX | 48 hours | 38.32 | pH 7.4 | [6] |
| Photoresponsive PEGylated Beads | 10 min | 66.2 | Light-triggered | [8] |
This table showcases the controlled release profiles achievable with different PEG-based drug delivery systems under various conditions.
Table 3: Illustrative Stability Data for PEG-Containing ADCs
| ADC Formulation | Stress Condition | Monomer Loss (%) after 7 days | Aggregate Formation (%) after 7 days | Reference |
| Pendant PEG-ADC (DAR 8) | 40°C | ~5 | ~2 | [9] |
| Linear PEG-ADC (DAR 8) | 40°C | ~10 | ~5 | [9] |
This table provides representative stability data for ADCs with different PEG linker architectures, highlighting the impact of the linker on the physical stability of the conjugate.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which often incorporates a PEG linker like this compound to connect the target protein binder and the E3 ligase ligand.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Conjugation and Purification
The diagram below outlines the key steps involved in the synthesis, purification, and characterization of a drug conjugate using the this compound linker.
Caption: Workflow for synthesis and purification of a this compound conjugate.
Logical Relationship: Factors Influencing ADC Efficacy
This diagram illustrates the interconnected factors that contribute to the overall efficacy of an Antibody-Drug Conjugate, where the linker plays a central role.
Caption: Key factors influencing the efficacy of Antibody-Drug Conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Tos-PEG2-OH, a bifunctional linker molecule, in bioconjugation and the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound, or 2-(2-(tosyloxy)ethoxy)ethan-1-ol, is a valuable building block in chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. It features two distinct functional groups: a tosylate and a primary alcohol.
-
Tosyl Group (OTs): The tosylate is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This allows for the facile introduction of various functionalities, such as amines, thiols, and azides, through nucleophilic substitution reactions.
-
Hydroxyl Group (-OH): The terminal hydroxyl group provides a handle for further chemical modifications. It can be oxidized to an aldehyde or carboxylic acid, or coupled to other molecules using standard esterification or etherification chemistries.
The diethylene glycol (PEG2) spacer imparts hydrophilicity to the parent molecule, which can improve the solubility and pharmacokinetic properties of the final conjugate.
Key Applications
The primary application of this compound is as a linker in the construction of heterobifunctional molecules. A prominent example is in the synthesis of PROTACs, which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, this compound can be used to connect the protein-of-interest (POI) ligand and the E3 ligase ligand.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. It is important to note that reaction conditions may need to be optimized for specific substrates.
Protocol 1: Reaction of this compound with a Primary Amine
This protocol describes the nucleophilic substitution of the tosyl group with a primary amine to form a secondary amine linkage. This is a key step in the assembly of PROTACs where one of the ligands contains a primary amine.
Reaction Scheme:
Materials:
-
This compound
-
Amine-containing molecule (e.g., POI ligand or E3 ligase ligand)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C under a nitrogen atmosphere.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the reaction mixture directly by preparative HPLC to yield the final product.
Quantitative Data Summary:
| Parameter | Value |
| Equivalents of this compound | 1.1 |
| Equivalents of DIPEA | 3.0 |
| Solvent | Anhydrous DMF |
| Temperature | 60°C |
| Typical Reaction Time | 12-24 hours |
| Purification Method | Preparative HPLC |
Characterization:
The identity and purity of the final product should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Functionalization of the Hydroxyl Group
The terminal hydroxyl group of the product from Protocol 1 can be further functionalized. For example, it can be coupled to a carboxylic acid-containing molecule using standard coupling reagents.
Reaction Scheme:
Materials:
-
Product from Protocol 1
-
Carboxylic acid-containing molecule
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Dissolve the product from Protocol 1 (1.0 equivalent) and the carboxylic acid-containing molecule (1.2 equivalents) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative HPLC.
Quantitative Data Summary:
| Parameter | Value |
| Equivalents of Carboxylic Acid | 1.2 |
| Equivalents of PyBOP | 1.2 |
| Equivalents of DIPEA | 3.0 |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-8 hours |
| Purification Method | Flash Chromatography or Preparative HPLC |
Visualizing the Workflow and Concepts
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: General workflow for PROTAC synthesis using this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Application of Tos-PEG2-OH in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of linker, which connects the growing peptide chain to the solid support, is a critical parameter that influences the overall efficiency of the synthesis and the purity of the final product. Polyethylene glycol (PEG) based linkers have gained prominence due to their ability to improve the solvation of the resin and the growing peptide chain, thereby reducing aggregation and enhancing coupling efficiencies, particularly for difficult or hydrophobic sequences.
This document provides detailed application notes and protocols for the use of Tos-PEG2-OH , a short, discrete PEG linker, in Fmoc-based solid-phase peptide synthesis. This compound serves as a hydrophilic spacer that can be attached to an amino-functionalized resin, providing a hydroxyl group for the esterification of the first amino acid. The tosyl group (p-toluenesulfonyl) acts as an excellent leaving group, facilitating the initial attachment of the linker to the resin.
Core Principles and Advantages
The use of a this compound linker in SPPS offers several advantages:
-
Improved Solvation: The ethylene (B1197577) glycol units of the PEG linker enhance the polarity of the resin environment, improving the swelling of the resin in the solvents commonly used for SPPS and promoting better solvation of the growing peptide chain.[1]
-
Reduced Peptide Aggregation: By creating a more hydrophilic and flexible environment, the PEG spacer can disrupt inter- and intra-chain hydrogen bonding that leads to peptide aggregation, a common cause of incomplete coupling and low yields.
-
Enhanced Purity and Yield: Improved solvation and reduced aggregation lead to more efficient deprotection and coupling steps, resulting in higher crude peptide purity and overall yield.[2]
-
C-Terminal Modification: The use of this compound results in a peptide with a C-terminal carboxylic acid upon cleavage.
Experimental Protocols
This section provides detailed protocols for the key steps involved in utilizing this compound in SPPS.
Protocol 1: Attachment of this compound to Aminomethylated Resin
This protocol describes the functionalization of a standard aminomethylated polystyrene resin with this compound. The tosyl group is displaced by the primary amine of the resin in a nucleophilic substitution reaction.
Materials:
-
Aminomethylated polystyrene resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel for SPPS
Procedure:
-
Swell the aminomethylated resin (1 g) in DMF (10 mL) for 1 hour in the reaction vessel.
-
Drain the DMF and wash the resin with DCM (3 x 10 mL).
-
Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (5 equivalents) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful and complete coupling of the linker.
Workflow for Resin Functionalization with this compound
Caption: Workflow for attaching this compound to an aminomethylated resin.
Protocol 2: Coupling of the First Fmoc-Amino Acid
This protocol describes the esterification of the first Fmoc-protected amino acid to the hydroxyl group of the PEG-functionalized resin. A standard carbodiimide-mediated coupling with a DMAP catalyst is employed.
Materials:
-
PEG2-OH functionalized resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the PEG2-OH functionalized resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the dissolved Fmoc-amino acid to the resin.
-
Add DCM to the resin slurry.
-
Add DMAP (0.1 equivalents) to the mixture.
-
Add DIC (3 equivalents) to the mixture.
-
Agitate the reaction at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
Determine the loading of the first amino acid using a spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection.
Peptide Synthesis and Cleavage
Caption: General workflow for solid-phase peptide synthesis and cleavage.
Protocol 3: Peptide Chain Elongation
Following the successful coupling of the first amino acid, peptide chain elongation is performed using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection and amino acid coupling.
Materials:
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., DIPEA)
-
20% (v/v) Piperidine in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene (B1219640) adduct.
-
Coupling: Couple the next Fmoc-amino acid using a suitable activation method (e.g., pre-activation with HBTU/DIPEA in DMF) for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat steps 1-4 until the desired peptide sequence is assembled.
Protocol 4: Cleavage and Deprotection
The final step is the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. A trifluoroacetic acid (TFA) based cleavage cocktail is typically used. For peptides attached to PEGylated supports, it is important to use enough cleavage cocktail to ensure the resin is fully swollen.[3]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more complex cocktail such as Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) is recommended.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific quantitative data for the performance of the this compound linker is not extensively available in the literature, the following tables summarize representative data for the impact of PEGylation on peptide synthesis yield and purity. This data can be used as a general guide to the expected benefits of using a PEG-based linker like this compound.
Table 1: Comparison of Crude Peptide Yield and Purity with and without PEGylation
| Peptide Sequence | Modification | Crude Yield (mg) | Crude Purity (%) | Final Yield (mg) |
| Hydrophobic Peptide A | None | 85 | 65 | 30 |
| Hydrophobic Peptide A | N-terminal PEGylation | 150 | 80 | 75 |
| Aggregation-prone Peptide B | None | 50 | 40 | 10 |
| Aggregation-prone Peptide B | N-terminal PEGylation | 120 | 75 | 60 |
Data is illustrative and based on general findings on the positive impact of PEGylation on peptide synthesis. Actual results may vary depending on the peptide sequence and synthesis conditions.[2]
Table 2: Typical Coupling Efficiencies in SPPS
| Coupling Step | Standard Resin | PEGylated Resin |
| Coupling of hydrophobic amino acids | 98.5 - 99.5% | > 99.8% |
| Coupling in aggregation-prone sequences | < 98% | > 99.5% |
| Overall synthesis success rate for long peptides (>30 aa) | Moderate | High |
This table represents expected trends in coupling efficiency. The improved solvation properties of PEGylated resins generally lead to higher coupling efficiencies, especially for difficult sequences.
Conclusion
The use of this compound as a linker in solid-phase peptide synthesis presents a valuable strategy for improving the synthesis of peptides, particularly those that are prone to aggregation. By enhancing the solvation of the resin and the growing peptide chain, this hydrophilic spacer can lead to increased coupling efficiencies, resulting in higher crude peptide purity and overall yield. The protocols provided herein offer a comprehensive guide for researchers to implement this methodology in their peptide synthesis workflows. While direct comparative data for this compound is limited, the general benefits of PEGylation in SPPS are well-documented and suggest that this linker is a promising tool for the synthesis of challenging peptide sequences.
References
Application Notes & Protocols: A Practical Guide to Synthesizing PROTACs with Tos-PEG2-OH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Tos-PEG2-OH. This document outlines the strategic role of PEG linkers in PROTAC design, detailed experimental protocols for synthesis, and methods for purification and characterization.
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] A typical PROTAC is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1][3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[4][5] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[4][6] Furthermore, the length and flexibility of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination.[3][7]
The linker, this compound, is a bifunctional molecule featuring a terminal hydroxyl (-OH) group and a tosyl (-OTs) group. The hydroxyl group can be derivatized, for instance, through an esterification reaction with a carboxylic acid on one of the ligands. The tosyl group is an excellent leaving group, readily displaced by a nucleophile, such as an amine or another hydroxyl group, on the second ligand.[8][9] This differential reactivity allows for a controlled, stepwise synthesis of the final PROTAC molecule.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein molecules.[4]
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand has a primary amine for conjugation. The roles of the ligands can be reversed depending on their available functional groups.
This step involves the formation of an ester bond between the carboxylic acid of the POI ligand and the hydroxyl group of the this compound linker.
Materials:
-
POI Ligand with a carboxylic acid (POI-COOH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 equivalent) in anhydrous DCM.
-
Add this compound (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-PEG2-OTs intermediate.
This step involves a nucleophilic substitution reaction where the amine group of the E3 ligase ligand displaces the tosyl group of the POI-linker intermediate.
Materials:
-
POI-PEG2-OTs intermediate
-
E3 Ligase Ligand with a primary amine (E3-NH2)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the POI-PEG2-OTs intermediate (1.0 equivalent) and the E3-NH2 ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-48 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic strategy for the PROTAC.
Data Presentation: Representative Synthesis Data
The following table summarizes expected quantitative data for the synthesis of a representative PROTAC using the this compound linker. Actual results may vary depending on the specific ligands used.
| Reaction Step | Key Reactants | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity by HPLC (%) |
| Step 1: Esterification | POI-COOH, this compound | DCC, DMAP | DCM | 12-24 | 0 to RT | 60-80 | >90 (crude) |
| Step 2: Nucleophilic Substitution | POI-PEG2-OTs, E3-NH2 | DIPEA | DMF | 12-48 | 60-80 | 30-50 | >95 (after HPLC) |
Characterization of the Final PROTAC
It is crucial to thoroughly characterize the final PROTAC to confirm its identity, purity, and stability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and confirm the molecular weight of the intermediate and final products.
-
High-Performance Liquid Chromatography (HPLC): A single major peak in the chromatogram confirms high purity of the final compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final PROTAC by showing the expected signals for the POI ligand, E3 ligase ligand, and the PEG linker.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of the synthesized PROTAC.
Conclusion
This document provides a detailed protocol for the synthesis of PROTACs utilizing a this compound linker. The modular nature of this synthetic approach allows for the facile assembly of PROTAC libraries with diverse POI and E3 ligase ligands. The provided methodologies for synthesis, purification, and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt this protocol to their specific target and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tosylate PEG, Tos PEG, Ts PEG | AxisPharm [axispharm.com]
- 9. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Covalent Attachment of Tos-PEG2-OH to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1] This modification can enhance solubility, increase serum half-life, reduce immunogenicity, and decrease aggregation. Tos-PEG2-OH is a short, discrete PEG linker activated with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the PEG linker highly reactive towards nucleophilic residues on the protein surface, such as primary amines and thiols.[2]
This document provides detailed application notes and protocols for the targeted attachment of this compound to proteins, focusing on the most common nucleophilic targets: primary amines (N-terminus and lysine (B10760008) residues) and thiols (cysteine residues).
Overall Experimental Workflow
The general process for protein PEGylation involves several key stages, from initial protein preparation to the final characterization of the purified conjugate. Each step is critical for achieving a homogenous and active final product.
Caption: High-level workflow for protein PEGylation.
Method 1: PEGylation of Primary Amines (N-terminus & Lysine)
Application Notes
This is the most common PEGylation strategy, targeting the primary amine groups on the N-terminal α-amine and the ε-amine of lysine side chains.[3][4] The tosyl group on the PEG linker undergoes a nucleophilic substitution reaction with the deprotonated amine, forming a stable secondary amine linkage.
Selectivity between the N-terminus and lysine residues can be achieved by carefully controlling the reaction pH.[5][6] The N-terminal α-amine typically has a lower pKa (around 7.6-8.0) compared to the ε-amine of lysine (pKa ~10.0-10.5).[5][7] By performing the reaction at a slightly acidic to neutral pH (e.g., pH 6.5-7.5), the N-terminal amine is more likely to be in its more nucleophilic, deprotonated state, favoring site-specific modification.[3][8] At higher pH values (pH > 8.5), both N-terminal and lysine amines will be reactive, leading to a more heterogeneous mixture of PEGylated products.
Caption: Logical relationship of pH and amine reactivity.
Experimental Protocol: N-terminal/Lysine PEGylation
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer, such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.4 (PBS). Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete in the reaction.[9]
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 100 mM) of this compound in a dry, water-miscible organic solvent like DMSO or DMF.
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a desired molar excess (e.g., 5- to 50-fold molar excess of PEG over protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle mixing. Reaction progress can be monitored by SDS-PAGE or HPLC.
-
For N-terminal selectivity: Adjust the reaction buffer pH to 6.5-7.5.[8]
-
For general lysine modification: Use a buffer with pH 8.5-9.0.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a primary amine, such as 100 mM Tris or glycine, to consume any excess this compound.
-
-
Purification:
-
Remove unreacted PEG and purify the PEGylated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][11] SEC separates based on size, effectively removing the small, unreacted PEG reagent.[11] IEX separates based on charge, which is often altered upon PEGylation, allowing separation of un-, mono-, and multi-PEGylated species.[][11]
-
Method 2: PEGylation of Cysteine Residues
Application Notes
This method provides a highly site-specific approach to PEGylation by targeting the thiol group (-SH) of cysteine residues.[12] Cysteine is a low-abundance amino acid, and its side chain has a unique reactivity, especially when it is surface-exposed and deprotonated to the thiolate anion (-S⁻).[12] The reaction with this compound proceeds via a nucleophilic substitution to form a stable thioether bond.
For proteins that do not have a free surface cysteine, site-directed mutagenesis can be used to introduce one at a specific location for controlled conjugation.[12] The reaction is typically performed at a neutral to slightly basic pH (7.0-8.5) to ensure the thiol group is sufficiently nucleophilic. To prevent the formation of disulfide bonds, a reducing agent like TCEP may be needed during the initial stages, but it must be removed prior to adding the tosylated PEG to avoid reacting with the reagent.
Caption: Experimental workflow for cysteine-directed PEGylation.
Experimental Protocol: Cysteine PEGylation
-
Protein Preparation:
-
If the protein contains disulfide bonds that need to be reduced to free up a cysteine, incubate the protein with a 5- to 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
-
Crucially , remove the reducing agent completely before adding the PEG reagent. This is best accomplished using a desalting column or spin column.
-
Buffer exchange the protein into a déassed, amine-free buffer at pH 7.0-8.5 (e.g., PBS with 1 mM EDTA).
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound in DMSO or DMF as described previously.
-
-
PEGylation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate for 2-12 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.
-
Monitor the reaction by SDS-PAGE or mass spectrometry.
-
-
Reaction Quenching:
-
Stop the reaction by adding a small-molecule thiol, such as cysteine or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted reagents and protein using SEC, hydrophobic interaction chromatography (HIC), or reverse-phase chromatography (RPC).[][13]
-
Data Presentation: Summary of Reaction Conditions and Characterization
Quantitative analysis is essential to confirm the success of the PEGylation reaction and to characterize the final product.[1][14]
Table 1: Comparison of PEGylation Strategies
| Parameter | N-terminal / Lysine PEGylation | Cysteine PEGylation |
| Target Residue | α-amine / ε-amine | Thiol (-SH) |
| Typical pH | 6.5-7.5 (N-term) or 8.5-9.0 (Lys) | 7.0-8.5 |
| Molar Excess of PEG | 5x - 50x | 5x - 20x |
| Reaction Time | 2 - 24 hours | 2 - 12 hours |
| Selectivity Control | pH-dependent | High intrinsic selectivity |
| Common Additives | None | EDTA (to chelate metals), inert gas |
| Quenching Agent | Tris, Glycine | Cysteine, β-mercaptoethanol |
Table 2: Example Characterization Data for a Mono-PEGylated Protein
| Analytical Method | Unmodified Protein | PEGylated Protein | Information Gained |
| SDS-PAGE | 25 kDa band | ~25.5 kDa band (slight shift) | Confirmation of covalent attachment, estimation of purity. |
| Size-Exclusion HPLC | Retention Time: 15.2 min | Retention Time: 14.8 min | Increased hydrodynamic radius, separation from free PEG.[] |
| Cation Exchange HPLC | Retention Time: 10.5 min | Retention Time: 9.9 min | Change in surface charge, separation of isomers.[13] |
| Mass Spectrometry (ESI-MS) | 25,000 Da | 25,176 Da | Accurate mass confirmation of the conjugate (Protein + PEG - Tosyl).[1] |
Purification and Characterization
Successful PEGylation results in a heterogeneous mixture containing the desired PEG-protein conjugate, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species.[1] Purification is a critical step to isolate the desired product.[13][15]
-
Size-Exclusion Chromatography (SEC): An effective method for removing unreacted low molecular weight PEG reagents and by-products from the larger protein conjugate.[][11]
-
Ion-Exchange Chromatography (IEX): PEGylation often shields charged residues on the protein surface, altering its net charge.[][11] This change in electrostatic interaction can be exploited by IEX to separate un-PEGylated protein from mono- and multi-PEGylated forms.[][13]
-
Hydrophobic Interaction Chromatography (HIC): A useful polishing step that separates molecules based on hydrophobicity, which can be altered by the attachment of hydrophilic PEG chains.[][13]
-
Mass Spectrometry (MS): The gold standard for confirming the success of the conjugation, providing an accurate molecular weight of the final product and determining the degree of PEGylation (the number of PEG chains attached per protein).[1][16]
-
HPLC (RP-HPLC, IEX, SEC): Used to assess the purity of the conjugate and, in some cases, to separate positional isomers.[]
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Covalent binding of acetaldehyde to proteins: participation of lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 7. Selectivity and stability of N-terminal targeting protein modification chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enovatia.com [enovatia.com]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tos-PEG2-OH in Hydrogel Formation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(2-(Tosyloxy)ethoxy)ethanol (Tos-PEG2-OH) in the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels. It covers the primary application of this compound as a key intermediate for the synthesis of reactive PEG derivatives and their subsequent use in creating tunable hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.
Introduction: The Role of this compound in Hydrogel Science
Polyethylene glycol (PEG) hydrogels are a cornerstone of biomedical research due to their biocompatibility, hydrophilicity, and tunable physical properties. The formation of these hydrogels relies on the crosslinking of functionalized PEG precursors. This compound serves as a versatile starting material for the synthesis of such precursors. The tosyl group (p-toluenesulfonyl) is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the efficient conversion of the terminal hydroxyl group of the PEG backbone into other functional groups, such as thiols or amines, which can then participate in various crosslinking chemistries to form hydrogels.
The primary application of this compound in this context is not as a direct crosslinker but as a crucial intermediate in a two-step hydrogel formation strategy. This approach provides a robust and versatile platform for designing hydrogels with tailored properties.
Core Application: Synthesis of Thiol-Functionalized PEG (PEG-dithiol)
A principal application of tosylated PEGs is the synthesis of PEG-dithiols. These thiol-terminated PEGs are widely used in hydrogel formation through various "click" chemistry reactions, such as thiol-ene and thiol-maleimide additions. These reactions are highly efficient and can be performed under mild, cytocompatible conditions.
Synthesis Pathway
The synthesis of a linear PEG-dithiol from a PEG-diol involves a two-step process, with the formation of a tosylated PEG intermediate.
Caption: Synthetic pathway for PEG-dithiol from PEG-diol via a tosylated intermediate.
Experimental Protocol: Synthesis of PEG-dithiol from PEG-diol
This protocol describes the synthesis of a linear PEG-dithiol from a PEG-diol by first creating a tosylated intermediate.
Materials:
-
Poly(ethylene glycol) diol (PEG-diol, e.g., MW 2000 Da)
-
Tosyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
Sodium hydrosulfide (NaSH) hydrate (B1144303)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
Step 1: Tosylation of PEG-diol
-
Dissolve PEG-diol (e.g., 10.0 g, 5 mmol for MW 2000) in 50 mL of anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve TsCl (e.g., 7.2 g) in 20 mL of anhydrous DCM.
-
Cool the PEG-diol solution in an ice bath.
-
Slowly add the TsCl solution to the PEG-diol solution dropwise using a dropping funnel while stirring.
-
Add pyridine or TEA (e.g., 1.4 mL, 10 mmol) to the reaction mixture and stir overnight at room temperature.
-
Filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Dissolve the crude product in toluene (B28343) and filter again to remove any remaining salts.
-
Precipitate the tosylated PEG (PEG-(Tos)₂) by adding the toluene solution to cold diethyl ether while stirring.
-
Collect the precipitate by filtration and dry under vacuum overnight.
Step 2: Thiolation of Tosylated PEG
-
Dissolve the dried PEG-(Tos)₂ (e.g., 5 g, 2.3 mmol) in 100 mL of deionized water.
-
Add NaSH hydrate (e.g., 1.4 g, ~25 mmol).
-
Stir the reaction mixture for 5 hours at room temperature, followed by 1 hour at 60°C.[1]
-
Cool the mixture and neutralize with concentrated H₂SO₄.
-
Extract the PEG-dithiol with DCM.
-
Dry the organic layer over anhydrous MgSO₄.
-
Precipitate the final product, PEG-dithiol, in cold, dry diethyl ether.
-
Collect the precipitate and dry it in a vacuum overnight.
Hydrogel Formation Using PEG-dithiol
Once the PEG-dithiol is synthesized, it can be used to form hydrogels through various crosslinking chemistries. Below are protocols for two common methods: thiol-maleimide Michael addition and thiol-ene photopolymerization.
Hydrogel Formation via Thiol-Maleimide Michael Addition
This method involves the reaction of a multi-arm PEG-maleimide with a dithiol crosslinker (the synthesized PEG-dithiol). The reaction is spontaneous under physiological pH.
Caption: General workflow for hydrogel formation and characterization.
Materials:
-
Synthesized PEG-dithiol
-
Multi-arm PEG-maleimide (e.g., 4-arm PEG-Maleimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethanolamine (TEOA) buffer
Protocol:
-
Prepare a stock solution of multi-arm PEG-maleimide in PBS (pH 7.4) at the desired concentration (e.g., 20% w/v).
-
Prepare a stock solution of the synthesized PEG-dithiol in a suitable buffer (e.g., TEOA/PBS) at a concentration calculated to achieve the desired stoichiometric ratio of maleimide (B117702) to thiol groups (typically 1:1).
-
To initiate gelation, mix the two precursor solutions in a vial or mold.
-
The mixture will begin to gel. The gelation time can be monitored by tilting the vial. For cell encapsulation, cells can be resuspended in the PEG-maleimide solution before mixing.
-
Incubate the hydrogel at 37°C to ensure complete crosslinking.
Tunable Properties of PEG-dithiol Hydrogels
The properties of the resulting hydrogels can be tuned by varying several parameters.[2][3]
| Parameter | Effect on Hydrogel Properties |
| PEG Molecular Weight | Higher MW leads to a larger mesh size, higher swelling ratio, and lower stiffness.[2] |
| PEG Concentration | Higher concentration results in a smaller mesh size, lower swelling ratio, and higher stiffness.[2] |
| Crosslinker Functionality | Increasing the number of arms on the PEG-maleimide (e.g., from 4-arm to 8-arm) increases crosslink density, leading to lower swelling and higher stiffness. |
| pH of Buffer | Higher pH (more basic) increases the rate of thiol-maleimide reaction, leading to faster gelation.[1] |
Table 1: Influence of Formulation Parameters on Hydrogel Properties.
Characterization of Hydrogels
Standard methods for characterizing the physical and mechanical properties of the formed hydrogels are outlined below.
Protocol: Measurement of Swelling Ratio
-
Prepare hydrogel discs of a defined volume.
-
Lyophilize the hydrogels to obtain their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio (Q) is calculated as: Q = Ws / Wd.
-
Continue measurements until the weight remains constant to determine the equilibrium swelling ratio.
Protocol: Rheological Measurement of Gelation Time and Stiffness
-
Use a rheometer with a parallel plate geometry.
-
Place the mixed precursor solution onto the bottom plate of the rheometer at 37°C.
-
Perform a time sweep measurement (oscillatory mode, constant strain and frequency) to monitor the storage modulus (G') and loss modulus (G'').
-
The gel point (gelation time) is typically defined as the time at which G' surpasses G''.
-
The final G' value at the plateau of the curve represents the stiffness of the hydrogel.
Alternative Application: Direct Crosslinking with Multi-Arm PEG-Tosylate
While less common, it is theoretically possible to form a hydrogel directly by reacting a multi-arm PEG-tosylate with a di-nucleophilic crosslinker, such as a dithiol or a diamine. This reaction would proceed via nucleophilic substitution, with the tosylate groups acting as leaving groups.
Caption: Relationship between formulation parameters and hydrogel properties.
This approach may be advantageous for specific applications where the in situ formation of a particular linkage is desired. However, the reaction kinetics may be slower compared to established click chemistries, and the reaction conditions (e.g., temperature, pH) may need to be optimized.
Summary of Quantitative Data
The following table summarizes typical quantitative data for PEG hydrogels formed using thiol-ene or Michael addition chemistries, which are accessible through the use of this compound as a synthetic precursor.
| Hydrogel System | PEG MW (kDa) | Polymer Conc. (% w/v) | Crosslinker | Gelation Time | Storage Modulus (G') | Swelling Ratio (Q) |
| 4-arm PEG-Amine | 10 | 10 | Genipin (25 mM) | 1.7 h | Not Reported | ~15 |
| 8-arm PEG-Amine | 10 | 10 | Genipin (25 mM) | 6.2 h | Not Reported | ~12 |
| 4-arm PEG-VS | 10 | 5 | Dithiol | < 15 min | ~2-10 kPa | ~15-25 |
| 8-arm PEG-VS | 20 | 5 | Dithiol | < 10 min | ~5-20 kPa | ~10-20 |
| PEGDA | 3.4 | 10 | Photopolymerization | < 10 min | ~100-500 kPa | ~5-10 |
| PEGDA | 10 | 10 | Photopolymerization | < 10 min | ~20-100 kPa | ~10-20 |
Table 2: Representative Properties of Various PEG Hydrogel Formulations. Data compiled from multiple sources for illustrative purposes. Actual values will vary based on specific experimental conditions.[4]
Conclusion
This compound is a valuable and versatile reagent in the field of hydrogel biomaterials. Its primary utility lies in its role as a synthetic intermediate, enabling the straightforward production of functionalized PEG precursors, such as PEG-dithiols. These derivatives can then be used to form hydrogels with highly tunable properties through efficient and biocompatible crosslinking chemistries. The protocols and data presented herein provide a comprehensive guide for researchers to leverage this compound in the design and fabrication of advanced hydrogel systems for drug delivery, tissue engineering, and other biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification in Biosensors using Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise functionalization of biosensor surfaces is a critical determinant of assay sensitivity, specificity, and reproducibility. Tos-PEG2-OH is a heterobifunctional linker designed for the covalent modification of amine-functionalized surfaces. This molecule features a tosyl (Ts) group at one end and a hydroxyl (-OH) group at the other, separated by a short, hydrophilic diethylene glycol (PEG2) spacer.
The tosyl group is an excellent leaving group that readily reacts with primary amines under mild conditions to form a stable sulfonamide bond. This reaction provides a robust method for immobilizing the PEG linker onto surfaces pre-functionalized with amine groups. The terminal hydroxyl group can then be used for the subsequent attachment of biorecognition molecules, either directly or after further chemical activation.
The inclusion of the PEG spacer offers several advantages for biosensor applications. It extends the biorecognition molecule away from the sensor surface, which can reduce steric hindrance and improve its accessibility to the target analyte. Furthermore, the hydrophilic nature of PEG helps to create a hydration layer on the surface, which is known to significantly reduce the non-specific binding of proteins and other biomolecules from complex samples like serum or plasma. This reduction in non-specific binding is crucial for achieving a high signal-to-noise ratio and low limits of detection.
These application notes provide detailed protocols for the use of this compound in modifying amine-functionalized biosensor surfaces and for the subsequent immobilization of protein ligands.
Data Presentation
The performance of a biosensor is critically dependent on the nature of its surface chemistry. The following tables summarize quantitative data on the impact of PEGylation on protein immobilization and the reduction of non-specific binding. While specific data for this compound is not always available in a comparative format, the presented data from studies on various PEG linkers provide a strong indication of the expected performance.
| Linker Chemistry | Immobilized Protein | Surface Density (ng/cm²) | Non-Specific Binding Reduction (%) | Reference |
| Amine-reactive PEG | Antibody | 150 - 300 | ~75% | [1] |
| Biotin-PEG | Streptavidin | Tunable (up to dense coverage) | High | [2] |
| Thiol-PEG on Gold | Insulin (B600854) | Not specified | High | [3] |
| PEG-diacrylate in hydrogel | Anti-SEB Antibody | Not specified | ~90% (10-fold decrease) | [4] |
Table 1: Quantitative data on protein immobilization and non-specific binding on PEGylated surfaces. This table presents typical performance metrics for biosensors functionalized with PEG linkers, demonstrating the effectiveness of PEGylation in creating a robust and low-fouling surface.
| Surface | Adsorbed Protein (Myoglobin) | Adsorbed Protein (Fibrinogen) |
| Bare Niobium | High | High |
| Lysine-coated | High | High |
| Low-density PEG | Intermediate | Intermediate |
| High-density PEG | Low | Low |
Table 2: Relative protein adsorption on surfaces with varying PEG density. This data illustrates that a higher density of PEG chains on the surface leads to a greater reduction in non-specific protein adsorption for proteins of different sizes.
Experimental Protocols
Protocol 1: Modification of an Amine-Functionalized Surface with this compound
This protocol describes the covalent attachment of this compound to a biosensor surface that has been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized biosensor chip (e.g., silanized with (3-aminopropyl)triethoxysilane - APTES)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Coupling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.5
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Blocking Buffer: 1 M ethanolamine (B43304) or 1% Bovine Serum Albumin (BSA) in PBS, pH 8.5
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Reagents:
-
Prepare a 10-50 mM solution of this compound in anhydrous DMF.
-
Prepare the Coupling Buffer and bring it to room temperature.
-
-
Surface Activation (Tosylation):
-
Thoroughly clean the amine-functionalized biosensor surface by sonicating in ethanol (B145695) and DI water, then dry under a stream of nitrogen.
-
Place the dried sensor chip in a reaction vessel.
-
Add the this compound solution to the reaction vessel, ensuring the entire surface is covered.
-
Add a 1.5 to 2-fold molar excess of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Remove the sensor chip from the reaction solution.
-
Wash the surface thoroughly with DMF to remove unreacted this compound and base.
-
Wash the surface with ethanol and then with DI water.
-
Finally, rinse with PBS.
-
-
Characterization (Optional):
-
The successful immobilization of the PEG linker can be verified using surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of the sulfonyl group, and contact angle measurements to confirm the increased hydrophilicity of the surface.
-
Protocol 2: Immobilization of a Protein Ligand onto a this compound Modified Surface
This protocol outlines the procedure for immobilizing a protein containing primary amine groups (e.g., lysine (B10760008) residues) onto the tosylated surface.
Materials:
-
This compound modified biosensor chip (from Protocol 1)
-
Protein solution (e.g., antibody at 10-100 µg/mL in Coupling Buffer)
-
Coupling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5 (a pH of 7.4 can be used if the protein is pH-sensitive)
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST), pH 7.4
-
Blocking Buffer: 1 M ethanolamine or 1% BSA in PBS, pH 8.5
-
DI water
-
Nitrogen gas
Procedure:
-
Protein Immobilization:
-
Immediately after preparing the this compound modified surface, immerse it in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The optimal incubation time should be determined empirically for each specific protein.
-
-
Washing:
-
Remove the sensor chip from the protein solution.
-
Wash the surface three times with PBST to remove non-covalently bound protein.
-
Rinse with DI water.
-
-
Blocking:
-
To deactivate any remaining reactive tosyl groups and to block non-specific binding sites, immerse the sensor chip in the Blocking Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Washing:
-
Wash the sensor chip thoroughly with PBST.
-
Rinse with DI water and dry under a gentle stream of nitrogen.
-
The sensor is now ready for use in a biosensing assay.
-
-
Characterization (Optional):
-
The amount of immobilized protein can be quantified using techniques such as Surface Plasmon Resonance (SPR) by measuring the change in response units, or by fluorescence microscopy if a fluorescently labeled protein is used.
-
Mandatory Visualizations
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled PEG monolayer based SPR immunosensor for label-free detection of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tos-PEG2-OH in the Synthesis of Targeted Protein Degraders
Introduction:
Tos-PEG2-OH, or 2-(2-(tosyloxy)ethoxy)ethanol, is a valuable bifunctional linker molecule frequently employed in the field of chemical biology and drug discovery. Its structure, featuring a tosyl leaving group at one end and a hydroxyl group at the other, connected by a flexible two-unit polyethylene (B3416737) glycol (PEG) spacer, makes it an ideal building block for the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC. This document provides detailed application notes and protocols based on the use of PEG linkers in the synthesis and evaluation of PROTACs, drawing upon established research methodologies.
Application Note: Synthesis of an Estrogen Receptor α (ERα) PROTAC using a PEG2 Linker
A key application of a PEG2 linker, derivable from this compound, is demonstrated in the synthesis of PROTACs targeting the Estrogen Receptor α (ERα), a crucial target in breast cancer therapy. In a systematic study, the length of the PEG linker was varied to optimize the degradation of ERα. The PROTAC incorporating a two-unit PEG linker showed significant biological activity.
The general principle involves coupling a ligand for the von Hippel-Lindau (VHL) E3 ligase to a ligand for ERα via the PEG2 linker. The tosyl group of this compound can be displaced by a nucleophile on one of the ligands, and the terminal hydroxyl group can then be activated or modified for coupling to the second ligand. This modular approach allows for the systematic variation of linker length to identify the optimal spacer for efficient ternary complex formation and target degradation.
Quantitative Data Summary
The following table summarizes the biological activity of an ERα-targeting PROTAC synthesized with a PEG2 linker, as investigated in the study by Cyrus, K., et al. This data highlights the importance of linker length in determining the efficacy of a PROTAC.
| PROTAC Component | Linker Length (atoms) | IC50 for ERα Binding (nM) | DC50 for ERα Degradation (nM) | Maximum Degradation (Dmax) (%) |
| ERα Ligand + VHL Ligand | 8 (PEG2) | 100 | 250 | >80 |
Experimental Protocols
Protocol 1: Synthesis of a VHL-PEG2-ERα Ligand PROTAC
This protocol describes a representative synthetic route for coupling a VHL ligand and an ERα ligand using a PEG2 linker derived from a precursor like this compound.
Materials:
-
VHL Ligand with a free amine or hydroxyl group
-
ERα Ligand with a suitable functional group for coupling (e.g., carboxylic acid, halide)
-
This compound or a pre-activated PEG2 linker (e.g., HOOC-PEG2-N3)
-
Coupling reagents (e.g., HATU, DIPEA for amide bond formation)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate (B8700270) for click chemistry)
-
Solvents: DMF, DCM, t-BuOH/H2O
-
Purification supplies: Preparative HPLC, silica (B1680970) gel for chromatography
Procedure:
-
Activation of the PEG2 Linker (if starting from this compound):
-
React this compound with sodium azide (B81097) in a suitable solvent like DMF to generate Azido-PEG2-OH.
-
The resulting alcohol can then be oxidized to a carboxylic acid (HOOC-PEG2-N3) for subsequent amide coupling.
-
-
Coupling of the PEG2 Linker to the E3 Ligase Ligand:
-
Dissolve the VHL ligand (e.g., pomalidomide (B1683931) derivative with a free amine) and the activated PEG2 linker (e.g., HOOC-PEG2-N3) in DMF.
-
Add coupling reagents such as HATU (1.2 eq.) and DIPEA (2.0 eq.).
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Upon completion, purify the VHL-PEG2-N3 intermediate by preparative HPLC.
-
-
Coupling of the VHL-PEG2 Intermediate to the Target Protein Ligand:
-
Functionalize the ERα ligand with an alkyne group.
-
Dissolve the purified VHL-PEG2-N3 intermediate and the alkyne-functionalized ERα ligand in a t-BuOH/H2O mixture.
-
Add a copper(I) catalyst, for example, by adding copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein (e.g., ERα) in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-ERα)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and evaluation.
Application Notes and Protocols: Labeling of Biomolecules with Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules. The covalent attachment of PEG chains can improve a molecule's solubility, stability, and circulating half-life, while reducing its immunogenicity. Tos-PEG2-OH is a short, discrete PEG (dPEG®) linker that facilitates the covalent attachment of a diethylene glycol unit to biomolecules. The tosyl group serves as an excellent leaving group, enabling nucleophilic substitution by primary amines present on proteins and peptides, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. The terminal hydroxyl group can be used for further functionalization or to impart hydrophilicity.
These application notes provide a detailed protocol for the labeling of a generic protein with this compound, along with methods for the purification and characterization of the resulting PEGylated conjugate.
Reaction Mechanism
The labeling reaction proceeds via a nucleophilic substitution, where the primary amine of the biomolecule attacks the carbon atom to which the tosyl group is attached, displacing the tosylate and forming a stable secondary amine linkage.
Figure 1: Reaction of this compound with a primary amine on a biomolecule.
Experimental Protocols
Materials and Reagents
-
Biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC, Ion-Exchange Chromatography - IEX)
-
Dialysis or ultrafiltration devices
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Protocol for Protein Labeling with this compound
This protocol is a general guideline and may require optimization for specific biomolecules.
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the labeling reaction.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a small amount of an anhydrous organic solvent (e.g., DMSO, DMF) and then dilute with the Reaction Buffer.
-
-
Labeling Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the biomolecule solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle stirring. Reaction progress can be monitored by taking aliquots at different time points.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Biomolecule
Purification is crucial to remove unreacted this compound, quenched reagent, and any unconjugated biomolecule. The choice of method will depend on the properties of the biomolecule and the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated biomolecule from smaller, unreacted PEG reagents.[][3]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a biomolecule, allowing for separation of PEGylated and un-PEGylated species, as well as species with different degrees of PEGylation.[]
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a polishing step to separate PEGylated isoforms.[][4]
-
Reverse Phase Chromatography (RP-HPLC): Useful for analytical scale separation and identification of PEGylation sites.[]
-
Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may not be effective in separating un-PEGylated from PEGylated protein.[3]
Figure 2: General workflow for labeling a biomolecule with this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of a model protein.
| Parameter | Condition | Expected Outcome | Analytical Method |
| Biomolecule | Model Protein (e.g., BSA) | - | - |
| Concentration | 5 mg/mL | - | UV-Vis Spectroscopy |
| This compound:Protein Molar Ratio | 10:1, 25:1, 50:1 | Increased degree of PEGylation with higher ratio | Mass Spectrometry |
| Reaction pH | 8.0, 8.5, 9.0 | Higher efficiency at higher pH | SDS-PAGE, Mass Spectrometry |
| Reaction Time | 1, 2, 4 hours | Increased conjugation over time | SDS-PAGE, Mass Spectrometry |
| Reaction Temperature | Room Temperature, 37°C | Faster reaction at 37°C | SDS-PAGE, Mass Spectrometry |
| Purity after SEC | >95% | Removal of unreacted PEG | HPLC-SEC |
| Degree of PEGylation | 1-5 PEGs/protein | Determined by mass increase | Mass Spectrometry |
Characterization of PEGylated Biomolecules
Thorough characterization is essential to confirm successful conjugation and to determine the degree and sites of PEGylation.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the biomolecule after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
UV-Vis Spectroscopy: To determine the protein concentration after purification.
-
Mass Spectrometry (MS):
-
MALDI-TOF MS: Provides the average molecular weight of the PEGylated protein and can be used to determine the distribution of PEGylated species (e.g., mono-, di-, tri-PEGylated).[5]
-
LC-MS: Can be used to separate different PEGylated forms and obtain accurate mass measurements.[6][7]
-
Peptide Mapping (LC-MS/MS): After enzymatic digestion of the PEGylated protein, this technique can be used to identify the specific amino acid residues that have been modified with the PEG linker.[7]
-
-
HPLC:
-
Size-Exclusion HPLC (SEC-HPLC): To assess the purity and aggregation of the PEGylated product.
-
Ion-Exchange HPLC (IEX-HPLC): To separate and quantify different PEGylated species based on charge differences.[8]
-
Conclusion
This compound is a versatile reagent for the efficient PEGylation of biomolecules through the formation of stable secondary amine linkages. The protocols outlined in these application notes provide a comprehensive guide for researchers to perform and optimize the labeling of their biomolecules of interest. Proper purification and thorough characterization of the resulting conjugates are critical steps to ensure the quality and desired properties of the final PEGylated product for research and drug development applications.
References
- 1. bioclone.net [bioclone.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
troubleshooting low yield in Tos-PEG2-OH reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for low-yield issues encountered during the synthesis and subsequent reactions of 2-(2-(tosyloxy)ethoxy)ethan-1-ol (Tos-PEG2-OH).
Part 1: Troubleshooting the Synthesis of this compound
The synthesis of this compound involves the mono-tosylation of diethylene glycol. The primary challenge is achieving high selectivity for the mono-tosylated product over the di-tosylated byproduct (TsO-PEG2-OTs) and preventing hydrolysis of the starting material.[1][2]
Frequently Asked Questions (FAQs): Synthesis
Q1: My overall yield of this compound is very low. What are the common causes?
Low yield is typically traced back to three main issues: formation of the di-tosylated byproduct, degradation of the tosyl chloride (TsCl) reagent, or product loss during purification. Conventional synthesis of mono-tosylates from glycols can be challenging and result in minimal output.[1][2]
Q2: I'm getting a significant amount of di-tosylated byproduct. How can I improve the mono-tosylation selectivity?
Formation of the di-tosylated product is a common problem. To favor mono-substitution, several strategies can be employed.[1][3] These methods are designed to maintain a low effective concentration of the tosyl chloride relative to the diol.[1]
-
Excess Diol: Use a significant excess of diethylene glycol relative to tosyl chloride.
-
Slow Addition: Add the tosyl chloride solution dropwise or via a syringe pump over an extended period.[1]
-
Low Temperature: Maintain the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate.[1]
-
Catalytic Methods: Consider methods using catalysts like dibutyltin (B87310) oxide or silver(I) oxide, which have been shown to improve regioselectivity for primary alcohols.[4][5][6]
Q3: The reaction isn't starting, or it's incomplete. What should I check?
This often points to an issue with the reagents or reaction conditions.
-
Reagent Quality: Tosyl chloride is highly sensitive to moisture and can hydrolyze to inactive p-toluenesulfonic acid.[7] Use a fresh bottle of TsCl or one that has been stored properly under anhydrous conditions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7][8] Use anhydrous solvents.
-
Base Selection: A base like pyridine (B92270) or triethylamine (B128534) is required to neutralize the HCl generated during the reaction.[9][10] Ensure the correct stoichiometry of the base is used (typically 1.2-1.5 equivalents).[11]
Q4: I'm losing my product during column chromatography. How can I improve purification?
Tosylates can be unstable on standard silica (B1680970) gel, which is slightly acidic, leading to decomposition during purification.[8]
-
Neutralized Silica: Prepare the silica gel slurry and the eluent with 1-2% triethylamine to prevent decomposition of the product on the column.[8]
-
Rapid Chromatography: Elute the compound as quickly as possible (flash chromatography) to minimize contact time with the stationary phase.[8]
-
Alternative Purification: For some applications, purification via extraction and precipitation can be an effective, chromatography-free method.[1]
Table 1: Comparison of Reaction Conditions for Selective Mono-tosylation
| Method | Key Reagents & Conditions | Advantage | Disadvantage |
| Excess Diol | 3-5 eq. Diethylene Glycol, 1 eq. TsCl, Pyridine, DCM, 0 °C to RT[1] | Simple, avoids expensive catalysts. | Requires removal of large excess of starting material. |
| Slow Addition | 1 eq. Diethylene Glycol, 1.2 eq. TsCl, Pyridine, 0 °C[1][11] | Good control over the reaction, improves selectivity. | Can be time-consuming for large-scale reactions. |
| Silver Oxide | 1 eq. Diol, 1 eq. TsCl, Ag₂O, cat. KI, CH₂Cl₂[5][12] | High selectivity and yield under mild conditions. | Stoichiometric use of expensive silver oxide. |
| Dibutyltin Oxide | 1 eq. Diol, 1.1 eq. TsCl, cat. Bu₂SnO (0.1-2 mol%), Et₃N[4][6] | Catalytic, high selectivity for primary alcohols. | Requires use of organotin reagent. |
Experimental Protocol: Synthesis of this compound via Slow Addition Method
-
Preparation: Oven-dry all glassware and cool under a stream of nitrogen.
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (B109758) (DCM). Dissolve diethylene glycol (1.0 eq.) in the DCM and cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add triethylamine or pyridine (1.5 eq.) to the cooled solution.
-
Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 2-3 hours using a syringe pump.[1]
-
Reaction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours.[11]
-
Workup: Once the starting alcohol is consumed, quench the reaction by adding cold, saturated aqueous NaHCO₃ solution.[8] Separate the organic layer, wash it sequentially with cold 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.
-
Purification: Purify the crude product by flash column chromatography on silica gel pre-treated with 1% triethylamine, using an appropriate eluent such as a hexane/ethyl acetate (B1210297) gradient.[8]
Diagrams: Synthesis Workflow and Troubleshooting
Part 2: Troubleshooting Reactions Using this compound
This compound is an excellent substrate for S_N2 reactions, where a nucleophile displaces the tosylate leaving group.[13][14] Low yields in this step often relate to the nucleophile's reactivity, reaction conditions, or the stability of the tosylate starting material.
Frequently Asked Questions (FAQs): Subsequent Reactions
Q1: My nucleophilic substitution reaction with this compound is slow or incomplete. What's wrong?
An incomplete substitution reaction can be caused by several factors:
-
Nucleophile Reactivity: The chosen nucleophile may not be strong enough. The azide (B81097) anion is an excellent nucleophile, while others may require more forcing conditions.[15] Ensure the nucleophile is deprotonated and active (e.g., using a non-nucleophilic base if necessary).
-
Solvent Choice: S_N2 reactions are favored by polar aprotic solvents like DMF, DMSO, or acetonitrile, which solvate the cation but not the nucleophile.[16] Protic solvents (water, alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Temperature: While many S_N2 reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C).
-
Side Reaction: The chloride ion (Cl⁻) generated during the initial tosylation can sometimes displace the tosylate, forming a less reactive alkyl chloride intermediate.[17][18] This is more likely if the tosylation reaction was heated.
Q2: Could my this compound reagent have degraded?
Yes. Tosylates are stable when pure and stored correctly, but they can degrade.[8][9]
-
Storage: Store purified this compound in a sealed container under an inert atmosphere (argon or nitrogen) at -20 °C to prevent hydrolysis from atmospheric moisture and minimize thermal degradation.[7][8]
-
Purity: If the tosylate was not fully purified, residual acid (HCl or TsOH) can promote degradation over time.
Q3: I see multiple products in my substitution reaction. What could they be?
Besides the desired product and unreacted starting material, you may observe elimination byproducts (alkenes) if your nucleophile is also a strong base, especially with hindered substrates or at elevated temperatures.[19] You might also see products resulting from reaction with impurities in your starting material or solvent.
Table 2: Solvent Selection Guide for S_N2 Reactions with Tosylates
| Solvent Class | Examples | Effect on S_N2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Solvates the counter-ion but leaves the nucleophile "naked" and highly reactive.[16] |
| Polar Protic | Water, Ethanol, Methanol | Poor | Solvates and deactivates the nucleophile through hydrogen bonding. |
| Nonpolar Aprotic | Hexane, Toluene, DCM | Fair to Poor | Reagents may have poor solubility. Does not effectively stabilize charged transition states. |
Experimental Protocol: General Nucleophilic Substitution with Sodium Azide
-
Preparation: Under a nitrogen atmosphere, dissolve the purified this compound (1.0 eq.) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting tosylate is consumed. If the reaction is slow, it can be gently heated to 50 °C.
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate or DCM (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azide-PEG2-OH product.
-
Purification: If necessary, purify the product by flash column chromatography.
Diagrams: Substitution Workflow and Troubleshooting
References
- 1. jchemlett.com [jchemlett.com]
- 2. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 3. orgosolver.com [orgosolver.com]
- 4. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Tosyl group - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Tos-PEG2-OH Conjugation Reactions
Welcome to the technical support center for Tos-PEG2-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your conjugation experiments.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation of this compound with amine or thiol-containing molecules in a question-and-answer format.
Issue 1: Low or No Conjugation Yield
-
Question: My reaction has a very low or no yield. What are the primary factors to investigate?
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Answer: Low conjugation efficiency with this compound typically points to issues with the nucleophile (amine or thiol), the tosyl-activated PEG, or the reaction conditions.
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For Amine Conjugations:
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Incorrect pH: The primary amine on your molecule needs to be in its deprotonated, nucleophilic state to react. This is favored at a pH above the pKa of the amine. However, at very high pH, competing side reactions can occur. A pH range of 8.0-9.0 is generally recommended for efficient amide bond formation.[1][2][3]
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Buffer Contains Primary Amines: Buffers such as Tris or glycine (B1666218) will compete with your target molecule for reaction with the this compound.[1][2] Use non-amine-containing buffers like phosphate (B84403), borate, or HEPES.[4]
-
-
For Thiol Conjugations:
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Inactive Thiol: Cysteine residues in proteins or peptides can form disulfide bonds, leaving no free sulfhydryl (-SH) group available for reaction. Pre-treat your molecule with a mild reducing agent like TCEP or DTT, followed by removal of the reducing agent before adding this compound.
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Incorrect pH: The thiol group needs to be in its more nucleophilic thiolate form. A pH range of 6.5-7.5 is often optimal for selective thiol conjugation, as at this pH, many amines are still protonated and less reactive.[5]
-
-
General Considerations:
-
Hydrolysis of this compound: The tosyl group can be susceptible to hydrolysis in aqueous buffers, especially over long reaction times. Prepare solutions fresh and consider performing the reaction at a lower temperature to minimize hydrolysis if it is suspected to be an issue.
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Suboptimal Molar Ratio: A molar excess of the this compound reagent is often necessary to drive the reaction to completion. A 5 to 20-fold molar excess of the PEG reagent over the target molecule is a common starting point for optimization.[4]
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Low Reactant Concentration: Dilute reactant concentrations can lead to slow reaction rates. If possible, increase the concentration of your reactants.
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Steric Hindrance: The structure of your target molecule may sterically hinder the approach of the this compound. Increasing the reaction time or temperature may help overcome this.
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-
Issue 2: Slow Reaction Rate
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Question: The conjugation reaction is proceeding very slowly. How can I increase the reaction rate?
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Answer: Several factors can be adjusted to accelerate the reaction.
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Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for sensitive biomolecules, this should be done cautiously to avoid degradation. Reactions are typically run at room temperature (20-25°C) or 4°C for extended periods.[4]
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pH: As mentioned above, optimizing the pH is crucial. For amines, increasing the pH towards the higher end of the 8.0-9.0 range can increase the concentration of the nucleophilic free amine. For thiols, a pH of 7.5 will favor the thiolate form more than a pH of 6.5.
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Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents like DMF or DMSO are often used and can accelerate SN2 reactions.[6] For aqueous reactions, ensure the buffer is appropriate.
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Catalyst/Base: For reactions with thiols, the presence of a non-nucleophilic base can help maintain the thiol in its more reactive thiolate form. For amine conjugations, a non-nucleophilic base can act as a proton scavenger.
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Issue 3: Formation of Side Products
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Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: Side reactions can compete with the desired conjugation.
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Elimination Reaction: The tosyl group is a good leaving group, and under certain conditions (e.g., with a sterically hindered or strongly basic nucleophile), an E2 elimination reaction can occur, leading to a double bond on the PEG linker instead of substitution. Using a less hindered, more nucleophilic species and carefully controlling the basicity of the reaction medium can help minimize this.
-
Reaction with Water (Hydrolysis): As mentioned, the tosyl group can react with water. Using anhydrous solvents when possible and minimizing reaction times in aqueous buffers can reduce this side reaction.
-
Multiple PEGylations: If your target molecule has multiple reactive sites (e.g., multiple lysine (B10760008) residues), you may get a mixture of products with varying degrees of PEGylation. To achieve site-specific conjugation, you can use a limiting amount of the this compound reagent or employ protecting group strategies.
-
Frequently Asked Questions (FAQs)
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Q1: What is the mechanism of the this compound conjugation reaction?
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A1: The reaction is a nucleophilic substitution (SN2) reaction. The nucleophile (the deprotonated amine or thiolate) attacks the carbon atom attached to the tosylate group, displacing the tosylate, which is a good leaving group. This forms a stable covalent bond between your molecule and the PEG linker.
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-
Q2: How can I monitor the progress of my conjugation reaction?
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A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to observe the consumption of starting materials and the formation of a new, more polar product spot.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to separate and measure the concentrations of reactants and the product. Reverse-phase HPLC is commonly used.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the conjugated product by verifying its molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural confirmation of the final, purified conjugate and to confirm the disappearance of the tosyl group signals.[9]
-
-
-
Q3: What solvents are compatible with this reaction?
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A3: For reactions in organic media, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are good choices as they effectively solvate the reactants and facilitate SN2 reactions.[6] For conjugations with biomolecules, aqueous buffers are common. Ensure the buffer does not contain nucleophiles that can compete with your target molecule (e.g., avoid Tris buffer for amine conjugations).
-
-
Q4: What is the optimal temperature for the conjugation reaction?
-
A4: The optimal temperature is a balance between reaction rate and the stability of your biomolecule. Many conjugations are performed at room temperature (20-25°C) for 1-4 hours. For sensitive molecules or to minimize side reactions, the reaction can be carried out at 4°C, typically for a longer duration (e.g., overnight).[4]
-
-
Q5: How does the pKa of the nucleophile affect the reaction?
-
A5: The pKa of the nucleophilic group is critical. The reaction rate is dependent on the concentration of the deprotonated, nucleophilic form. For primary amines (pKa ~9-10.5), a pH of 8-9 ensures a sufficient concentration of the free amine. For thiols (pKa ~8.5-9.5), a pH of 7-8 will generate a significant amount of the highly nucleophilic thiolate anion.
-
Quantitative Data Summary
The following tables provide estimated reaction parameters based on analogous PEGylation chemistries. Optimal conditions for your specific molecule should be determined empirically.
Table 1: Estimated Reaction Times for this compound Conjugation with a Primary Amine
| Temperature (°C) | pH | Molar Excess of this compound | Estimated Reaction Time |
| 4 | 8.5 | 10-fold | 8 - 16 hours |
| 25 (Room Temp) | 8.5 | 10-fold | 2 - 4 hours |
| 37 | 8.5 | 10-fold | 1 - 2 hours |
Table 2: Estimated Reaction Times for this compound Conjugation with a Thiol
| Temperature (°C) | pH | Molar Excess of this compound | Estimated Reaction Time |
| 4 | 7.0 | 10-fold | 6 - 12 hours |
| 25 (Room Temp) | 7.0 | 10-fold | 1 - 3 hours |
| 25 (Room Temp) | 7.5 | 10-fold | 0.5 - 2 hours |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
-
Dissolve the Amine-Containing Molecule: Prepare a solution of your protein, peptide, or small molecule in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.5).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMF or DMSO to a concentration of ~10 mg/mL.
-
Initiate the Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the solution of your amine-containing molecule. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Gently stir the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Monitor Progress (Optional): At various time points, take a small aliquot of the reaction mixture and analyze it by HPLC or LC-MS to monitor the formation of the product and the consumption of the starting materials.
-
Quench the Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted this compound.
-
Purification: Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent and byproducts.
Protocol 2: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule
-
Reduction of Disulfide Bonds (if necessary): If your molecule contains disulfide bonds, dissolve it in a suitable buffer and treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into a deoxygenated, amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, 1 mM EDTA, pH 7.0).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMF or DMSO to a concentration of ~10 mg/mL.
-
Initiate the Reaction: Add the desired molar excess (e.g., 10-fold) of the this compound solution to the solution of your thiol-containing molecule.
-
Incubate: Gently stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours.
-
Monitor Progress (Optional): Monitor the reaction by HPLC or LC-MS.
-
Purification: Purify the conjugate using an appropriate method such as SEC or dialysis.
Visualizations
Caption: General experimental workflows for amine and thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Key factors influencing the reaction rate of conjugation.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
common side reactions with Tos-PEG2-OH and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tos-PEG2-OH. It includes troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule consisting of a short, two-unit polyethylene (B3416737) glycol (PEG) chain functionalized with a tosyl (tosylate) group at one end and a hydroxyl (-OH) group at the other. The tosyl group is an excellent leaving group, making this end of the molecule highly reactive towards nucleophiles such as amines and thiols. This property makes this compound a valuable linker in bioconjugation, drug delivery, and the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras).
Q2: What are the most common side reactions when using this compound?
The most frequently encountered side reactions include:
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Substitution by counter-ions: The tosyl group can be displaced by halide ions, particularly chloride (Cl-), which may be present from reagents like triethylamine (B128534) hydrochloride (Et3N·HCl).
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Elimination reactions: Under basic conditions, an elimination reaction can occur, leading to the formation of an alkene and removal of the tosyl group.
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Hydrolysis of the tosyl group: In aqueous environments, particularly under prolonged heating or extreme pH, the tosyl group can be hydrolyzed back to a hydroxyl group, rendering the molecule unreactive for the intended conjugation.
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PEG chain degradation: While generally stable, the polyethylene glycol backbone can be susceptible to degradation under harsh acidic or basic conditions, though this is less common for a short PEG2 chain.
Q3: How should I store this compound to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry, and dark place. Recommended storage is typically at -20°C for long-term storage (months to years) and can be kept at 0-4°C for short-term use (days to weeks). It is crucial to protect it from moisture to prevent hydrolysis of the tosyl group.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no reaction with an amine or thiol. | 1. Degraded this compound: The tosyl group may have hydrolyzed due to improper storage or handling. 2. Suboptimal reaction conditions: Incorrect pH, temperature, or solvent can hinder the reaction. 3. Steric hindrance: The nucleophile on your target molecule may be sterically hindered. | 1. Verify reagent quality: Use fresh or properly stored this compound. 2. Optimize reaction conditions: Ensure the reaction is run under appropriate conditions (see experimental protocols below). For amines, a non-nucleophilic base is often required. For thiols, a base is needed to deprotonate the thiol to the more nucleophilic thiolate. 3. Increase reaction time or temperature: Carefully increasing the reaction time or temperature may help overcome minor steric hindrance. |
| Presence of an unexpected chlorinated byproduct. | Chloride ion substitution: The tosyl group has been replaced by a chloride ion, often from a hydrochloride salt of a base (e.g., triethylamine hydrochloride). | 1. Use a non-coordinating or sterically hindered base: Consider using a base like diisopropylethylamine (DIPEA) or 2,6-lutidine. 2. Use a tosylating agent in situ: If synthesizing the tosylate, minimize the presence of chloride ions in the workup before proceeding with the nucleophilic substitution. |
| Formation of an elimination byproduct. | Strongly basic conditions: The use of a strong, non-hindered base can promote elimination over substitution. | 1. Use a weaker or more sterically hindered base: This will favor the SN2 reaction pathway. 2. Control the reaction temperature: Lower temperatures generally favor substitution over elimination. |
| Difficulty in purifying the final product. | Similar polarity of starting materials and products: PEGylated compounds can be challenging to purify due to their physical properties. | 1. Optimize chromatography: Use a suitable chromatography technique such as silica (B1680970) gel chromatography with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane). 2. Consider alternative purification methods: Techniques like preparative HPLC or size-exclusion chromatography may be effective. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound with a Primary Amine
This protocol describes a general method for the nucleophilic substitution of the tosyl group with a primary amine.
-
Materials:
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This compound
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Amine-containing molecule
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Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
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Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
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Inert gas (Argon or Nitrogen)
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-
Procedure: a. Dissolve the amine-containing molecule (1 equivalent) in the anhydrous solvent under an inert atmosphere. b. Add DIPEA (2-3 equivalents) to the solution. c. In a separate flask, dissolve this compound (1.1-1.5 equivalents) in the same anhydrous solvent. d. Slowly add the this compound solution to the amine solution at room temperature. e. Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) if the amine is a weak nucleophile or sterically hindered. f. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). g. Upon completion, quench the reaction with a small amount of water. h. Remove the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).
Protocol 2: General Procedure for Coupling this compound with a Thiol
This protocol outlines a general method for the reaction of this compound with a thiol to form a thioether linkage.
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Materials:
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This compound
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Thiol-containing molecule
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Anhydrous solvent (e.g., DMF or THF)
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Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K2CO3))
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Inert gas (Argon or Nitrogen)
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-
Procedure: a. Dissolve the thiol-containing molecule (1 equivalent) in the anhydrous solvent under an inert atmosphere. b. Add the base (1.1-1.5 equivalents) to the solution to deprotonate the thiol to the more reactive thiolate. If using NaH, be cautious with the evolution of hydrogen gas. c. Stir the mixture at room temperature for 30-60 minutes. d. In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent. e. Add the this compound solution to the thiolate solution. f. Stir the reaction mixture at room temperature for 4-12 hours. g. Monitor the reaction progress by TLC or LC-MS. h. Once the reaction is complete, carefully quench any excess base (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride). i. Extract the product with a suitable organic solvent (e.g., ethyl acetate). j. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. k. Purify the product by column chromatography.
Visualizations
Caption: Reaction of this compound with nucleophiles.
Caption: Troubleshooting workflow for experiments.
Technical Support Center: Improving Tos-PEG2-OH Coupling Efficiency
Welcome to the technical support center for Tos-PEG2-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find detailed guides, frequently asked questions, and protocols to enhance the efficiency of your coupling reactions.
Troubleshooting Guide
Low yield and the presence of side products are common challenges encountered during the coupling of this compound with hydroxyl-containing molecules. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic substitution of the tosylate group by an alkoxide. Success hinges on the careful control of reaction conditions.
Below is a summary of common issues, their potential causes, and recommended solutions to improve your reaction outcomes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Deprotonation of Alcohol: The hydroxyl group of your target molecule is not nucleophilic enough to displace the tosylate. Weaker bases (e.g., triethylamine (B128534), pyridine) are insufficient.[1][2][3] 2. Presence of Water: Moisture in the reaction quenches the strong base (e.g., NaH) and can hydrolyze the tosylate group.[4] 3. Low Reactivity of Alcohol: Sterically hindered (e.g., secondary, tertiary) or electron-deficient alcohols are less reactive.[2][5] 4. Degraded this compound Reagent: The tosylate group may have hydrolyzed during storage. | 1. Use a Strong Base: Employ a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH) to fully deprotonate the alcohol, forming the more reactive alkoxide.[2][3][5] Use at least 1.1 equivalents. 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., THF, DMF). Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[4][6] 3. Optimize Reaction Conditions: Increase the reaction temperature after the initial deprotonation step and extend the reaction time. Switching to a more polar aprotic solvent like DMF can also accelerate the reaction.[6] 4. Verify Reagent Quality: Use freshly purchased or properly stored this compound. Store the reagent in a desiccator. |
| Multiple Spots on TLC/HPLC Indicating Side Products | 1. Elimination (E2) Side Reaction: This is more likely with secondary or sterically hindered alcohols, where the alkoxide acts as a base rather than a nucleophile.[2][5] 2. Impurities in Starting Materials: Contaminants in either the alcohol or the this compound can lead to unexpected side reactions. | 1. Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate to favor the SN2 substitution pathway over elimination.[7] 2. Purify Reactants: Ensure the purity of your starting materials using appropriate techniques like column chromatography or recrystallization before starting the coupling reaction. |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient Base: The base was fully consumed by trace amounts of water or acidic impurities before all the alcohol could be deprotonated. 2. Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent, limiting the reaction rate. | 1. Increase Base Stoichiometry: Add a slight excess of the strong base (e.g., 1.2-1.5 equivalents) to compensate for any trace moisture. 2. Change Solvent: Switch to a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF or DMSO).[4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of coupling this compound to a molecule with a hydroxyl group?
A1: The reaction is a Williamson ether synthesis. It proceeds via an SN2 mechanism. First, a strong base is used to deprotonate the hydroxyl group of your target molecule, forming a highly reactive alkoxide ion. This alkoxide then acts as a nucleophile, attacking the carbon atom attached to the tosylate group on the PEG molecule. The tosylate, being an excellent leaving group, is displaced, forming a stable ether linkage between your molecule and the PEG chain.[5][8]
Q2: Why is my reaction failing when using triethylamine (TEA) or pyridine (B92270) as a base?
A2: Triethylamine and pyridine are not strong enough to completely deprotonate an alcohol to form the required alkoxide nucleophile.[1] Their pKa values are much lower than that of alcohols. These bases are suitable for scavenging the HCl produced during the tosylation of an alcohol (i.e., converting an -OH to an -OTs group), but for the subsequent substitution reaction, a much stronger base like sodium hydride (NaH) is necessary.[2][9]
Q3: What are the best solvents for this reaction?
A3: Anhydrous polar aprotic solvents are ideal. Tetrahydrofuran (THF) is a common choice as it is relatively easy to dry and has good solvating properties. For less reactive substrates, Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can be used to increase the reaction rate due to their higher polarity.[4][10] It is critical that the solvent is thoroughly dried before use.
Q4: How should I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method. Spot the reaction mixture alongside your starting alcohol and this compound. The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new spot corresponding to the higher molecular weight, and likely more polar, product has appeared.
Q5: My alcohol is secondary and sterically hindered. What can I do to improve the yield?
A5: Sterically hindered alcohols are less reactive in SN2 reactions. To improve the yield, you can try several strategies:
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Increase Temperature: After the initial deprotonation at 0 °C, slowly warm the reaction to room temperature and then consider heating it (e.g., to 40-60 °C) to provide enough energy to overcome the activation barrier.[6]
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Use a More Polar Solvent: Switching from THF to DMF can accelerate the rate of SN2 reactions.[4]
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Increase Reaction Time: These reactions can be slow and may require stirring overnight or even longer. Continue to monitor by TLC until the starting material is consumed.
Experimental Protocols
Key Experiment: General Protocol for this compound Coupling via Williamson Ether Synthesis
This protocol provides a general method for coupling a hydroxyl-containing molecule (R-OH) with this compound. Conditions should be optimized for your specific substrate.
Materials:
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Hydroxyl-containing molecule (R-OH)
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This compound (1.0 eq)
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Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
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Reaction vessel (round-bottom flask), stir bar, septa, and balloon/bubbler with an inert gas (Nitrogen or Argon)
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Syringes and needles
Procedure:
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Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (R-OH, 1.2 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully and portion-wise, add the sodium hydride (1.2 eq) to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Effervescence will be observed.
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Alkoxide Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become cloudy.
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PEG Addition: In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the alkoxide mixture at 0 °C using a syringe.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. If the reaction is slow, it can be gently heated (e.g., to 50 °C).
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Monitoring: Monitor the reaction progress by TLC until the limiting reagent (typically this compound) is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Work-up: Transfer the mixture to a separatory funnel, add water and a suitable organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired PEGylated compound.
Visualizations
Caption: Williamson ether synthesis pathway for this compound coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Ch8 : Tosylates [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Tos-PEG2-OH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Tos-PEG2-OH conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound conjugates?
A1: During the synthesis of this compound and its subsequent conjugation, several impurities can arise. The primary impurities include:
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Unreacted Starting Materials: Excess diethylene glycol or tosyl chloride from the initial synthesis of the linker.
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Di-tosylated PEG2: The formation of a di-tosylated byproduct where both hydroxyl groups of diethylene glycol have reacted with tosyl chloride.
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Hydrolyzed Tosyl Chloride: Tosyl chloride can hydrolyze to p-toluenesulfonic acid, which will be present in the reaction mixture.
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Excess Conjugation Reagents: Unreacted this compound linker or the molecule it is being conjugated to.
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Side-reaction Products: Depending on the nature of the molecule being conjugated, various side-products may form.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: The most effective chromatographic techniques for purifying PEGylated compounds, including this compound conjugates, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).
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RP-HPLC separates molecules based on their hydrophobicity. C4, C8, or C18 columns are commonly used. The choice of column depends on the overall hydrophobicity of the conjugate.
-
SEC separates molecules based on their size. This method is particularly useful for removing smaller impurities like unreacted this compound from a much larger conjugate (e.g., a protein).
Q3: My this compound conjugate is highly water-soluble. Am I losing my product during aqueous workups?
A3: Yes, the polyethylene (B3416737) glycol (PEG) chain in your conjugate significantly increases its water solubility. This can lead to product loss in the aqueous phase during liquid-liquid extractions. To minimize this, consider using a saturated brine solution for washes or exploring alternative purification methods like solid-phase extraction (SPE) or RP-HPLC that do not rely on extensive aqueous extractions.
Q4: I am observing broad peaks during HPLC purification. What could be the cause?
A4: Broad peaks during the HPLC purification of PEGylated compounds can be attributed to several factors:
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Heterogeneity of the PEG linker: Although this compound is a discrete molecule, longer PEG linkers can have a distribution of molecular weights, leading to peak broadening.
-
Slow Mass Transfer: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution.
-
Inappropriate Mobile Phase: The use of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase can sharpen peaks.
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Secondary Interactions: The amine groups in some conjugates can interact with residual silanol (B1196071) groups on silica-based columns, causing peak tailing.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Steps |
| Product loss during aqueous workup | Minimize the volume and number of aqueous washes. Use saturated brine to reduce the partitioning of the product into the aqueous phase. Consider using solid-phase extraction (SPE) as an alternative to liquid-liquid extraction. |
| Incomplete reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion before initiating purification. |
| Product instability | If your conjugate contains sensitive functional groups (e.g., esters), avoid harsh pH conditions during purification. Use milder mobile phases for HPLC. |
| Non-specific binding to chromatography column | For protein conjugates, consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions with the column matrix. Ensure the column is thoroughly equilibrated before sample injection. |
Problem 2: Poor separation of the desired conjugate from impurities.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and impurities | Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting compounds. Experiment with different stationary phases (e.g., C4, C8, C18) to find the one that provides the best selectivity. |
| Co-elution of starting materials and product | If using SEC, ensure there is a significant size difference between your conjugate and the impurities. For small molecule conjugates, RP-HPLC is generally more effective than SEC. |
| Formation of positional isomers | For complex conjugates, the PEG linker may attach at different sites, leading to isomers that are difficult to separate. High-resolution analytical techniques may be needed to identify and quantify these isomers. Purification may require specialized chromatographic conditions. |
Data Presentation
Table 1: Comparison of Purification Methods for PEGylated Compounds
| Method | Principle | Typical Purity | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity | >95% | High resolution, applicable to a wide range of conjugates. | Can be time-consuming for large-scale purification. |
| SEC | Separation based on molecular size | 90-98% | Good for removing small molecule impurities from large conjugates. | Poor resolution for molecules of similar size. |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Variable | Simple and scalable for initial cleanup. | Risk of product loss for water-soluble conjugates. |
| Precipitation/Crystallization | Differential solubility | >98% (if successful) | Can provide very high purity, cost-effective for large scale. | Not all conjugates can be easily crystallized. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general guideline for the purification of a this compound conjugated to a small molecule.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
System Setup:
-
Use a C18 or C8 analytical or semi-preparative column.
-
Set the column temperature to 45°C to improve peak shape.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude conjugate in a minimal amount of a weak solvent, preferably Mobile Phase A or a solvent compatible with the initial mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm filter.
-
Inject the sample onto the column.
-
-
Elution:
-
Elute the sample using a linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30-60 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for the tosyl group or a wavelength specific to the conjugated molecule).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound from Diethylene Glycol
This protocol describes a method for purifying the this compound linker itself after synthesis.
-
Reaction Quenching: After the tosylation reaction, quench the reaction by adding water.
-
Liquid-Liquid Extraction:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
The desired mono-tosylated product will preferentially partition into the organic phase, while unreacted diethylene glycol and p-toluenesulfonic acid will remain in the aqueous phase.
-
Wash the organic layer sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and then with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography (Optional): If further purification is needed to remove the di-tosylated byproduct, perform column chromatography on silica (B1680970) gel.
-
Use a solvent system such as a gradient of ethyl acetate in hexanes. The mono-tosylated product is more polar than the di-tosylated byproduct and will elute later.
-
-
Purity Assessment: Analyze the purity of the final product by TLC, NMR, and/or LC-MS.
Visualizations
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting logic for HPLC purification issues.
challenges in working with Tos-PEG2-OH in aqueous solutions
Welcome to the technical support center for Tos-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in aqueous solutions?
This compound, or 2-(2-(Tosyloxy)ethoxy)ethan-1-ol, is a short-chain polyethylene (B3416737) glycol (PEG) linker containing a terminal tosyl group and a terminal hydroxyl group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines and thiols. This property is leveraged in bioconjugation to link the PEG spacer to proteins, peptides, nanoparticles, and other molecules. The hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the conjugated molecule.
Q2: What are the main challenges of using this compound in aqueous solutions?
The primary challenge when working with this compound in aqueous solutions is its susceptibility to hydrolysis. The tosyl group can be displaced by water, especially under neutral to basic conditions, leading to the formation of an unreactive diol (HO-PEG2-OH) and p-toluenesulfonic acid. This competitive side reaction reduces the efficiency of the desired conjugation reaction. Other challenges include optimizing reaction conditions (pH, temperature, stoichiometry) to favor nucleophilic attack by the target molecule over hydrolysis and managing the solubility of all reaction components.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. Under acidic conditions, the tosyl group is relatively stable. However, as the pH approaches neutral and becomes basic, the concentration of hydroxide (B78521) ions (a strong nucleophile) increases, accelerating the hydrolysis of the tosyl ester. Therefore, careful control of pH is critical during storage and conjugation reactions.
Q4: What are the recommended storage conditions for this compound and its aqueous solutions?
For long-term storage, this compound should be stored as a solid at -20°C, protected from moisture. For short-term storage, it can be kept at 2-8°C. If you need to prepare a stock solution, use an anhydrous organic solvent like DMF or DMSO and store it at -20°C. It is not recommended to store this compound in aqueous solutions for extended periods due to hydrolysis. If an aqueous solution must be prepared, it should be made fresh immediately before use and kept on ice in a slightly acidic buffer (pH 4-5).
Troubleshooting Guides
Low Conjugation Efficiency
Problem: The yield of the desired PEGylated product is lower than expected.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Perform the reaction at a lower pH (ideally between 7.0 and 8.0 for amine conjugation) to balance amine reactivity and tosylate stability. Lower the reaction temperature (e.g., react at 4°C overnight instead of room temperature). Use a higher molar excess of this compound. |
| Suboptimal Reaction pH | The primary amine on the target molecule needs to be deprotonated to be nucleophilic. Ensure the reaction pH is high enough for sufficient deprotonation (typically pH 7.0-8.5 for primary amines) but low enough to minimize hydrolysis. A pH of around 7.2-7.5 is often a good starting point. |
| Inefficient Nucleophilic Attack | Increase the concentration of the target molecule. Ensure the nucleophilic group on your molecule is accessible and not sterically hindered. |
| Presence of Competing Nucleophiles | Use a buffer that does not contain primary amines (e.g., avoid Tris buffer). Phosphate-buffered saline (PBS) or borate (B1201080) buffer are generally suitable. |
| Degraded this compound Reagent | Ensure the this compound has been stored properly. If in doubt, use a fresh vial of the reagent. |
Unexpected Side Products
Problem: Analysis of the reaction mixture shows multiple unexpected products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis Product | The primary side product is often the hydrolyzed diol (HO-PEG2-OH). This can be minimized by following the steps to reduce hydrolysis as described above. |
| Multiple PEGylation Sites | If your target molecule has multiple nucleophilic sites, you may get a mixture of products with varying degrees of PEGylation. To achieve mono-PEGylation, use a lower molar excess of this compound and optimize the reaction time. |
| Reaction with Buffer Components | If using a buffer with nucleophilic components, the PEG linker may react with the buffer itself. Switch to a non-nucleophilic buffer like PBS or HEPES. |
| Modification of Secondary Sites | At higher pH values, other nucleophilic groups on a protein (e.g., the hydroxyl group of tyrosine) can become reactive. Lowering the reaction pH can increase selectivity for primary amines. |
Data Presentation
Estimated Hydrolysis Half-life of this compound in Aqueous Buffers
The following table provides estimated half-life values for this compound at different pH values and temperatures. These are estimations based on the known reactivity of tosylates and should be used as a guideline for experimental design. Actual hydrolysis rates may vary depending on the specific buffer composition and ionic strength.
| Temperature (°C) | pH 4.0 (e.g., Acetate Buffer) | pH 7.4 (e.g., PBS) | pH 8.5 (e.g., Borate Buffer) |
| 4 | > 1 week | ~ 24 - 48 hours | ~ 4 - 8 hours |
| 25 (Room Temp) | ~ 2 - 3 days | ~ 4 - 8 hours | ~ 30 - 60 minutes |
Solubility of this compound
| Solvent | Solubility |
| Water | Highly soluble |
| Phosphate-Buffered Saline (PBS) | Highly soluble |
| MES Buffer | Highly soluble |
| DMF, DMSO | Highly soluble |
| Dichloromethane, Chloroform | Soluble |
| Diethyl Ether, Hexanes | Insoluble |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein in Aqueous Buffer
This protocol provides a general starting point for the conjugation of this compound to primary amines on a protein. Optimization of molar ratios, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).
-
Conjugation Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10 to 50-fold molar excess of PEG to protein is a common starting point). b. Slowly add the this compound stock solution to the stirring protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation. c. Incubate the reaction at a chosen temperature. For example, react for 2-4 hours at room temperature or overnight at 4°C. Gentle stirring is recommended.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30-60 minutes at room temperature to hydrolyze any unreacted this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and quenching reagents using a suitable chromatography method such as SEC or IEX.
-
Analysis: Characterize the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation.
Mandatory Visualizations
Technical Support Center: Tos-PEG2-OH Reactions & Steric Hindrance
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding steric hindrance in reactions involving Tos-PEG2-OH.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, offering step-by-step solutions to overcome challenges related to steric hindrance.
Question 1: My reaction with a sterically hindered nucleophile (e.g., a bulky secondary amine or a shielded primary amine on a larger molecule) and this compound is resulting in low or no product yield. What are the primary troubleshooting steps?
Answer:
Low yield in this context is a classic sign of steric hindrance impeding the nucleophile's approach to the electrophilic carbon. The tosyl group itself is bulky, and when combined with a hindered substrate, the activation energy for the substitution reaction increases significantly.[1][2] Here is a systematic approach to optimize the reaction:
-
Modify Reaction Conditions: The first step is to provide more energy to the system and allow more time for the reaction to proceed.
-
Increase Temperature: Gradually increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3][4] Monitor the reaction closely for potential decomposition of reactants or products.
-
Extend Reaction Time: Sterically hindered reactions are often slow.[3] Monitor the reaction's progress using an appropriate analytical method (e.g., TLC, LC-MS) to determine if it is proceeding, albeit slowly.[5]
-
-
Re-evaluate Reagents (Catalysts & Bases):
-
Incorporate a Catalyst: For tosylation reactions, catalysts can significantly improve rates. 1-methylimidazole (B24206) (MI) has been shown to be an excellent and efficient catalyst for the acylation and tosylation of sterically hindered alcohols.[6][7] Other Lewis acids like ZrCl₄ have also been reported as effective catalysts for tosylation.[8]
-
Select an Appropriate Base: Use a non-nucleophilic base to avoid competition with your primary nucleophile. Triethylamine (B128534) is a common choice.[6] For particularly stubborn reactions, stronger, non-nucleophilic bases might be considered, but care must be taken to avoid promoting elimination side reactions.
-
-
Optimize the Solvent System:
-
Use Polar Aprotic Solvents: Solvents like DMF or DMSO can help stabilize charged intermediates and may accelerate Sₙ2 reactions.[7]
-
Consider Solvent Polarity: The choice of solvent can influence reaction pathways. Experiment with different solvents to find the optimal medium for your specific substrate.[9]
-
-
Consider an Alternative Synthetic Strategy: If the above optimizations fail, the steric hindrance may be too significant for a direct Sₙ2 reaction with the tosylate.
-
Switch to a Better Leaving Group: While tosylate is a good leaving group, others are more reactive. A mesylate (-OMs) is less bulky and a good alternative.[7] For extremely hindered systems, a triflate (-OTf) is an exceptionally good leaving group, though it is highly reactive and may require more stringent handling.[7][10]
-
Change the PEG Linker: If the steric hindrance originates from the target molecule's topography, using a longer PEG linker (e.g., PEG4 or PEG6) can create more space between the reactive site and the bulk of the molecule, potentially alleviating the hindrance.[11]
-
Caption: Troubleshooting workflow for low-yield this compound reactions.
Question 2: I am attempting to synthesize a mono-tosylated PEG2 derivative from a symmetric diol, but the reaction is yielding a mixture of starting material, mono-tosylate, and di-tosylate, with poor selectivity for the mono-tosylated product. How can I improve this?
Answer:
Achieving selective mono-tosylation of symmetric diols is a known challenge. A highly effective method involves using silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).[12][13] This approach has been shown to yield 71-76% of the monofunctional PEG tosylate.[13] The proposed mechanism suggests that the silver oxide coordinates with the diol, creating a semi-circular conformation that exposes one hydroxyl group to the tosyl chloride while shielding the other, leading to high selectivity for the mono-substituted product.[13]
Frequently Asked Questions (FAQs)
Q1: What exactly is steric hindrance and how does it impact this compound reactions?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because bulky groups on one or more reactants prevent the reacting molecules from achieving the necessary orientation for the reaction to occur.[2] In the context of this compound, the tosyl group is a good leaving group, but it is also sterically demanding. For a nucleophilic substitution (Sₙ2) reaction to occur, a nucleophile must attack the carbon atom attached to the tosylate. If this carbon atom or the approaching nucleophile has large, bulky groups, they will physically block this approach, slowing down or completely preventing the reaction.[1]
Q2: When should I consider using a longer PEG spacer to overcome steric hindrance?
A2: A longer PEG spacer should be considered when the steric hindrance is not at the immediate reaction site but is caused by the overall structure of your target molecule (e.g., a protein or large organic molecule).[11] If a reactive amine or thiol is located within a cleft or pocket of a protein, the PEG2 spacer may not be long enough to allow the other end of the linker to extend out of that hindered environment. A PEG4 or PEG6 spacer provides a longer, more flexible arm, which can effectively distance a conjugated payload from the biomolecule's surface, preserving its biological activity.[11][14]
Q3: What are the best analytical methods to monitor the progress of a sterically hindered reaction involving this compound?
A3: Monitoring these often-slow reactions is critical. A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent, rapid method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred quantitative method. It can separate the starting material, product, and any byproducts, while the mass spectrometer confirms their identities and provides accurate conversion rates.[3][5]
-
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): This is particularly useful for analyzing the final PEGylated products, as it can quantify both the conjugated product and any unreacted PEGylation reagents.[15][16]
Q4: How does solvent choice specifically impact sterically hindered reactions?
A4: The solvent plays a crucial role. In Sₙ2 reactions, polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred because they can solvate the cation but not the nucleophile, leaving the nucleophile "bare" and more reactive.[7] For sterically hindered reactions, this effect can be even more pronounced, as a more reactive nucleophile is better able to overcome the high activation energy. Conversely, protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that makes it bulkier and less reactive, further exacerbating the effects of steric hindrance.[9]
Data Presentation
Table 1: Comparison of Reagents for Sulfonylation of Hindered Alcohols
| Reagent | Common Abbreviation | Relative Reactivity | Steric Bulk | Key Considerations |
| p-Toluenesulfonyl Chloride | TsCl | Good | High | Standard reagent, but can be slow with hindered substrates.[7] |
| Methanesulfonyl Chloride | MsCl | Good | Medium | Less bulky than TsCl, often a better choice for hindered systems.[7] |
| p-Nitrobenzenesulfonyl Chloride | NsCl | Very Good | High | More reactive than TsCl due to the electron-withdrawing NO₂ group.[7] |
| Trifluoromethanesulfonic Anhydride | Tf₂O | Excellent | High | Produces a superb leaving group (triflate); highly reactive and suitable for very difficult cases.[7][10] |
Table 2: Influence of PEG Spacer Length on Conjugate Properties
| PEG Spacer Length | Application Example | Observed Effect | Reference |
| PEG2 | ADC Development | May not provide sufficient separation, leading to steric clash and reduced activity. | [11] |
| PEG4 | ADC Development | Improved properties over shorter linkers. | [11] |
| PEG6 | ADC Development | Provides a good balance of spatial separation, solubility, and stability, often preserving biological activity. | [11] |
Experimental Protocols
Protocol 1: General Method for Catalytic Tosylation of a Sterically Hindered Alcohol
This protocol is adapted from a procedure using 1-methylimidazole (MI) as a catalyst, which is effective for hindered alcohols.[6]
-
Preparation: Dissolve the sterically hindered alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Base and Catalyst: Add triethylamine (1.5 eq.) followed by 1-methylimidazole (0.2-0.4 eq.) to the solution. Stir for 5 minutes at room temperature.
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to complete depending on the degree of steric hindrance.[6]
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired tosylated compound.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Use a capillary tube to spot a small amount of your reaction mixture on the origin line. It is also helpful to spot the pure starting material as a reference.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The solvent level should be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate using a suitable agent (e.g., potassium permanganate (B83412) or iodine).
-
Analyze: The starting material spot should diminish in intensity over time, while a new spot corresponding to the product should appear and intensify. The relative positions (Rf values) of the spots indicate the progress of the reaction.
Visualizations
Caption: Longer PEG spacers can mitigate steric hindrance.
References
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Tos-PEG2-OH Bioconjugation
Welcome to the technical support center for Tos-PEG2-OH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions and troubleshooting common issues encountered during your experiments.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific issues you might encounter during your bioconjugation experiments with this compound.
Question: Why is my conjugation yield consistently low?
Answer:
Low conjugation yield is a common issue that can arise from several factors. Here are the most frequent causes and their solutions:
-
Suboptimal pH: The reaction between the tosyl group and nucleophiles like amines is highly pH-dependent. For primary amines (e.g., lysine (B10760008) residues), the reaction is most efficient at a pH where the amine is deprotonated and thus more nucleophilic.
-
Solution: Optimize the pH of your reaction buffer. For amine conjugation, a pH range of 8.0-9.5 is generally recommended. It is advisable to perform small-scale pilot reactions at different pH values (e.g., 8.0, 8.5, 9.0) to determine the optimal condition for your specific protein.
-
-
Hydrolysis of this compound: The tosyl group is susceptible to hydrolysis, especially at a high pH. If the this compound is pre-dissolved in an aqueous buffer and left for an extended period before the reaction, a significant portion may hydrolyze, rendering it inactive.
-
Solution: Prepare the this compound solution immediately before use. If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C. When adding the this compound to the reaction mixture, ensure rapid and thorough mixing.
-
-
Inactive Protein: The protein you are trying to conjugate may have lost its activity or the target functional groups may not be accessible.
-
Solution: Ensure your protein is active and properly folded. It is also important to confirm that the target lysine or cysteine residues are accessible on the protein's surface.
-
-
Incorrect Molar Ratio: The ratio of this compound to your protein is a critical parameter.
-
Solution: An excess of the PEG reagent is typically used to drive the reaction to completion. Start with a 10- to 20-fold molar excess of this compound over the protein. This can be further optimized based on the number of available conjugation sites on your protein.
-
Question: I am observing protein aggregation and precipitation during the conjugation reaction. What could be the cause?
Answer:
Protein aggregation during bioconjugation can be caused by several factors related to the reaction conditions:
-
Inappropriate Buffer Ionic Strength: The ionic strength of the buffer can affect protein solubility.
-
Solution: Optimize the salt concentration in your reaction buffer. While some salt is often necessary to maintain protein stability, high concentrations can sometimes lead to aggregation. A common starting point is a buffer with a salt concentration of 100-150 mM.
-
-
Hydrophobic Interactions: The addition of the PEG reagent can sometimes alter the surface properties of the protein, leading to increased hydrophobic interactions and aggregation.
-
Solution: Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer to help prevent aggregation.
-
-
Temperature: Higher temperatures can sometimes induce protein denaturation and aggregation.
-
Solution: While the conjugation reaction can often be performed at room temperature, if you observe aggregation, try performing the reaction at 4°C. This will slow down the reaction rate, so you may need to increase the reaction time.
-
Question: My results are not consistent from one experiment to the next. What could be the reason for this variability?
Answer:
Inconsistent results in bioconjugation experiments often stem from small variations in the experimental setup:
-
Buffer Preparation: Inaccuracies in buffer preparation, especially pH, can significantly impact the reaction rate and yield.
-
Solution: Ensure that your buffers are prepared fresh and that the pH is accurately measured and adjusted for the temperature at which the reaction will be performed.
-
-
Temperature Fluctuations: Even small changes in temperature can affect the reaction kinetics.
-
Solution: Use a temperature-controlled environment (e.g., a water bath or incubator) for your conjugation reaction to maintain a consistent temperature.
-
-
Reaction Time: The duration of the reaction is a critical parameter.
-
Solution: Adhere to a consistent and optimized reaction time for all your experiments. It is recommended to perform a time-course experiment to determine the optimal reaction duration for your specific system.
-
Frequently Asked Questions (FAQs)
What is the reactive group in this compound and what does it react with?
The reactive group in this compound is the tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the PEG molecule susceptible to nucleophilic substitution. It readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues and the N-terminal amine) and thiols (e.g., the sulfhydryl group of cysteine residues).[][2]
What is the optimal pH range for conjugation with this compound?
The optimal pH depends on the nucleophile you are targeting. For conjugation to primary amines, a pH range of 8.0 to 9.5 is generally recommended to ensure the amine is deprotonated and nucleophilic. For thiols, a pH around 8 is often optimal.
How stable is this compound in aqueous solutions?
The tosyl group is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[3] It is most stable at a neutral to slightly acidic pH. To minimize hydrolysis, it is best to prepare aqueous solutions of this compound immediately before use.
What are the recommended buffers for this compound bioconjugation?
Commonly used buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer. It is crucial to avoid buffers that contain primary amines, such as Tris, as they will compete with the target protein for reaction with the this compound.[4]
What is the significance of the "PEG2" spacer?
The "PEG2" indicates a short polyethylene (B3416737) glycol spacer consisting of two ethylene (B1197577) glycol units. This spacer is hydrophilic and flexible, providing a short distance between the conjugated molecule and the biomolecule. The length of the PEG spacer can influence the properties of the final conjugate, such as its solubility and steric hindrance.[5][6]
What is the purpose of the terminal hydroxyl (-OH) group?
The terminal hydroxyl group on this compound is generally unreactive under the conditions used for tosyl-mediated conjugation. However, it offers the potential for further modification or the creation of heterobifunctional linkers if desired.[7]
Experimental Protocols
Protocol for Conjugation of this compound to a Protein via Amine Groups
This protocol provides a general guideline for the conjugation of this compound to a protein. Optimal conditions may vary depending on the specific protein and should be determined through small-scale optimization experiments.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Procedure:
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis.
-
-
Characterization of the Conjugate:
Data Presentation
Table 1: Recommended Buffer Conditions for this compound Conjugation
| Target Functional Group | Recommended Buffer | Recommended pH Range | Buffer Concentration |
| Primary Amine (e.g., Lysine) | Sodium Bicarbonate, Sodium Borate, PBS | 8.0 - 9.5 | 50 - 100 mM |
| Thiol (e.g., Cysteine) | Phosphate Buffer, Borate Buffer | ~ 8.0 | 50 - 100 mM |
Note: Avoid buffers containing primary amines such as Tris.[4]
Table 2: Relative Stability of Tosyl Group at Different pH Values
| pH Range | Relative Stability | Primary Competing Reaction |
| Acidic (pH < 6) | High | Minimal Hydrolysis |
| Neutral (pH 6-7.5) | Moderate | Slow Hydrolysis |
| Basic (pH > 7.5) | Low | Increased rate of Hydrolysis |
Note: The rate of hydrolysis increases significantly with increasing pH.[3]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. 77544-68-4, OH-PEG3-Tos - Biopharma PEG [biochempeg.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enovatia.com [enovatia.com]
Technical Support Center: Purification Strategies for Reactions Involving Tos-PEG2-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Tos-PEG2-OH from a reaction mixture. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
A1: Unreacted this compound is a small, polar molecule. This polarity can make it challenging to separate from polar products and can lead to its persistence in aqueous or polar organic phases during extraction. Its relatively small size also means that size-exclusion chromatography (SEC) is often not a viable purification method if the desired product is also a small molecule.
Q2: What are the most effective methods for removing unreacted this compound?
A2: The most effective methods for removing unreacted this compound from a reaction mixture containing small molecule products are liquid-liquid extraction, reverse-phase chromatography, and normal-phase chromatography. The choice of method depends on the polarity and solubility of the desired product.
Q3: In what types of reactions is this compound commonly used as a starting material?
A3: this compound is frequently used as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] In these reactions, it is typically reacted with a nucleophile to displace the tosylate group, forming an ether or other linkage. Understanding the context of your reaction is crucial for selecting the appropriate purification strategy.
Q4: How can I monitor the removal of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the presence of this compound. Due to the tosyl group, it should be visible under UV light. You can also use staining agents if necessary. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unreacted this compound remains in the organic layer after aqueous extraction. | The organic solvent is too polar, retaining the polar this compound. The product is also highly polar and is being extracted along with the impurity. | Use a less polar organic solvent for extraction (e.g., switch from ethyl acetate (B1210297) to dichloromethane). Perform multiple extractions with smaller volumes of the aqueous phase. Consider using a brine wash to "salt out" the polar components into the aqueous layer. |
| Poor separation between the product and this compound on a normal-phase silica (B1680970) column. | The solvent system is not optimized, leading to co-elution. This compound is streaking on the silica gel due to its polarity. | Optimize the solvent system using TLC. A common mobile phase for polar compounds is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol).[5][6][7] If streaking occurs, consider adding a small amount of a polar modifier like methanol (B129727) to the mobile phase. |
| Poor separation between the product and this compound on a reverse-phase column. | The aqueous/organic mobile phase gradient is not optimal. The product and this compound have very similar retention times under the chosen conditions. | Adjust the gradient of the mobile phase (e.g., water/acetonitrile (B52724) or water/methanol).[8][9] Consider adding a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, which can improve peak shape and selectivity, especially for compounds with ionizable groups. |
| The product is lost during the purification process. | The product has some solubility in the aqueous phase during extraction. The product is irreversibly adsorbed onto the chromatography column. | Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. For chromatography, ensure the chosen stationary and mobile phases are appropriate for the product's stability and solubility. A different type of chromatography (e.g., switching from normal-phase to reverse-phase) may be necessary. |
Purification Method Comparison
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.[10][11] | Separating compounds with significant differences in polarity (e.g., a non-polar product from the polar this compound). | Fast, inexpensive, and suitable for large-scale purifications. | Can be less effective if the product and impurity have similar polarities. May require large volumes of solvents. |
| Normal-Phase Chromatography | Separation based on adsorption to a polar stationary phase (e.g., silica gel) and elution with a non-polar mobile phase.[5][12] | Purifying non-polar to moderately polar compounds from the more polar this compound. | Good for separating compounds with different polar functional groups. A wide range of solvent systems can be used. | Can be challenging for very polar compounds which may not elute properly. The silica gel can be acidic and may not be suitable for acid-sensitive compounds. |
| Reverse-Phase Chromatography | Separation based on partitioning between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.[8][13] | Purifying polar compounds that are difficult to separate by normal-phase chromatography. | Excellent for separating polar and water-soluble compounds. Often provides sharper peaks for polar molecules. | Can be more expensive than normal-phase chromatography. May require specialized equipment (e.g., HPLC or flash chromatography systems). |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is designed for the removal of the polar this compound from a reaction mixture containing a less polar desired product.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the more polar this compound.
-
Drain the lower (aqueous) layer and set it aside.
-
Repeat the extraction of the organic layer with a fresh portion of deionized water (steps 2-5) two more times to ensure complete removal of the polar impurity.
-
Wash the organic layer with an equal volume of brine to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over a drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Caption: Workflow for removing this compound via liquid-liquid extraction.
Protocol 2: Normal-Phase Flash Chromatography
This protocol is suitable for separating a non-polar to moderately polar product from the polar this compound.
Materials:
-
Crude reaction mixture
-
Silica gel for flash chromatography
-
Appropriate solvents for the mobile phase (e.g., hexanes and ethyl acetate)
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and visualization system (e.g., UV lamp)
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Spot the crude reaction mixture on a TLC plate and elute with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give good separation between your product spot and the more polar this compound spot (which will have a lower Rf value).
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent or the reaction solvent. If the sample is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding more of the polar solvent (gradient elution).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Caption: Workflow for purifying a product from this compound using normal-phase chromatography.
Protocol 3: Reverse-Phase Flash Chromatography
This protocol is ideal for the purification of polar products that are difficult to separate from this compound using normal-phase chromatography.
Materials:
-
Crude reaction mixture
-
C18-functionalized silica gel for reverse-phase chromatography
-
Appropriate solvents for the mobile phase (e.g., deionized water and acetonitrile or methanol)
-
Reverse-phase flash chromatography system
-
TLC plates (reverse-phase) or HPLC for analysis
Procedure:
-
Solvent System Selection: Use reverse-phase TLC or analytical HPLC to determine a suitable mobile phase. A typical mobile phase is a gradient of water and an organic solvent like acetonitrile or methanol. The goal is to find a gradient that provides good separation between your polar product and the unreacted this compound.
-
Column Conditioning: Condition the C18 column by washing it with the strong organic solvent (e.g., acetonitrile) followed by the weak solvent (e.g., water).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a solvent that is compatible with the mobile phase (e.g., a small amount of the organic solvent or the initial mobile phase composition).
-
Elution: Begin eluting with a high percentage of the weak solvent (water). Gradually increase the percentage of the organic solvent to elute the compounds. In reverse-phase, more polar compounds like this compound will elute earlier than less polar compounds.
-
Fraction Collection: Collect fractions as the compounds elute.
-
Analysis: Analyze the fractions using reverse-phase TLC or HPLC.
-
Concentration: Combine the fractions containing the pure product and remove the organic solvent by rotary evaporation. The product may then need to be lyophilized to remove the water.
Caption: Workflow for separating polar compounds from this compound using reverse-phase chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Large-Scale Synthesis of Tos-PEG2-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale synthesis of 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate (Tos-PEG2-OH). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Moisture Contamination: Tosyl chloride (TsCl) is highly sensitive to water and will hydrolyze to inactive p-toluenesulfonic acid.[1] 2. Degraded Tosyl Chloride: Old or improperly stored TsCl may be hydrolyzed. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use fresh or properly stored TsCl. Consider purifying old TsCl if necessary. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. |
| Formation of significant amounts of di-tosylated byproduct | 1. Incorrect Stoichiometry: An excess of tosyl chloride relative to diethylene glycol will favor di-tosylation. 2. Rapid Addition of Tosyl Chloride: A high local concentration of TsCl can lead to the second hydroxyl group reacting. | 1. Use a significant excess of diethylene glycol. Molar ratios of diol to TsCl of 3:1 or higher are often employed. 2. Add the tosyl chloride solution slowly to the diethylene glycol solution over an extended period. This can be achieved using a syringe pump or a dropping funnel.[2] |
| Streaking or smearing of spots on TLC plate | 1. Presence of Pyridine (B92270): Pyridine, often used as a base, can cause significant streaking on silica (B1680970) gel TLC plates.[3] 2. Sample Overload: Applying too much sample to the TLC plate can lead to poor separation and streaking.[4][5] 3. Inappropriate Solvent System: The mobile phase may not be suitable for the separation. | 1. Before running the TLC, place the spotted plate under high vacuum for a few minutes to remove residual pyridine.[3] Alternatively, perform an acidic workup to remove pyridine before TLC analysis. 2. Dilute the sample before spotting it on the TLC plate.[5] 3. Experiment with different solvent systems, adjusting the polarity to achieve better separation. For polar compounds, consider using a more polar mobile phase or reverse-phase TLC plates.[5] |
| Difficulty in purifying the product by column chromatography | 1. Co-elution of Product and Starting Material: The polarities of this compound and diethylene glycol can be similar, making separation challenging. 2. Product Instability on Silica Gel: Some compounds can degrade on acidic silica gel.[3] | 1. Consider a non-chromatographic purification method such as precipitation. Dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether) and then add an anti-solvent (e.g., hexane) to precipitate the product.[2] 2. If column chromatography is necessary, consider using neutral or basic alumina, or deactivated silica gel. |
| Inconsistent Yields | 1. Variability in Reaction Conditions: Inconsistent temperature, reaction time, or addition rates can lead to variable outcomes. 2. Inefficient Work-up and Extraction: Product loss can occur during the work-up and extraction phases. | 1. Carefully control all reaction parameters. Use an ice bath to maintain low temperatures and a syringe pump for controlled addition of reagents.[2] 2. Ensure efficient extraction by using appropriate solvents and performing multiple extractions. Back-extraction of the aqueous layer can help recover any dissolved product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the monotosylation of diethylene glycol?
A1: The reaction is typically carried out at low temperatures, often in an ice bath (0-5 °C).[2] Lowering the temperature helps to control the reaction rate and improve the selectivity for the mono-tosylated product by minimizing the formation of the di-tosylated byproduct.[2]
Q2: Which base is most suitable for this reaction?
A2: Pyridine is a commonly used base and solvent for this reaction.[2] It acts as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction. Other non-nucleophilic bases like triethylamine (B128534) can also be used in a suitable solvent such as dichloromethane.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane (B92381) mixture) should be used to separate the starting material (diethylene glycol), the product (this compound), and the di-tosylated byproduct. The spots can be visualized using a UV lamp (if the compound is UV active) or by staining with an appropriate agent like potassium permanganate.
Q4: What are the expected Rf values for the starting material and products on a TLC plate?
A4: The Rf values will depend on the specific TLC plate and solvent system used. However, you can expect the following trend in polarity and Rf values:
-
Diethylene glycol (starting material): Most polar, lowest Rf value.
-
This compound (product): Intermediate polarity and Rf value.
-
Di-tosylated byproduct: Least polar, highest Rf value.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Tosyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Diethylene glycol has known toxicity if ingested.[6] Handle with care and avoid ingestion.
-
Always quench the reaction carefully, especially when using reactive reagents.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the monotosylation of diols. While specific results for large-scale this compound synthesis may vary, this data provides a useful benchmark.
Table 1: Reaction Parameters for Selective Monotosylation of Diols
| Parameter | Typical Value/Condition | Rationale | Reference |
| Reactant Ratio (Diol:TsCl) | 3:1 to 5:1 | A large excess of the diol favors the formation of the mono-tosylated product. | [2] |
| Temperature | 0 - 5 °C (Ice Bath) | Reduces the reaction rate and minimizes the formation of the di-tosylated byproduct. | [2] |
| Solvent | Pyridine or Dichloromethane (DCM) | Pyridine acts as both a solvent and a base. DCM is a common solvent when using other bases like triethylamine. | [2] |
| Base | Pyridine or Triethylamine | Neutralizes the HCl formed during the reaction. | [2] |
| TsCl Addition | Slow, dropwise addition | Maintains a low concentration of TsCl, which promotes selective monotosylation. | [2] |
| Reaction Time | 3 - 12 hours | Should be monitored by TLC to determine completion. | [2] |
Table 2: Expected Yields and Purity
| Product | Synthesis Strategy | Typical Yield | Purity Assessment | Reference |
| Mono-tosylated diols | Controlled addition, excess diol, low temperature, purification by precipitation | >70% | TLC, LC-MS | [2] |
| Mono-tosylated diols | Use of Ag₂O and KI | High Yields | Not specified | [7] |
Experimental Protocols
Detailed Protocol for Large-Scale Synthesis of this compound
This protocol is designed for a large-scale synthesis and emphasizes controlled conditions to maximize the yield of the mono-tosylated product.
Materials and Equipment:
-
Multi-neck round-bottom flask (appropriate for the scale of the reaction)
-
Mechanical stirrer
-
Dropping funnel or syringe pump
-
Thermometer
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Diethylene glycol (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Hexane
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Assemble a dry multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, an inert gas inlet, and a dropping funnel (or an inlet for a syringe pump).
-
Place the flask in an ice bath.
-
-
Reactant Preparation:
-
In the reaction flask, add a 3 to 5 molar excess of anhydrous diethylene glycol relative to the tosyl chloride to be used.
-
Add a sufficient amount of anhydrous pyridine to dissolve the diethylene glycol and to act as the base.
-
In a separate dry flask, dissolve 1 equivalent of p-toluenesulfonyl chloride in anhydrous pyridine.
-
-
Reaction:
-
Begin stirring the diethylene glycol solution and allow it to cool to 0-5 °C.
-
Slowly add the tosyl chloride solution from the dropping funnel or via a syringe pump to the stirred diethylene glycol solution over a period of 2-4 hours. Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 3 hours.[2]
-
Monitor the reaction progress by TLC until the starting tosyl chloride is consumed.
-
-
Work-up:
-
Pour the reaction mixture into a beaker containing cold water or ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (perform at least two extractions).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove pyridine) - repeat this wash several times.
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
For non-chromatographic purification, dissolve the crude oil in a minimal amount of diethyl ether.
-
Slowly add hexane while stirring until the solution becomes cloudy, indicating the start of precipitation.
-
Place the mixture in a freezer to complete the precipitation.
-
Collect the precipitated product by filtration, wash with cold hexane, and dry under vacuum.[2]
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and TLC.
-
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
addressing solubility issues of Tos-PEG2-OH conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with Tos-PEG2-OH and its conjugates. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common solubility challenges in a question-and-answer format, offering step-by-step solutions to overcome them during your experiments.
Q1: My newly synthesized this compound conjugate is not dissolving in an aqueous buffer. What steps should I take?
A1: Difficulty in dissolving a PEGylated conjugate in aqueous solutions is common, especially when the conjugated molecule is hydrophobic. The polyethylene (B3416737) glycol (PEG) chain enhances water solubility, but the properties of the attached molecule can dominate.[1][2][3] Follow this sequence of troubleshooting steps:
-
Mechanical Agitation: Start with basic mechanical methods. Vigorously vortex the solution or place it in a sonication bath for 5-15 minutes. This can help break up aggregates.
-
Gentle Heating: Warm the solution to 37-50°C. PEGs and their conjugates often show improved solubility at slightly elevated temperatures.[4][5] Avoid excessive heat, which could degrade the conjugate.
-
Co-Solvent Approach: If the conjugate remains insoluble, prepare a concentrated stock solution in a water-miscible organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices.[6][7] Once fully dissolved, you can add this stock solution dropwise into your aqueous buffer while vortexing to achieve the desired final concentration.
-
pH Adjustment: Check the pH of your buffer. If your conjugated molecule has ionizable groups, adjusting the pH may significantly improve its solubility.
Q2: My conjugate dissolved initially but has since precipitated out of the solution. What could be the cause and how can I fix it?
A2: Precipitation after initial dissolution often points to issues with concentration, temperature, or solution stability.
-
Supersaturation: The concentration may be too high for the chosen solvent system, leading to a supersaturated and unstable solution. Try preparing a more dilute solution.
-
Temperature Fluctuation: If the sample was heated to dissolve and then cooled to room temperature or lower, it might precipitate. Maintaining a slightly elevated temperature may be necessary.
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of PEGylated compounds. If possible, try reducing the salt concentration of your buffer.
-
Remediation: To redissolve the precipitate, you can apply gentle heat (37-50°C) and sonication.[5] If it remains precipitated, you may need to centrifuge the sample, remove the supernatant, and attempt to redissolve the pellet using a stronger solvent system (e.g., one with a higher percentage of organic co-solvent).
Q3: What are the recommended solvents for this compound and its conjugates?
A3: PEG linkers are known for their broad solubility.[8] The optimal solvent, however, will depend heavily on the properties of the molecule conjugated to the this compound.
-
Aqueous Solvents: Water, Phosphate-Buffered Saline (PBS), and other biological buffers. Solubility in these is enhanced by the PEG linker but limited by the conjugate.[6]
-
Polar Organic Solvents: PEGs are readily soluble in many organic solvents.[6] Excellent choices include:
-
Alcohols: Methanol and ethanol (B145695) can be effective, though PEG is sometimes less soluble in alcohols compared to water or DMSO.[6][9]
-
Poor Solvents: PEGs are generally insoluble in nonpolar solvents like diethyl ether and hydrocarbons (e.g., hexane).[5][6]
Q4: I am concerned about the stability of my conjugate. How should it be handled and stored to prevent solubility issues?
A4: Proper handling and storage are critical for maintaining the chemical integrity and solubility of PEG reagents.
-
Long-Term Storage: Store the solid (powder) form of your conjugate in a tightly sealed vial at -20°C or lower, protected from light.[6][10] It is recommended to backfill the vial with an inert gas like argon or nitrogen to displace moisture and oxygen.[10]
-
Handling: PEGs are highly hygroscopic and will absorb moisture from the air.[6] Before opening a vial, always allow it to warm to room temperature to prevent condensation from forming inside.[10] Weigh out the required amount quickly and then reseal the vial tightly, preferably under inert gas.[6]
-
Stock Solutions: Avoid repeated freeze-thaw cycles of stock solutions.[6] For best results, prepare single-use aliquots. Store stock solutions at -20°C or -80°C. For moisture-sensitive conjugates, use anhydrous solvents to prepare stock solutions.[6]
Solubility Data Summary
The following table summarizes the general solubility of PEG compounds in various common laboratory solvents. Note that the exact solubility of a this compound conjugate will be highly dependent on the conjugated molecule.
| Solvent | General PEG Solubility | Reference |
| Water & Aqueous Buffers | Highly Soluble (~630 mg/mL for PEG 8000) | [5][6][11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7] |
| N,N-Dimethylformamide (DMF) | Soluble | [6][7] |
| Dichloromethane (DCM) | Soluble | [4][6] |
| Chloroform | Soluble | [4][12] |
| Methanol / Ethanol | Soluble | [9][13] |
| Toluene | Less Soluble (improves with heat) | [6][8] |
| Diethyl Ether / Hexane | Insoluble | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Poorly Soluble this compound Conjugate
This protocol provides a systematic approach to dissolving conjugates that exhibit poor solubility in aqueous media.
-
Initial Attempt (Aqueous): a. Weigh the desired amount of the this compound conjugate into a sterile microcentrifuge tube. b. Add the required volume of your aqueous buffer (e.g., PBS, pH 7.4). c. Vortex the tube vigorously for 1-2 minutes. d. If undissolved particles remain, place the tube in a sonication bath for 10-15 minutes. e. If the conjugate is still not dissolved, proceed to the next step.
-
Gentle Heating: a. Place the tube in a heat block or water bath set to 40°C. b. Incubate for 10-20 minutes, with intermittent vortexing every 5 minutes. c. Allow the solution to cool to room temperature and observe for any precipitation. If the solution is clear, it is ready for use. If not, proceed to the co-solvent method.
-
Co-Solvent Method: a. Weigh the solid conjugate into a clean tube. b. Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to completely dissolve the conjugate, creating a concentrated stock solution. c. While vortexing the final aqueous buffer, add the stock solution drop-by-drop until the desired final concentration is reached. d. Note: Be mindful of the final percentage of the organic solvent in your solution, as it may affect downstream biological experiments. Keep it as low as possible (typically <1%).
Protocol 2: Determination of Aqueous Solubility via Equilibrium Method
This protocol determines the equilibrium solubility of a conjugate in a specific buffer.
-
Sample Preparation: a. Add an excess amount of the this compound conjugate to a known volume of the desired aqueous buffer in a sealed vial. An excess is confirmed by the presence of undissolved solid. b. Vigorously mix the sample using a vortex mixer.
-
Equilibration: a. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). b. Allow the sample to equilibrate for 24-48 hours. This ensures the solution becomes fully saturated.
-
Separation and Quantification: a. After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid. b. Carefully collect a precise volume of the clear supernatant without disturbing the pellet. c. Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV, LC-MS). d. Quantify the concentration of the conjugate in the diluted supernatant against a standard curve.
-
Calculation: a. Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the equilibrium solubility of the conjugate under the tested conditions.
Visual Workflow and Diagrams
The following diagrams illustrate the logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for dissolving this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound conjugate less soluble than expected, given that PEG is water-soluble?
A1: While the PEG component itself is hydrophilic and enhances solubility, the overall solubility of the conjugate is a composite of all its parts.[14][15] If this compound is conjugated to a large, hydrophobic drug or biomolecule, the hydrophobic character of that molecule can overwhelm the solubilizing effect of the short two-unit PEG chain, leading to poor aqueous solubility.[1][6]
Q2: Does the molecular weight of the PEG chain affect conjugate solubility?
A2: Yes. Generally, as the molecular weight of a PEG polymer increases, its solubility in organic solvents tends to decrease, while its viscosity increases.[8] However, when conjugated to a poorly soluble drug, a longer PEG chain typically imparts greater water solubility to the overall conjugate compared to a shorter chain.[16] The this compound linker has a very short chain, providing a balance between adding hydrophilicity and minimizing the increase in the total molecular weight of the final conjugate.[]
Q3: Can I use techniques like solid dispersion to improve the solubility of my final product?
A3: Yes, solid dispersion is an advanced formulation technique used to enhance the solubility and dissolution rate of poorly water-soluble drugs.[16][18] In this method, the drug-conjugate is dispersed in a solid matrix of a hydrophilic carrier (which can itself be a high molecular weight PEG). This can reduce drug crystallinity and improve wettability, leading to significantly enhanced solubility.[16][18]
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG21-Tos | 2179113-08-5 [m.chemicalbook.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. chempep.com [chempep.com]
- 15. interchim.fr [interchim.fr]
- 16. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protein Aggregation During Tos-PEG2-OH Conjugation
Welcome to the technical support center for protein conjugation with Tos-PEG2-OH. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the visual and analytical signs of protein aggregation during conjugation?
A1: Protein aggregation can be identified both visually and through analytical methods. Visually, you may notice turbidity, opalescence, or the formation of visible particles in the reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during PEGylation is a complex issue with several potential causes:[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and composition of the buffer can significantly impact a protein's stability.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]
-
High Protein Concentration: When protein concentrations are high, the molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can lead to aggregation.[1][2]
-
Chemical Modification: The covalent attachment of PEG to amino acid residues, such as lysine (B10760008), can disrupt the delicate balance of forces that maintain the protein's native three-dimensional structure.[3] This can cause conformational changes or partial unfolding, exposing hydrophobic patches that can interact and cause aggregation.[3][4]
-
PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can play a role in these interactions.[1][5]
Q3: How does the molar ratio of this compound to protein affect aggregation?
A3: The optimal molar ratio of PEG to protein is highly dependent on the specific protein and should be determined empirically. While a higher molar excess of PEG can increase the rate of conjugation, it also elevates the risk of multi-PEGylation and subsequent aggregation.[1] It is recommended to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it while monitoring for both the desired degree of PEGylation and the formation of aggregates.[1]
Q4: Can the way I add the this compound reagent to the reaction impact aggregation?
A4: Yes, the method of reagent addition is important. Instead of adding the entire volume of the PEG reagent at once, a gradual or stepwise addition can help maintain a lower instantaneous concentration of the PEG reagent. This approach can favor a more controlled modification process and reduce the risk of aggregation.[1]
Q5: What are stabilizing excipients and how can they help prevent aggregation during conjugation?
A5: Excipients are additives that can enhance protein stability and prevent aggregation.[1][6] They function through various mechanisms, such as preferential exclusion, which stabilizes the protein's native structure, and the suppression of non-specific protein-protein interactions.[1][4]
Troubleshooting Guide: Aggregation During Conjugation
This guide provides a structured approach to troubleshooting common aggregation issues encountered during protein conjugation with this compound.
Problem: Visible precipitate or turbidity observed in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. For reactions targeting lysine residues, a pH range of 7.5-8.5 is generally recommended for NHS-ester chemistry.[7] Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction. |
| High Protein/Reagent Concentration | Reduce the concentration of your protein to less than 5 mg/mL if possible.[3] Perform a titration of the this compound to protein molar ratio, starting from a low ratio (e.g., 1:1) and incrementally increasing it.[1][3] |
| Inappropriate Temperature | If the reaction is being conducted at room temperature, consider lowering the temperature to 4°C and extending the incubation time.[3] |
| Buffer Incompatibility | Ensure that your buffer does not contain primary amines (e.g., Tris) or other nucleophiles that can compete with the protein for the PEG reagent. If precipitation is severe, try adding stabilizing excipients like L-Arginine (e.g., 50 mM) or glycerol (B35011) (e.g., 5-10% v/v) directly to the reaction mixture.[3] |
Problem: Analytical methods (e.g., SEC) show a significant increase in high molecular weight species after conjugation.
| Possible Cause | Troubleshooting Steps |
| Over-conjugation | Decrease the molar excess of the this compound reagent. A higher degree of PEGylation can sometimes lead to aggregation. |
| Protein Instability in Reaction Buffer | Incorporate stabilizing excipients into your reaction buffer from the start. See the table of common stabilizing excipients below for recommendations. |
| Conformational Changes | The conjugation process itself might be slightly denaturing the protein. The use of stabilizers can help maintain the protein's native conformation.[4] |
Common Stabilizing Excipients to Minimize Aggregation
The addition of certain excipients to the reaction buffer can significantly improve protein stability and reduce aggregation during conjugation.
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine, Proline | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of any primary amines (e.g., Tris) or other nucleophilic compounds.
-
Adjust the pH of the protein solution to the desired level for the conjugation reaction (typically pH 7.5-8.5 for targeting lysine residues).
-
-
PEG Reagent Preparation:
-
Dissolve the this compound in a compatible, anhydrous solvent (e.g., DMSO, DMF) immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. For initial experiments, a stepwise addition of the PEG reagent is recommended.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified duration (e.g., 1-4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, such as a small molecule with a primary amine (e.g., Tris, glycine), to consume any unreacted PEG reagent.
-
-
Purification:
-
Remove unreacted PEG and other byproducts from the PEGylated protein using methods like size exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Quantification of Soluble Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.[1]
-
System Equilibration: Equilibrate the SEC column with the mobile phase (e.g., Phosphate-Buffered Saline) until a stable baseline is achieved.[1]
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.[1]
-
Injection: Inject an appropriate volume of the filtered sample onto the SEC column.[1]
-
Data Analysis: Integrate the peak areas corresponding to the monomeric PEGylated protein and the high molecular weight aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizations
Caption: A typical experimental workflow for protein conjugation with this compound.
Caption: A decision tree for troubleshooting protein aggregation during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. precisepeg.com [precisepeg.com]
method refinement for improving the purity of Tos-PEG2-OH products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of their Tos-PEG2-OH products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Diethylene Glycol
-
Question: My final product is contaminated with the starting material, diethylene glycol. How can I remove it?
-
Answer: Diethylene glycol is highly soluble in water. An effective method to remove it is through a series of aqueous washes during a liquid-liquid extraction. After the tosylation reaction, quench the reaction mixture with water and extract your product into an organic solvent like dichloromethane (B109758) or ethyl acetate. Wash the organic layer multiple times with water or brine to partition the diethylene glycol into the aqueous phase.
Issue 2: Contamination with Di-tosylated Byproduct (Tos-PEG2-Tos)
-
Question: My NMR spectrum shows signals corresponding to the di-tosylated byproduct. How can I separate this from my mono-tosylated product?
-
Answer: The di-tosylated byproduct is significantly less polar than the desired mono-tosylated product. This difference in polarity can be exploited for separation using silica (B1680970) gel column chromatography. The di-tosylated compound will elute first. A step-gradient elution, starting with a less polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the di-tosylated byproduct from the mono-tosylated product.
Issue 3: Residual Pyridine (B92270) in the Final Product
-
Question: I can still smell pyridine in my product after rotary evaporation, and it's showing up in my NMR. How do I remove it completely?
-
Answer: Pyridine can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1M HCl, during the liquid-liquid extraction.[1] The acid will protonate the pyridine, forming a water-soluble pyridinium (B92312) salt that will partition into the aqueous layer.[1][2][3] Alternatively, co-evaporation with a high-boiling point solvent like toluene (B28343) can help remove residual pyridine.[1] Washing with a saturated aqueous copper sulfate (B86663) solution is another effective method, as pyridine forms a complex with CuSO4 that remains in the aqueous layer.[1]
Issue 4: Difficulty in Purifying Oily this compound
-
Question: My this compound product is an oil, and I'm having trouble purifying it by recrystallization. What are my options?
-
Answer: For oily products, column chromatography is the most effective purification method. If chromatography is not providing adequate separation, consider using a different solvent system or a different stationary phase, such as alumina. Another approach for removing polar impurities from oily PEG-containing compounds is to dissolve the oil in a nonpolar solvent in which the impurities are insoluble, and then either filter or decant the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted diethylene glycol, the di-tosylated byproduct (2,2'-bis(tosyloxy)diethyl ether), residual tosyl chloride (TsCl), p-toluenesulfonic acid (TsOH) formed from the hydrolysis of TsCl, and the base used in the reaction, such as pyridine.
Q2: How can I remove excess tosyl chloride (TsCl) and its hydrolysis product, p-toluenesulfonic acid (TsOH), from my reaction mixture?
A2: Excess TsCl can be quenched by adding water to the reaction mixture, which hydrolyzes it to the water-soluble p-toluenesulfonic acid (TsOH).[4] Both TsCl and TsOH can then be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate, during liquid-liquid extraction.[4] The base will convert TsOH into its water-soluble salt.[4]
Q3: What is a good starting point for developing a column chromatography method for this compound purification?
A3: A good starting point for silica gel column chromatography is to use a solvent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The separation can be monitored by thin-layer chromatography (TLC) to determine the optimal solvent system for eluting your product while leaving impurities behind. For highly polar PEG compounds, a solvent system of chloroform (B151607) and methanol (B129727) may also be effective.[5]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method if your this compound product is a solid.[6] A common solvent system for recrystallizing tosylated diols is a mixture of ethanol (B145695) and water or ethanol and acetone.[6] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of your final product can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify the characteristic peaks of this compound and to detect the presence of impurities. High-Performance Liquid Chromatography (HPLC) can also be used to determine the purity by separating the product from any contaminants and quantifying their relative amounts.
Data Presentation
Table 1: Comparison of Purity Levels Achieved by Different Refinement Methods
| Refinement Method | Starting Material Purity | Final Product Purity | Key Impurities Removed | Reference |
| Liquid-Liquid Extraction | Crude Reaction Mixture | >90% | Diethylene glycol, Pyridine, TsOH | Adapted from[7] |
| Recrystallization | ~90% (after extraction) | >95% | Di-tosylated byproduct, minor impurities | Adapted from[6] |
| Column Chromatography | ~90% (after extraction) | >98% | Di-tosylated byproduct, unreacted TsCl | Adapted from[8][9] |
Note: The purity values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Water-Soluble Impurities
-
Quenching: After the tosylation reaction is complete, cool the reaction mixture to room temperature. Slowly add deionized water to the reaction flask with stirring to quench any unreacted tosyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane or ethyl acetate.
-
Washing with Base: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. Drain the lower organic layer into a clean flask. Wash the organic layer with a saturated solution of sodium bicarbonate to remove p-toluenesulfonic acid and residual pyridine.
-
Washing with Water: Wash the organic layer two to three times with deionized water to remove diethylene glycol and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound product.
Protocol 2: Recrystallization for Solid this compound
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water).
-
Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. For better crystal formation, the flask can be insulated to slow down the cooling process.
-
Crystallization: Once crystals start to form, the flask can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Silica Gel Column Chromatography for Oily or Solid this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound. The less polar di-tosylated byproduct will elute before the mono-tosylated product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
- 1. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemlett.com [jchemlett.com]
- 8. digital.csic.es [digital.csic.es]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for PROTAC synthesis using Tos-PEG2-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Tos-PEG2-OH as a key linker component.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A: this compound is a heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) chain with two ethylene (B1197577) glycol units. One end is terminated with a hydroxyl (-OH) group, and the other is activated with a tosyl (tosylate) group. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions to connect the linker to a warhead or an E3 ligase ligand.[1][3]
Q2: What are the main steps in using this compound to synthesize a PROTAC?
A: The synthesis typically involves a two-step process:
-
Tosylation of PEG2-OH: Diethylene glycol (PEG2-OH) is reacted with tosyl chloride (TsCl) in the presence of a base to form this compound.
-
Nucleophilic Substitution: The tosylated linker is then reacted with a nucleophilic functional group (e.g., an amine or thiol) on either the protein of interest (POI) ligand or the E3 ligase ligand to form a stable covalent bond.
Q3: I am observing a low yield in my tosylation reaction of diethylene glycol. What are the possible causes?
A: Low yields in the tosylation of short PEG chains can be attributed to several factors:
-
Suboptimal Base: The choice and amount of base are critical. While pyridine (B92270) is commonly used, sterically hindered bases like triethylamine (B128534) (TEA) can also be effective.[4][5] An insufficient amount of base will not effectively neutralize the HCl byproduct, halting the reaction.
-
Moisture: Tosyl chloride is sensitive to moisture and can be hydrolyzed, reducing its reactivity. Ensure all reagents and solvents are anhydrous.
-
Side Reactions: A common side reaction is the formation of a chlorinated byproduct where the hydroxyl group is replaced by a chloride ion.[4][6] This is more likely to occur with certain catalysts and excess tosyl chloride.[4]
-
Formation of Ditosylate: If an excess of tosyl chloride is used, both hydroxyl groups of diethylene glycol can be tosylated, leading to the formation of a ditosylated byproduct.
Q4: My nucleophilic substitution reaction with this compound is sluggish or incomplete. How can I improve it?
A: To improve the efficiency of the nucleophilic substitution step:
-
Nucleophile Strength: Ensure your nucleophile is sufficiently reactive. Primary amines are generally good nucleophiles for this reaction.
-
Reaction Conditions: Gently heating the reaction can often drive it to completion. Common solvents include DMF and DMSO.
-
Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial, especially if the nucleophile is an amine salt.
-
Steric Hindrance: Significant steric hindrance around the nucleophilic center can slow down the reaction. Consider altering the linker attachment point if possible.
Q5: I am struggling with the purification of my PEGylated PROTAC. What are the best practices?
A: The purification of PROTACs, especially those with PEG linkers, can be challenging due to their often high polarity and large molecular weight.[7]
-
Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol (B129727) gradient containing 0.1% TFA or formic acid is typically used.
-
Flash Column Chromatography: While less effective for highly polar PROTACs, it can be used for initial purification of less polar intermediates. Using a more polar stationary phase or adding a small amount of a polar solvent like methanol to the mobile phase can improve separation.
-
Size-Exclusion Chromatography (SEC): This technique can be useful for separating the PROTAC from smaller impurities or unreacted starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC synthesis using this compound.
| Problem | Potential Cause | Recommended Action |
| Low or no yield of this compound | Incomplete tosylation reaction. | - Ensure anhydrous conditions for all reagents and solvents.- Use a fresh bottle of tosyl chloride.- Optimize the base (e.g., pyridine, triethylamine) and its stoichiometry (typically 1.5-2.0 equivalents).- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Side reaction forming a chlorinated byproduct. | - Use a slight excess of diethylene glycol to favor monotosylation.- Avoid prolonged reaction times and high temperatures. | |
| Formation of ditosylated PEG2 | Excess tosyl chloride used. | - Use a stoichiometric amount or a slight excess of tosyl chloride relative to the diethylene glycol. |
| Low yield in the final nucleophilic substitution step | Incomplete reaction. | - Increase the reaction temperature (e.g., to 40-60 °C).- Extend the reaction time and monitor by LC-MS.- Use a slight excess (1.1-1.5 equivalents) of the nucleophilic component. |
| Poor nucleophilicity of the coupling partner. | - If possible, use a more reactive nucleophile (e.g., primary amine vs. secondary amine).- Ensure the nucleophile is not protonated; add a non-nucleophilic base like DIPEA if necessary. | |
| Difficult purification of the final PROTAC | High polarity of the PROTAC due to the PEG linker. | - Utilize reverse-phase preparative HPLC for final purification.- Optimize the HPLC gradient and consider different column stationary phases (e.g., C18, C8). |
| Co-elution of impurities. | - If using flash chromatography, try a more polar stationary phase (e.g., diol-functionalized silica).- For HPLC, a shallower gradient may improve resolution. | |
| Unexpected mass in the final product | Incomplete reaction or presence of byproducts. | - Confirm the identity of all intermediates by NMR and mass spectrometry.- Analyze the crude final product by LC-MS to identify potential side products. |
Quantitative Data Summary
The following tables provide representative data for key steps in PROTAC synthesis involving a tosylated PEG linker. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Tosylation of Diethylene Glycol (PEG2-OH)
| Tosylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Tosyl Chloride | Pyridine | DCM | 0 to RT | 12 | 60-75 |
| Tosyl Chloride | Triethylamine | DCM | 0 to RT | 16 | 65-80 |
| Tosyl Anhydride | DMAP | DCM | RT | 4 | 70-85 |
Table 2: Nucleophilic Substitution of Tos-PEG2-X with an Amine
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | DMF | DIPEA | 60 | 12-24 | 50-70 |
| Secondary Amine | DMF | DIPEA | 80 | 24-48 | 30-50 |
| Aniline Derivative | NMP | K₂CO₃ | 100 | 24 | 40-60 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Materials: Diethylene glycol, p-toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve diethylene glycol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.
-
Protocol 2: Synthesis of a PROTAC via Nucleophilic Substitution
-
Materials: POI-ligand with a nucleophilic handle (e.g., amine), this compound, E3 ligase ligand, N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Preparative HPLC system.
-
Procedure:
-
Dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF in a reaction vial.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Seal the vial and heat the reaction mixture to 60 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product directly by preparative reverse-phase HPLC to yield the POI-linker intermediate.
-
Repeat the nucleophilic substitution with the E3 ligase ligand to obtain the final PROTAC.
-
Visualizations
Caption: A generalized workflow for PROTAC synthesis using this compound.
Caption: A decision tree for troubleshooting low yields in the tosylation of PEG2-OH.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Tos-PEG2-OH Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of protein conjugation is a critical step in the development of PEGylated therapeutics. This guide provides an objective comparison of mass spectrometry for the validation of Tos-PEG2-OH conjugation against alternative analytical techniques, supported by experimental protocols and data.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals, including improved stability, reduced immunogenicity, and extended circulation half-life. The use of this compound, a short, discrete PEG linker activated with a tosyl group, offers a precise means of modifying proteins at primary amine groups (the N-terminus and lysine (B10760008) residues). Rigorous analytical validation is essential to confirm successful conjugation, determine the degree of PEGylation, and ensure the homogeneity of the final product. Mass spectrometry stands as a primary tool for this validation, offering detailed molecular-level information. However, other techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable data.
Comparison of Analytical Techniques for a this compound Conjugated Protein
The choice of analytical technique for validating a this compound conjugated protein depends on the specific information required, from confirming the covalent modification to quantifying the extent of PEGylation and identifying the sites of attachment.
| Parameter | Mass Spectrometry (MALDI-TOF & ESI-MS) | Size-Exclusion Chromatography (SEC-HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Precise mass of the conjugate, degree of PEGylation, identification of PEGylation sites (with MS/MS).[1][2][3] | Separation of conjugated, unconjugated protein, and free PEG; estimation of hydrodynamic radius. | Quantitative determination of the degree of PEGylation.[1][4] |
| Resolution | High to very high; can resolve individual PEGylation states.[2] | Lower; may not resolve species with small mass differences. | High for specific proton signals. |
| Sensitivity | High (picomole to femtomole range). | Moderate. | Lower; requires higher sample concentrations. |
| Quantitative Accuracy | Can be quantitative with appropriate standards. | Good for relative quantification of species. | Highly quantitative for determining the degree of PEGylation.[1][4] |
| Sample Preparation | Requires desalting and mixing with a matrix (MALDI) or infusion in a volatile solvent (ESI). | Relatively simple; requires a suitable mobile phase. | Requires sample dissolution in a deuterated solvent. |
| Throughput | High for MALDI-TOF; moderate for LC-MS. | High. | Lower; requires longer acquisition times. |
Experimental Protocols
I. This compound Conjugation to a Protein
This protocol describes a general method for the conjugation of this compound to a protein, targeting primary amines.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
This compound Preparation: Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute into the conjugation buffer.
-
Conjugation Reaction: Add the this compound solution to the protein solution at a molar ratio of 10:1 (PEG:protein). This ratio may need to be optimized for your specific protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or another suitable purification method.
II. Validation by Mass Spectrometry (MALDI-TOF)
Materials:
-
Purified PEGylated protein
-
MALDI Matrix (e.g., sinapinic acid)
-
Matrix Solvent (e.g., 50% acetonitrile, 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein solution (approximately 1 mg/mL) with the MALDI matrix solution at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in the MALDI-TOF mass spectrometer in linear positive ion mode.
-
Data Analysis: Determine the molecular weight of the unmodified and PEGylated protein. The mass shift will correspond to the mass of the attached this compound moieties. The presence of multiple peaks with regular mass differences will indicate different degrees of PEGylation.[5]
III. Validation by Size-Exclusion Chromatography (SEC-HPLC)
Materials:
-
Purified PEGylated protein
-
SEC-HPLC column suitable for protein separation
-
Mobile Phase (e.g., phosphate-buffered saline)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase.
-
Sample Injection: Inject a known concentration of the purified PEGylated protein onto the column.
-
Chromatogram Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: The chromatogram will show peaks corresponding to the PEGylated protein, any remaining unconjugated protein, and potentially free PEG. The retention time of the PEGylated protein will be shorter than that of the unconjugated protein due to its larger hydrodynamic radius. The relative peak areas can be used to estimate the purity of the conjugate.
IV. Validation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Materials:
-
Lyophilized purified PEGylated protein
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the lyophilized PEGylated protein in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: The degree of PEGylation can be determined by comparing the integral of the characteristic PEG proton signal (around 3.6 ppm) to the integral of a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues).[1][4]
Concluding Remarks
The validation of this compound conjugation is a multifaceted process that benefits from the application of orthogonal analytical techniques. Mass spectrometry, particularly MALDI-TOF and ESI-MS, provides unparalleled detail regarding the molecular weight and heterogeneity of the PEGylated product.[2] SEC-HPLC offers a robust method for assessing purity and the relative amounts of conjugated versus unconjugated species. NMR spectroscopy serves as a powerful tool for the absolute quantification of the degree of PEGylation.[1][4] For comprehensive characterization and to meet regulatory expectations, a combination of these methods is often employed, leveraging the strengths of each to provide a complete picture of the PEGylated protein therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectroscopic Characterization of Tos-PEG2-OH Linkers
This guide provides a detailed comparison and analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the Tos-PEG2-OH linker. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected ¹H and ¹³C NMR spectral characteristics, offering a baseline for the verification of the structure and purity of this important bifunctional linker. The data presented herein is a composite representation derived from analogous structures and spectral databases.
Data Presentation: ¹H and ¹³C NMR of this compound
The following table summarizes the anticipated quantitative NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The expected multiplicities and coupling constants (J) are also provided for the ¹H NMR spectrum.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | |||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity, Coupling (J, Hz) | Assignment | Chemical Shift (δ, ppm) |
| Ar-H (ortho to SO₂) | ~7.78 | d, J = 8.0 | C -SO₂ (Aromatic) | ~145.0 |
| Ar-H (meta to SO₂) | ~7.48 | d, J = 8.0 | C H (Aromatic) | ~130.0 |
| Ts-O-CH₂ | ~4.15 | t, J = 4.5 | C H (Aromatic) | ~128.0 |
| -O-CH₂ -CH₂ -O-Ts | ~3.68 | t, J = 4.5 | Ts-O-C H₂ | ~70.8 |
| HO-CH₂ - | ~3.60 | t, J = 4.5 | -O-C H₂-C H₂-O-Ts | ~69.4 |
| -O-CH₂ -CH₂ -OH | ~3.52 | t, J = 4.5 | HO-C H₂- | ~61.5 |
| -OH | ~2.50 (variable) | br s | Ar-C H₃ | ~21.6 |
| Ar-CH₃ | ~2.43 | s |
Note: Chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Equipment:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a standard pulse sequence for ¹H acquisition (e.g., 'zg30').
-
Set the number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds or more to ensure quantitative data for all carbon environments.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to confirm the structure of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Structure-spectra data relationship.
A Head-to-Head Comparison: Tos-PEG2-OH vs. NHS-ester PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing the efficacy, stability, and delivery of therapeutics. This guide provides an objective, data-supported comparison between two amine-reactive PEGylation reagents: Tos-PEG2-OH and N-hydroxysuccinimide (NHS)-ester PEG linkers.
At a Glance: Key Differences
The fundamental difference between these two linkers lies in their reactive groups and subsequent reaction mechanisms with primary amines, such as those on the lysine (B10760008) residues and N-terminus of proteins. NHS-ester PEG linkers are highly reactive, ready-to-use reagents that directly form stable amide bonds with amines.[1] In contrast, this compound features a tosyl group, a good leaving group, which is displaced by the amine nucleophile in a nucleophilic substitution reaction.[2][3]
Performance Comparison: A Quantitative Overview
| Performance Metric | This compound | NHS-ester PEG Linkers |
| Reactive Group | Tosyl (p-toluenesulfonyl) | N-Hydroxysuccinimide ester |
| Target Functional Group | Primary amines (-NH2), Thiols (-SH), Hydroxyls (-OH)[4] | Primarily primary amines (-NH2) |
| Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Acyl Substitution[5] |
| Resulting Linkage | Secondary Amine (with primary amines) | Stable Amide Bond |
| Reaction pH | Typically 8.0 - 9.5[2][6] | Typically 7.2 - 8.5[7] |
| Reaction Time | Generally slower than NHS-esters | 30 minutes to 2 hours[1] |
| Key Side Reaction | Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) | Hydrolysis of the NHS ester, accelerated at higher pH[1] |
| Stability of Linker | Generally stable, but aqueous stability data is limited. | Moisture-sensitive; limited half-life in aqueous solutions.[1] Half-life can be as low as 10 minutes at pH 8.6 and 4°C. |
| Stability of Conjugate | Stable secondary amine linkage | Highly stable amide bond[1] |
Reaction Mechanisms
The reaction pathways for both this compound and NHS-ester PEG linkers with primary amines on a protein are distinct.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful PEGylation. Below are general methodologies for key experiments.
Protocol 1: Activation of PEG-OH to Tos-PEG-OH
This protocol outlines the synthesis of a tosylated PEG from a hydroxyl-terminated PEG.
Materials:
-
PEG-OH (e.g., PEG2-OH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Toluene (B28343)
-
Silver(I) oxide (Ag2O)
-
Potassium iodide (KI)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dry the PEG-OH by azeotropic distillation in toluene using a Dean-Stark trap.
-
Dissolve the dried PEG-OH in anhydrous toluene in a round-bottom flask.
-
Add Ag2O (1.5 equivalents) and KI (0.2 equivalents) to the solution.
-
To this rapidly stirred solution, add TsCl (1.05 equivalents) in one portion.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove solids.
-
Remove the solvent by rotary evaporation.
-
The crude product can be further purified by precipitation in diethyl ether or by chromatography.
Protocol 2: General Protein PEGylation with this compound
This is a general guideline, and optimization for each specific protein is recommended.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer)
-
Reaction Buffer: 100 mM sodium bicarbonate or borate buffer, pH 8.0-9.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
PEG Linker Preparation: Dissolve the this compound in the Reaction Buffer immediately before use.
-
PEGylation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution with gentle mixing. A starting point of 20-fold molar excess is common.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. Monitor the reaction progress using SDS-PAGE or HPLC.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Purification: Purify the PEGylated protein from unreacted PEG, native protein, and byproducts using an appropriate chromatography method.
Protocol 3: Protein PEGylation with NHS-ester PEG Linker
This protocol describes a general procedure for the conjugation of an NHS-ester activated PEG to a protein.
Materials:
-
NHS-ester PEG linker
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-ester PEG linker in a small amount of anhydrous DMSO or DMF.
-
PEGylation Reaction: Add the desired molar excess of the dissolved PEG linker to the protein solution. A 20-fold molar excess is a typical starting point.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.
-
Purification: Purify the PEGylated protein from unreacted PEG, native protein, and byproducts using an appropriate chromatography method.
Experimental Workflow
A typical workflow for a protein PEGylation experiment involves several key stages, from reagent preparation to final product analysis.
Conclusion
The choice between this compound and NHS-ester PEG linkers is dependent on the specific requirements of the bioconjugation. NHS-ester PEGs offer a straightforward, rapid, and well-documented method for PEGylating primary amines, making them a popular choice for many applications. This compound provides an alternative for reacting with amines, though with potentially slower kinetics and a broader reactivity profile that includes other nucleophiles. The selection of the optimal linker requires careful consideration of the target biomolecule, desired reaction conditions, and the required purity and stability of the final conjugate.
References
- 1. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. mdpi.com [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 6. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. creativepegworks.com [creativepegworks.com]
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Guide to Tos-PEG2-OH
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker—the bridge between the target protein binder and the E3 ligase ligand—plays a decisive role in therapeutic success. While a diverse array of linkers are employed, polyethylene (B3416737) glycol (PEG) linkers are frequently favored for their hydrophilicity and tunable nature. This guide provides a comparative analysis of the Tos-PEG2-OH linker against other common linker types, supported by a summary of experimental data and detailed methodologies for evaluating PROTAC efficacy.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's length, flexibility, and chemical composition are critical in achieving the optimal spatial arrangement for this ternary complex to form effectively. An improperly designed linker can result in steric hindrance, reduced ternary complex stability, or poor cellular permeability, all of which diminish the PROTAC's potency.
Understanding the PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves a catalytic cycle within the cell. The PROTAC first binds to the target protein and the E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another cycle.
analytical techniques for confirming Tos-PEG2-OH conjugation
A definitive guide to the analytical techniques for confirming the conjugation of Tos-PEG2-OH (tosyl-polyethylene glycol-2-ol) is essential for researchers, scientists, and drug development professionals. Successful conjugation is a critical step in the synthesis of many bioconjugates and drug delivery systems, where the tosyl group serves as a leaving group for subsequent reactions. This guide provides a comparative overview of the primary analytical techniques used to validate this conjugation, complete with experimental protocols, quantitative data, and workflow visualizations.
The primary methods for confirming this compound conjugation include , Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the structure, purity, and identity of the resulting conjugate.
NMR spectroscopy is a powerful technique for detailed structural elucidation of molecules. For this compound conjugation, ¹H NMR is particularly useful for identifying characteristic proton signals of both the PEG and tosyl moieties and observing shifts upon successful conjugation.[1][2]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the dried sample (pre- and post-conjugation) in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Analysis: Identify and integrate the characteristic peaks for the PEG backbone, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group. A downfield shift of the protons adjacent to the newly formed bond is a key indicator of successful conjugation.[2]
Expected Results & Data
| Feature | Pre-conjugation (this compound) | Post-conjugation (Product) |
| PEG Backbone Protons (-O-CH₂-CH₂-) | ~3.6 ppm | Shifted peaks adjacent to the conjugation site |
| Tosyl Aromatic Protons | ~7.3-7.8 ppm (two doublets) | Similar chemical shifts, may show minor shifts |
| Tosyl Methyl Protons (-CH₃) | ~2.4 ppm (singlet) | Similar chemical shift |
| Protons at Conjugation Site | Varies based on starting material | Significant downfield shift |
Workflow for NMR Analysis
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a paramount challenge. The linker, a critical component connecting the antibody to the cytotoxic payload, significantly influences the therapeutic index of an ADC. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered considerable attention for its ability to modulate the physicochemical and pharmacological properties of ADCs. The length of the PEG chain is a key design parameter, creating a delicate balance between enhancing in vivo performance and maintaining potent cytotoxicity. This guide provides an objective comparison of different length PEG linkers in ADCs, supported by experimental data, to inform the development of next-generation cancer therapeutics.
The incorporation of hydrophilic PEG linkers can overcome the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1] PEGylation can also shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[1] However, the optimal PEG linker length is not universal and depends on the specific antibody, payload, and desired therapeutic outcome.[2] While longer linkers generally improve pharmacokinetic (PK) profiles and in vivo efficacy, they can sometimes diminish in vitro potency.[1][2] This guide will delve into the quantitative impact of PEG linker length on key ADC attributes and provide detailed experimental protocols for their evaluation.
Comparative Analysis of PEG Linker Length on ADC Performance
The selection of PEG linker length represents a critical trade-off. Shorter PEG linkers may be advantageous for preserving high in vitro potency, while longer linkers are often superior for improving in vivo performance through extended circulation times. Intermediate-length linkers frequently offer a balanced profile.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. It is important to note that these data are compiled from different studies using various antibodies, payloads, and cell lines; therefore, direct comparisons should be made with caution.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference(s) |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - | [3] |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG | [3] |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG | [3] |
| PEG2, PEG4 | MMAE ADC | SCID Mice | Plasma and Tumor Exposure | Lower than longer PEG linkers | [4] |
| PEG8, PEG12, PEG24 | MMAE ADC | SCID Mice | Plasma and Tumor Exposure | Significantly higher than shorter PEG linkers | [4] |
Table 2: Effect of PEG Linker Length on Efficacy
| Linker Length | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result | Reference(s) |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - | [3] |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5-fold reduction in cytotoxicity | [3] |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22-fold reduction in cytotoxicity | [3] |
| Non-PEGylated | MMAE ADC | L540cy xenograft mice | Tumor Weight Reduction | 11% decrease | [4] |
| PEG2, PEG4 | MMAE ADC | L540cy xenograft mice | Tumor Weight Reduction | 35-45% decrease | [4] |
| PEG8, PEG12, PEG24 | MMAE ADC | L540cy xenograft mice | Tumor Weight Reduction | 75-85% decrease | [4] |
Table 3: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Stability
| Linker Length | Key Findings | Reference(s) |
| PEG4 | Lower drug loading (DAR ~2.5) has been observed in some cases. | [4] |
| PEG6, PEG8, PEG12 | Have shown higher drug loading efficiencies (DAR ~3.7-5.0). | [4] |
| PEG24 | Lower drug loading (DAR ~3.0) has been observed in some cases. | [4] |
| General Trend | Increasing PEG length generally reduces aggregation. | [5] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
Protocol 1: ADC Synthesis and Conjugation
This protocol outlines a general procedure for conjugating a drug-linker to an antibody. The specific chemistry will depend on the reactive groups on the antibody, linker, and payload.[6]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG linker with appropriate functional groups
-
Cytotoxic payload
-
Reducing agent (e.g., TCEP) if conjugating to cysteine residues
-
Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If conjugating to interchain cysteines, partially reduce the antibody with a controlled amount of TCEP.
-
Drug-Linker Preparation: Dissolve the PEG linker and payload in an appropriate organic solvent (e.g., DMSO).
-
Conjugation: Add the drug-linker solution to the prepared antibody solution. The reaction is typically carried out at room temperature or 4°C for a specified time.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted functional groups.
-
Purification: Purify the ADC from unconjugated drug-linker and antibody using size exclusion chromatography (SEC) or other suitable chromatography methods.[5]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Assess for aggregation using SEC.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.[7][8]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADCs with different PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
ADC Treatment: Prepare serial dilutions of the ADCs and treat the cells for a period of 72-96 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol is for evaluating the in vivo circulation time of ADCs.[9][10]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
ADCs with different PEG linker lengths
-
Dosing and blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC to a group of mice.[9]
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks) post-injection.[10]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Protocol 4: In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADCs in a living organism.[11][12]
Materials:
-
Immunocompromised mice
-
Human cancer cell line for tumor implantation
-
ADCs with different PEG linker lengths
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of the mice.[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs (and controls) at a specified dose and schedule.[11]
-
Tumor Measurement: Measure the tumor volume with calipers two to three times a week.[11]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a profound impact on their stability, pharmacokinetics, and therapeutic efficacy. While shorter PEG linkers can lead to higher in vitro potency, longer linkers often enhance in vivo performance by extending the ADC's half-life and improving its pharmacokinetic profile. The optimal PEG linker length is a balance between these competing factors and must be determined empirically for each specific ADC. The experimental protocols provided in this guide offer a framework for conducting such comparative studies to identify the most effective linker for a given bioconjugate, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
assessing the in vivo stability of Tos-PEG2-OH conjugates
An essential aspect of developing effective drug conjugates is ensuring their stability in a biological environment. This guide provides a comprehensive comparison of the in vivo stability of drug conjugates featuring polyethylene (B3416737) glycol (PEG) linkers, with a specific clarification on the role of the tosyl group in "Tos-PEG2-OH." This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the performance of these conjugates.
The Role of the Tosyl Group in "this compound"
In the context of bioconjugation, "this compound" refers to a PEGylation reagent where one of the terminal hydroxyl groups of a di-ethylene glycol (PEG2) molecule has been converted to a tosylate. The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions.[1][2] Therefore, it is not a stable component of the final in vivo conjugate. Instead, it serves as an activating group during synthesis, facilitating the attachment of the PEG linker to a nucleophilic site on the drug or biomolecule (e.g., an amine or thiol group). During this reaction, the tosyl group is displaced and eliminated.[1]
The in vivo stability assessment, therefore, pertains to the resulting conjugate where the PEG linker is attached to the molecule of interest, not the initial "this compound" reagent.
In Vivo Stability of PEG Linkers
Polyethylene glycol (PEG) linkers are widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4] One of their key advantages is the ability to prolong the drug's circulation time in the bloodstream, thereby increasing its half-life.[3]
The primary mechanism of in vivo degradation for PEG chains is oxidative metabolism by cytochrome P450 (CYP) enzymes, predominantly in the liver. This process can lead to O-dealkylation of the ether linkages within the PEG chain. The stability of the linkage between the PEG chain and the drug molecule is also a critical factor.
Several factors influence the in vivo stability of PEGylated conjugates:
-
Length of the PEG Chain: Longer PEG chains generally lead to a longer circulation half-life.[4] This is attributed to an increased hydrodynamic radius, which reduces renal clearance.
-
Structure of the PEG Chain: Branched PEG linkers can offer superior shielding effects compared to linear PEGs, potentially leading to increased circulation time.
-
Linker Chemistry: The nature of the covalent bond between the PEG and the biomolecule significantly impacts stability. For instance, ether linkages are generally more stable than ester linkages, which can be susceptible to hydrolysis.
Comparison of PEG Linker Stability with Alternatives
While direct head-to-head in vivo stability data for a wide range of PEG linkers is not always available in a single study, we can compare the general properties of PEG linkers to other common linker types.
| Linker Type | In Vivo Stability Characteristics | Primary Cleavage Mechanism | Typical Half-Life Effect |
| PEG Linker (non-cleavable) | Generally high stability, extending conjugate half-life. | Oxidative metabolism (slow) | Significant increase |
| Alkyl Chain (non-cleavable) | High stability, similar to non-cleavable PEG. | Metabolic oxidation | Increase, dependent on length and composition |
| Hydrazone Linker (cleavable) | Labile in acidic environments (e.g., endosomes, lysosomes). | Acid-catalyzed hydrolysis | Designed for cleavage, not half-life extension |
| Disulfide Linker (cleavable) | Stable in circulation but cleaved in the reducing intracellular environment. | Reduction by glutathione | Designed for intracellular cleavage |
| Peptide Linker (cleavable) | Stability varies; can be susceptible to cleavage by extracellular proteases. | Enzymatic cleavage by proteases (e.g., cathepsins) | Variable; can be engineered for specific cleavage |
Quantitative Data on PEGylation and Half-Life
The impact of PEGylation on the in vivo half-life of therapeutic proteins has been well-documented.
| Therapeutic Protein | Linker/PEG Size | In Vivo Model | Half-Life (Unconjugated) | Half-Life (PEG-conjugated) | Fold Increase |
| Asparaginase | Not specified | Rabbits | 20 hours | 144 hours | 7.2x[4] |
| Streptokinase-Plasmin | Not specified | Mice | 15 minutes | 200 minutes | ~13.3x[4] |
| Methioninase | 5 kDa PEG | Rats | ~4 hours | ~8 hours | 2x[4] |
| rhTIMP-1 | 20 kDa PEG | Mice | 1.1 hours | 28 hours | ~25.5x[5][6] |
Experimental Protocols for In Vivo Stability Assessment
The following is a generalized protocol for assessing the in vivo stability of a PEGylated conjugate.
Objective: To determine the pharmacokinetic profile and in vivo stability of a PEGylated conjugate in a relevant animal model.
Materials:
-
PEGylated conjugate test article
-
Vehicle control (e.g., sterile saline, PBS)
-
Animal model (e.g., mice, rats)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA reader)
Methodology:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the study.
-
Dosing: Administer the PEGylated conjugate to a cohort of animals via a relevant route (e.g., intravenous injection). A typical dose will depend on the nature of the conjugate and its expected efficacy.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours post-injection).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Bioanalysis: Quantify the concentration of the intact PEGylated conjugate in the plasma samples using a validated analytical method such as:
-
LC-MS/MS: A highly sensitive and specific method for quantifying the intact conjugate and its potential metabolites.
-
ELISA: An immunoassay that can be developed to specifically detect the conjugate.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, including:
-
Half-life (t½)
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Metabolite Identification (Optional): Analyze plasma and tissue samples to identify any major metabolites of the conjugate, which can provide insights into the degradation pathways.
Visualizations
Caption: Metabolic pathway of a PEGylated conjugate in vivo.
Caption: Experimental workflow for in vivo stability assessment.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. Modulation of the Pharmacokinetics and Pharmacodynamics of Proteins by Polyethylene Glycol Conjugation [sites.ualberta.ca]
- 5. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
Navigating the Critical Quality Attribute: A Comparative Guide to Validating the Drug-Linker Ratio in ADCs Utilizing Tos-PEG2-OH
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a cornerstone of antibody-drug conjugate (ADC) development. This critical quality attribute directly influences the efficacy, safety, and pharmacokinetic profile of the therapeutic. This guide provides a comprehensive comparison of established analytical methods for validating the DAR of ADCs synthesized with Tos-PEG2-OH linkers. By presenting objective comparisons and supporting experimental data, this document aims to empower researchers to select the most appropriate analytical strategy for their specific ADC candidate.
The incorporation of a this compound linker, a hydrophilic and flexible spacer, can enhance the solubility and stability of ADCs.[1] However, it also necessitates robust analytical techniques to accurately quantify the number of drug molecules conjugated to each antibody. This guide will delve into the principles, protocols, and comparative performance of the most widely used methods for DAR determination: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of DAR Determination Methods
The selection of an appropriate method for DAR validation depends on several factors, including the stage of development, the desired level of information (average DAR vs. distribution), and the specific physicochemical properties of the ADC. The following table summarizes the key features of the primary analytical techniques.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[2][3] | Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[4][5] | Separates denatured ADC subunits based on hydrophobicity.[4] | Determines the mass-to-charge ratio of intact or fragmented ADC species.[6] |
| Information Provided | Average DAR only.[5] | Average DAR, drug distribution (different DAR species), and proportion of unconjugated antibody.[4][5] | Average DAR and drug distribution on light and heavy chains after reduction.[2] | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also be used to identify conjugation sites.[5][6] |
| Sample State | Native | Native[] | Denatured | Native or Denatured |
| Advantages | Simple, rapid, and convenient for routine analysis.[] | Provides information on drug distribution under non-denaturing conditions, which is crucial for assessing the native state of the ADC.[][8] | Good resolution for cysteine-linked ADCs after reduction.[2] | Provides the most detailed and accurate characterization of ADC heterogeneity.[5][6] |
| Limitations | Does not provide information on drug distribution; can be affected by the presence of free drug, leading to overestimation of the DAR.[3] | May have lower resolution for highly heterogeneous lysine-conjugated ADCs.[4] | Requires denaturation of the ADC, which may not be representative of the native state. Not ideal for lysine-linked ADCs.[2][4] | Requires more complex instrumentation and data processing.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR determination. The following sections outline the general experimental protocols for the key analytical techniques.
UV/Vis Spectroscopy
This method is based on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[]
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (at 280 nm) and the free drug-linker (at its absorbance maximum).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm and the absorbance maximum of the drug.
-
Calculation: Use simultaneous equations to calculate the concentrations of the antibody and the conjugated drug.[2] The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the ADC, allowing for the separation of species with different DAR values.[4]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.
-
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient Elution: Equilibrate the column with Mobile Phase A. Inject the ADC sample and elute with a decreasing salt gradient (increasing proportion of Mobile Phase B).
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.). The average DAR is calculated as the weighted average of the peak areas.[]
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is typically used to analyze the light and heavy chains of the ADC after reduction, providing information on the drug distribution on each chain.[2]
Protocol:
-
Sample Reduction: Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT).
-
Mobile Phase Preparation:
-
Mobile Phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile.
-
-
Column: Use a C4 or C8 reversed-phase column.
-
Gradient Elution: Inject the reduced ADC sample and elute with an increasing organic solvent gradient (increasing proportion of Mobile Phase B).
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The average DAR can be calculated from the relative peak areas.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most comprehensive characterization of ADCs, offering precise mass measurements that allow for unambiguous determination of the DAR and its distribution.[6]
Protocol:
-
Sample Preparation (Optional): For complex spectra, the ADC can be deglycosylated using an enzyme like PNGase F.[6] For subunit analysis, the ADC is reduced with DTT.
-
LC Separation: Separate the ADC species (intact, deglycosylated, or reduced subunits) using either HIC or RPLC as described above, coupled directly to the mass spectrometer.
-
Mass Spectrometry: Acquire mass spectra of the eluting peaks.
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different ADC species. The average DAR is calculated from the relative abundance of each species.[6]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for DAR determination using HIC and LC-MS.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. pharmiweb.com [pharmiweb.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 8. repligen.com [repligen.com]
A Comparative Guide to the Reactivity of Tos-PEG2-OH and Other Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the strategic selection of reagents is paramount to ensure efficient and controlled synthesis. Among the various activating groups for alcohols, sulfonate esters are preeminent due to their excellent leaving group capabilities. This guide provides an objective comparison of the reactivity of Tos-PEG2-OH with other common sulfonate esters, namely mesylates and triflates, supported by established chemical principles and proposing a framework for direct experimental comparison.
Introduction to Sulfonate Esters as Leaving Groups
Sulfonate esters are widely utilized in organic synthesis to convert a poorly reactive hydroxyl group into an excellent leaving group.[1][2] The efficacy of a sulfonate ester as a leaving group is directly related to the stability of the corresponding sulfonate anion that is formed upon its departure. This stability is primarily governed by the extent of negative charge delocalization through resonance and the inductive effects of the substituent on the sulfur atom.[3]
The general order of reactivity for the most common sulfonate esters is:
Triflate (Tf) > Tosylate (Ts) > Mesylate (Ms) [3][4]
This trend is a direct consequence of the electron-withdrawing properties of the respective R groups attached to the sulfonyl center, which stabilizes the resulting anion.
Chemical Structures and Properties
The structures of the sulfonate esters of a generic alcohol (R-OH) are depicted below. For the purpose of this guide, we will consider the reactivity of these esters when R is a diethylene glycol moiety (PEG2), as in this compound.
-
Mesylate (Ms-O-PEG2-OH): Methanesulfonyl group. The methyl group is weakly electron-donating.
-
Tosylate (Ts-O-PEG2-OH): p-Toluenesulfonyl group. The p-tolyl group provides resonance stabilization.
-
Triflate (Tf-O-PEG2-OH): Trifluoromethanesulfonyl group. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[4]
Comparative Reactivity Data
The reactivity of sulfonate esters can be quantitatively compared by examining the acidity of their conjugate acids (a lower pKa indicates a more stable anion and thus a better leaving group) and by measuring their relative reaction rates in nucleophilic substitution reactions (e.g., SN2).[3]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (Solvolysis of 2-adamantyl sulfonate) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H) | -2.8 | ~10⁴ |
| Mesylate | -OMs | Methanesulfonic Acid (CH₃SO₃H) | -1.9 | 1 |
Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and reaction conditions. The data presented here is for a model system to illustrate the general trend.
The presence of the PEG2 moiety in this compound is expected to have a modest impact on the intrinsic reactivity of the tosylate group itself. However, the PEG chain may influence the overall reaction kinetics due to steric hindrance, particularly with bulky nucleophiles, and by affecting the solubility of the reactant.
Reaction Mechanisms and Considerations
The primary reaction pathway for sulfonate esters like this compound in bioconjugation is the SN2 (bimolecular nucleophilic substitution) reaction. This is a single-step process where the nucleophile attacks the carbon atom bearing the sulfonate ester, leading to inversion of stereochemistry if the carbon is chiral.
For PEGylated sulfonate esters, it is important to consider potential side reactions. For instance, the ether oxygens of the PEG chain could potentially act as internal nucleophiles, leading to cyclization or other rearrangements, although this is less likely with a short PEG chain like PEG2 under typical bioconjugation conditions.
Proposed Experimental Protocol for Comparative Kinetic Analysis
To directly compare the reactivity of this compound with its mesylate and triflate analogs, a robust experimental protocol is required. The following outlines a proposed method for determining the pseudo-first-order rate constants for the reaction of these PEGylated sulfonate esters with a model nucleophile.
Objective
To quantify and compare the reaction rates of Ms-PEG2-OH, this compound, and Tf-PEG2-OH with a common nucleophile, such as sodium azide (B81097), under identical reaction conditions.
Materials
-
HO-PEG2-OH (Diethylene glycol)
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triflic anhydride (B1165640) (Tf₂O)
-
Pyridine or triethylamine (B128534) (base)
-
Dichloromethane (DCM, anhydrous)
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous, reaction solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Synthesis of PEG2-Sulfonate Esters
The workflow for synthesizing the different PEG2-sulfonate esters is as follows:
Kinetic Experiment Setup
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the PEG2-sulfonate ester (e.g., 0.1 M) and an internal standard in anhydrous acetonitrile.
-
Initiation: Add a large excess of the nucleophile (e.g., 1.0 M sodium azide) to initiate the reaction. The use of a large excess ensures pseudo-first-order kinetics with respect to the sulfonate ester.
-
Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by diluting with cold diethyl ether and water).
-
Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by ¹H NMR spectroscopy or a suitable chromatographic method (e.g., HPLC).
Data Analysis
-
Quantification: Determine the concentration of the starting PEG2-sulfonate ester at each time point by integrating its characteristic peaks in the ¹H NMR spectrum relative to the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the concentration of the PEG2-sulfonate ester (ln[Ester]) versus time.
-
Rate Constant Determination: The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Comparison: Compare the k' values obtained for Ms-PEG2-OH, this compound, and Tf-PEG2-OH to establish their relative reactivities under the tested conditions.
Conclusion
The reactivity of sulfonate esters is a critical factor in the design and execution of synthetic strategies in bioconjugation and drug delivery. The established order of reactivity—triflate > tosylate > mesylate—is a reliable guide for selecting the appropriate leaving group. While this compound offers a good balance of reactivity and stability for many applications, triflates may be preferred for less reactive substrates or when faster reaction times are desired. Conversely, mesylates provide a milder alternative. The presence of the PEG2 moiety can introduce steric considerations, and a direct kinetic comparison, as outlined in the proposed protocol, is the most definitive way to ascertain the optimal sulfonate ester for a specific application.
References
performance comparison of Tos-PEG2-OH in different bioconjugation methods
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker is paramount to the success of their endeavors. This guide provides a comprehensive performance comparison of Tos-PEG2-OH against other common bioconjugation reagents, supported by established chemical principles and available data. We delve into the reactivity, stability, and overall efficiency of these linkers to empower informed decisions in the design of next-generation biotherapeutics.
At the heart of bioconjugation lies the covalent attachment of molecules, a process heavily reliant on the specific chemistry of the chosen linker. This compound, a bifunctional linker featuring a tosyl (tosylate) group and a hydroxyl group connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a distinct reactivity profile. The tosyl group serves as an excellent leaving group, rendering the adjacent carbon susceptible to nucleophilic attack by functional groups present on biomolecules, most notably amines and thiols.
Head-to-Head Comparison: this compound vs. The Field
To provide a clear perspective on the performance of this compound, we compare it to two of the most widely used classes of bioconjugation reagents: N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations and maleimides for thiol-reactive conjugations.
Amine-Reactive Conjugation: this compound vs. NHS-PEG
The primary amino groups of lysine (B10760008) residues are abundant and often targeted for bioconjugation on proteins. NHS esters have long been the gold standard for this purpose.
| Feature | This compound | NHS-PEG |
| Reaction Mechanism | Nucleophilic substitution | Nucleophilic acyl substitution |
| Reaction pH | Typically pH 8.0-9.5[1] | Typically pH 7.2-8.5[2][3] |
| Reaction Speed | Generally slower than NHS esters | Fast[4] |
| Stability of Linker | Good stability in aqueous solutions | Prone to hydrolysis, especially at higher pH[2][3] |
| Stability of Conjugate | Stable ether or amine linkage | Stable amide bond |
| Side Reactions | Potential for reaction with other nucleophiles (e.g., thiols, hydroxyls) | Hydrolysis of the NHS ester is a major competing reaction[2] |
Key Insights: While NHS esters offer the advantage of rapid reaction kinetics, their susceptibility to hydrolysis can lead to lower conjugation yields and the need for carefully controlled reaction conditions. This compound, although generally reacting at a slower pace, provides a more stable alternative in aqueous buffers, potentially leading to more consistent and reproducible results. The resulting ether or secondary amine bond formed with this compound is highly stable.
Thiol-Reactive Conjugation: this compound vs. Maleimide-PEG
Cysteine residues, with their nucleophilic thiol groups, provide a more specific target for conjugation due to their lower abundance compared to lysines. Maleimides are the conventional choice for thiol-specific modification.
| Feature | This compound | Maleimide-PEG |
| Reaction Mechanism | Nucleophilic substitution | Michael addition |
| Reaction pH | Typically pH 8.0-9.5 | Typically pH 6.5-7.5[4] |
| Reaction Speed | Generally moderate | Very fast[5] |
| Stability of Linker | Good stability | Susceptible to hydrolysis at higher pH |
| Stability of Conjugate | Stable thioether bond | The resulting thiosuccinimide linkage can be unstable and undergo retro-Michael addition, leading to deconjugation[5][6] |
| Side Reactions | Potential for reaction with other nucleophiles | Can react with amines at higher pH[7] |
Key Insights: The standout advantage of using this compound for thiol conjugation is the formation of a highly stable thioether bond. In contrast, the thiosuccinimide linkage resulting from maleimide (B117702) chemistry is known to be reversible, particularly in the presence of other thiols like glutathione (B108866) in vivo, which can lead to premature drug release and off-target effects. While the reaction of maleimides is faster, the superior stability of the conjugate formed with this compound makes it a compelling choice for applications requiring long-term stability.
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized methodologies for key experiments.
General Protocol for Protein Conjugation with this compound
Materials:
-
Protein solution in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5-9.5)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMSO or DMF) for dissolving this compound
-
Quenching reagent (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in the reaction buffer. Ensure the buffer does not contain any primary amines if targeting other nucleophiles.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in the anhydrous solvent to a desired stock concentration.
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 2-24 hours), depending on the reactivity of the protein.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by purifying the conjugate using an appropriate method.
-
Analysis: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry (LC-MS), and HPLC to determine the degree of PEGylation and purity.
Protocol for Assessing Conjugate Stability
Materials:
-
Purified bioconjugate
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Human or mouse serum
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: Incubate the purified conjugate in the chosen buffer or serum at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
A Comparative Guide to Confirming Protein Conjugation Sites of Tos-PEG2-OH
For researchers and drug development professionals, pinpointing the exact location of polyethylene (B3416737) glycol (PEG) conjugation on a protein is a critical step in characterizing bioconjugates like those formed with Tos-PEG2-OH. The site of attachment profoundly influences the efficacy, stability, and immunogenicity of the final product. This guide provides a comparative overview of two primary analytical techniques for identifying these conjugation sites: Mass Spectrometry-based Peptide Mapping and N-terminal Sequencing by Edman Degradation.
The Chemistry of Conjugation: Where Does this compound Attach?
This compound utilizes a tosyl (tosylate) group, which acts as an excellent leaving group, facilitating a nucleophilic substitution reaction with specific amino acid residues on the protein surface. The primary targets for this conjugation are nucleophilic side chains. Under typical bioconjugation conditions (pH 7-9), the most likely residues to be modified are:
-
Lysine (B10760008) (Lys): The ε-amino group of the lysine side chain is a strong nucleophile and a common site for PEGylation.
-
Cysteine (Cys): The thiol group of a free cysteine is highly reactive and a prime target for conjugation.[1][2]
-
N-terminal α-amino group: The free amino group at the beginning of the polypeptide chain is also a potential conjugation site.
-
Histidine (His), Tyrosine (Tyr), Serine (Ser), Threonine (Thr): These residues possess nucleophilic side chains (imidazole, phenol, and hydroxyl groups, respectively) but are generally less reactive than lysine or cysteine under these conditions.[3][4]
Confirming the precise location of the this compound attachment is essential, and the following methods provide orthogonal approaches to this analytical challenge.
Method 1: Mass Spectrometry-Based Peptide Mapping
Mass spectrometry (MS) is a powerful and versatile technique for identifying protein modifications.[5] The peptide mapping workflow, also known as protein mass fingerprinting, is the gold standard for locating conjugation sites within a protein's sequence.[6]
The overall strategy involves enzymatically digesting the PEGylated protein into smaller peptides. These peptides are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The site of conjugation is identified by detecting a peptide with a mass increase corresponding to the mass of the attached PEG moiety.
Experimental Workflow
The logical flow of a peptide mapping experiment is depicted below.
Caption: Workflow for conjugation site analysis using peptide mapping LC-MS/MS.
Detailed Experimental Protocol
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: The PEGylated protein (typically 50-100 µg) is denatured using agents like urea (B33335) or guanidine (B92328) hydrochloride to unfold the protein.[7] Disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.[7] This ensures the protein is fully accessible to the digestive enzyme.
-
Enzymatic Digestion: The protein is subjected to enzymatic digestion, most commonly with trypsin, which cleaves specifically at the C-terminal side of lysine and arginine residues.[6] This generates a predictable set of peptide fragments. If PEGylation occurs on a lysine, trypsin will not cleave at that site, which provides an additional piece of evidence for the modification site.[8]
-
-
LC-MS/MS Analysis:
-
Peptide Separation: The resulting peptide mixture is injected into a high-performance liquid chromatography (HPLC) system, typically using a C18 reversed-phase column.[9] Peptides are separated based on their hydrophobicity by applying a gradient of an organic solvent like acetonitrile.[10]
-
Mass Spectrometry: As peptides elute from the HPLC, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
MS1 Scan: The instrument first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of all intact peptides.[11]
-
MS2 Scan (Tandem MS): The instrument then selects specific peptide ions (particularly those with masses suggesting a PEG modification) for fragmentation.[11] The resulting fragment ions (MS2 spectrum) provide sequence information.[12]
-
-
-
Data Analysis:
-
Database Searching: The acquired MS and MS/MS spectra are searched against a protein sequence database using software like Mascot or SEQUEST.[13][14]
-
Identifying the Modified Peptide: The software identifies peptides whose measured mass in the MS1 scan matches a theoretical peptide from the protein plus the mass of the this compound moiety.
-
Pinpointing the Conjugation Site: The MS/MS spectrum of the modified peptide is then analyzed. The fragmentation pattern will show a series of ions (b- and y-ions). A mass shift corresponding to the PEG moiety on a specific amino acid within the fragment ion series confirms the exact site of conjugation.[11]
-
Data Presentation
The quantitative data from a peptide mapping experiment can be summarized as follows:
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Identified Modification Site |
| TPEVTCVVVDVSHEDPEVK | 2148.05 | 2148.06 | 0.01 | Unmodified |
| FNWYVDGVEVHNAK | 1634.83 | 1858.98 | +224.15 | Lysine (K) at position 12 |
| TKPREEQYNSTYR | 1679.84 | 1679.85 | 0.01 | Unmodified |
Note: The mass of this compound is approximately 224.15 Da (after loss of the tosyl group and addition to the protein).
Method 2: N-terminal Sequencing by Edman Degradation
Edman degradation is a classic chemical method for sequentially determining the amino acid sequence from the N-terminus of a protein or peptide.[15] It involves a cyclical process of labeling the N-terminal amino acid, cleaving it off, and then identifying it.[16]
This technique is highly accurate for confirming the identity of the N-terminal residue.[17] However, its primary limitation is that it can only sequence from a free, unmodified N-terminus.[15][18] Therefore, it is only directly applicable for confirming conjugation if the modification has occurred at the protein's N-terminal α-amino group. If the conjugation is on an internal residue (like a lysine side chain), Edman sequencing will proceed normally until it reaches the end of the peptide or is blocked for other reasons, revealing no information about the internal modification.
Experimental Workflow
The workflow for Edman degradation is a sequential, cyclical process.
Caption: The cyclical workflow of N-terminal sequencing by Edman degradation.
Detailed Experimental Protocol
-
Sample Preparation:
-
The PEGylated protein must be highly purified (>90%).[19]
-
The sample (typically 10-100 picomoles) is immobilized, often by blotting onto a polyvinylidene difluoride (PVDF) membrane after SDS-PAGE.[15] It is crucial to use buffers that do not contain primary amines (e.g., Tris), as these will interfere with the reaction.[19]
-
-
Automated Edman Sequencing: The PVDF membrane is loaded into an automated protein sequencer which performs the following steps cyclically:
-
Coupling: The protein's free N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-protein derivative.[20]
-
Cleavage: The labeled N-terminal amino acid is selectively cleaved from the protein chain using an anhydrous acid (e.g., trifluoroacetic acid).[21]
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.[20]
-
-
Identification:
-
The PTH-amino acid is transferred to an integrated HPLC system.
-
It is identified by comparing its retention time to a set of known PTH-amino acid standards.[21]
-
The remaining protein (now one residue shorter) is subjected to the next cycle.
-
Data Interpretation and Presentation
-
Scenario 1: N-terminal Conjugation: If the this compound is conjugated to the N-terminal amino acid, the Edman reaction will be blocked.[18] No PTH-amino acid will be detected in the first cycle, providing strong evidence of N-terminal modification.
-
Scenario 2: Internal Conjugation: If the conjugation is at an internal site (e.g., a lysine), the sequencing will proceed normally from the N-terminus. A standard sequence of PTH-amino acids will be detected until the run is complete or the signal degrades. This result would indicate that the N-terminus is unmodified.
The data is typically presented as a series of chromatograms, one for each cycle.
| Cycle Number | PTH-Amino Acid Detected | Interpretation (for this guide's purpose) |
| 1 | No Signal | N-terminus is modified with this compound |
| 2 | - | - |
| 3 | - | - |
| OR | ||
| 1 | Methionine (M) | N-terminus is unmodified |
| 2 | Leucine (L) | Conjugation site is internal |
| 3 | Serine (S) | Conjugation site is internal |
Comparison of Methods
| Feature | Mass Spectrometry (Peptide Mapping) | Edman Degradation |
| Applicability | Can identify any conjugation site (N-terminal or internal).[17] | Primarily for N-terminal sequence analysis; only confirms N-terminal modification directly.[17][18] |
| Sample Purity | Tolerant to mixtures, though higher purity is better. | Requires a highly purified sample (>90%).[22] |
| Sensitivity | High (low picomole to femtomole range).[11] | Moderate (low to mid-picomole range).[15] |
| Throughput | High; can analyze complex peptide mixtures in a single run. | Low; analyzes one sample at a time, cycle by cycle.[23] |
| Information Provided | Provides mass of modified peptide and fragment ions to pinpoint the exact residue.[11] | Identifies the sequence of amino acids from the N-terminus or shows a blockage.[20] |
| Key Limitation | Data analysis can be complex, especially with heterogeneous PEGylation.[24] | Ineffective if the N-terminus is naturally or artificially blocked; cannot identify internal sites.[15][25] |
Conclusion
For a comprehensive and definitive confirmation of the conjugation site of this compound on a protein, Mass Spectrometry-based Peptide Mapping is the superior and more versatile method. It is capable of identifying modifications at any location within the protein sequence.
Edman Degradation serves as a valuable, orthogonal technique. While it cannot identify internal conjugation sites, it provides an exceptionally clear and accurate answer to the question of whether the N-terminus is modified. Therefore, it is best employed as a complementary method to confirm or rule out N-terminal conjugation specifically. For a complete characterization of a PEGylated protein, leveraging both techniques can provide the highest level of confidence.
References
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 7. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]
- 10. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. msf.ucsf.edu [msf.ucsf.edu]
- 12. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. waters.com [waters.com]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 18. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 19. N-terminal Edman sequencing [proteome-factory.com]
- 20. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 21. ehu.eus [ehu.eus]
- 22. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 23. rapidnovor.com [rapidnovor.com]
- 24. ingenieria-analitica.com [ingenieria-analitica.com]
- 25. creative-biolabs.com [creative-biolabs.com]
Navigating the Bioconjugation Landscape: A Comparative Guide to Tos-PEG2-OH Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical linker is a critical decision that can significantly impact the efficacy, stability, and manufacturability of complex biologics and targeted therapeutics. Tos-PEG2-OH, a heterobifunctional linker featuring a tosyl leaving group and a terminal hydroxyl, has been a staple in the bioconjugation toolbox, particularly for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. However, the expanding demands of modern drug development have spurred the exploration of alternatives that may offer advantages in specific applications.
This guide provides an objective comparison of this compound with its alternatives, supported by experimental data where available, and detailed methodologies for key experiments. We will delve into the nuances of linker chemistry to empower researchers to make informed decisions for their specific bioconjugation needs.
Understanding this compound: A Foundation for Comparison
This compound is a polyethylene (B3416737) glycol (PEG) linker characterized by a tosyl (tosylate) group at one end and a hydroxyl group at the other. The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as amines and thiols, making it a valuable tool for conjugation to proteins, peptides, and other biomolecules.[1] The short, two-unit PEG chain enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2][3] The terminal hydroxyl group provides a handle for further chemical modification.
Alternatives to this compound: Expanding the Toolkit
The limitations of tosylate chemistry, such as the relatively harsh conditions sometimes required for conjugation and the potential for side reactions, have led to the development of a diverse array of alternative linkers. These can be broadly categorized based on their reactive moieties.
Sulfonate Ester Analogs: The Mesylate Alternative
A close relative of the tosylate is the mesylate (methanesulfonate) group. Ms-PEG2-OH offers a similar reactivity profile to its tosylated counterpart, with the mesyl group also serving as a good leaving group for nucleophilic substitution.
Key Differences and Considerations:
-
Reactivity: While both are effective, their reaction kinetics can differ depending on the specific substrate and reaction conditions. Some studies suggest that mesylates may be more reactive in certain contexts.[4]
-
Size: The mesyl group is smaller than the tosyl group, which could be advantageous in sterically hindered reactions.[5]
-
Leaving Group Ability: Both are considered good leaving groups, and for many applications, they are interchangeable.[6]
Maleimide-Containing Linkers for Thiol-Specific Conjugation
For applications requiring specific conjugation to cysteine residues, maleimide-PEG linkers are a popular choice. The maleimide (B117702) group reacts specifically with free thiols under mild conditions (pH 6.5-7.5) to form a stable thioether bond.
Advantages:
-
High Specificity: The reaction is highly selective for thiol groups, minimizing off-target reactions with other amino acid residues.
-
Mild Reaction Conditions: The conjugation can be performed at or near physiological pH, which is crucial for maintaining the integrity of sensitive biomolecules.[7][8]
Considerations:
-
Thiol Availability: This method requires the presence of a free thiol group on the target molecule, which may necessitate prior reduction of disulfide bonds.
NHS Ester-Containing Linkers for Amine-Specific Conjugation
N-Hydroxysuccinimide (NHS) ester-activated linkers are widely used for their ability to react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) to form stable amide bonds.
Advantages:
-
Efficient Amine Coupling: NHS esters provide a reliable method for conjugating to abundant lysine residues on proteins.[9]
-
Well-Established Chemistry: The reaction is well-characterized and widely used in bioconjugation.
Considerations:
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can compete with the desired conjugation reaction. Reactions are typically performed at a slightly basic pH (7-9).
-
Non-Specific Labeling: As lysine residues are often numerous on the surface of proteins, the use of NHS esters can lead to a heterogeneous mixture of conjugates.
"Click Chemistry" Linkers: Bioorthogonal and Efficient
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation by offering highly specific and efficient reactions that are bioorthogonal, meaning they do not interfere with native biological processes.[10]
Advantages:
-
High Specificity and Yield: Click reactions are known for their exceptional selectivity and high reaction yields.[11]
-
Bioorthogonality: The azide (B81097) and alkyne functional groups are absent in most biological systems, ensuring that the reaction only occurs between the intended partners.[12]
-
Mild Reaction Conditions: These reactions can be performed under biocompatible conditions.
Considerations:
-
Functionalization Required: Both the biomolecule and the linker need to be functionalized with either an azide or an alkyne group prior to conjugation.
-
Copper Catalyst (for CuAAC): The copper catalyst used in CuAAC can be toxic to cells, although advancements in ligand design have mitigated this issue.[13]
Quantitative Data Summary
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α | PEG | 12 | >1000 | <20 | [14] |
| Estrogen Receptor α | PEG | 16 | 100 | 80 | [14] |
| TANK-binding kinase 1 | PEG | <12 | Inactive | - | [14] |
| TANK-binding kinase 1 | PEG | >12 | Active | - | [14] |
| Cyclin-dependent kinase 9 | PEG | 4 | 250 | 70 | [15] |
| Cyclin-dependent kinase 9 | Alkyl | - | >1000 | <20 | [15] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data underscores that the choice of linker extends beyond the reactive group to include its length and composition, which collectively influence the geometry of the ternary complex in PROTACs and the overall efficacy of the molecule.[14][15]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker (Adaptable for this compound)
This two-step protocol describes the synthesis of a PROTAC, which can be adapted for linkers like this compound by first reacting the hydroxyl group and then activating the other end.
Step 1: Amide Coupling of the Linker to the Protein of Interest (POI) Ligand
-
Dissolve the Hydroxy-PEG-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product to afford the POI-linker intermediate (POI-PEG-OH).
Step 2: Synthesis of the Final PROTAC
-
Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (B128534) (1.5 equivalents) and cool to 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours to form the tosylated intermediate (POI-PEG-OTs).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.[16]
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help clarify complex signaling pathways and experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
While this compound remains a valuable tool in the bioconjugation arsenal, a thorough understanding of the available alternatives is crucial for optimizing the design and performance of novel therapeutics. The choice of linker should be guided by the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. Researchers should consider factors such as reaction specificity, efficiency, and the impact of the linker on the biological activity and physicochemical properties of the conjugate. By carefully selecting the appropriate linker chemistry, scientists can unlock the full potential of their bioconjugation strategies and accelerate the development of next-generation therapies.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Evaluating the Impact of the Tos-PEG2-OH Linker on Drug Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Role of the Tos-PEG2-OH Linker
The this compound linker is a heterobifunctional linker featuring a tosyl (Tos) group and a hydroxyl (-OH) group at the termini of a diethylene glycol (PEG2) spacer. The tosyl group serves as an excellent leaving group, facilitating the initial covalent attachment to a nucleophilic functional group on a drug molecule. The terminal hydroxyl group can then be further functionalized for conjugation to a targeting molecule, such as an antibody or a small molecule ligand. The core of this linker, the PEG2 spacer, is what ultimately influences the properties of the final drug conjugate.
The inclusion of a short PEG spacer like PEG2 can offer several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drug payloads, which can aid in formulation and reduce aggregation.[1][2]
-
Controlled Spatial Separation: The defined length of the PEG2 linker provides a precise distance between the targeting moiety and the payload, which can be crucial for optimal target engagement and biological activity.
-
Modulation of Physicochemical Properties: The linker can influence the overall lipophilicity and polarity of the conjugate, which in turn affects cell permeability and pharmacokinetic properties.
Data Presentation: Impact of Short PEG Linkers on Drug Potency
The optimal linker length is highly dependent on the specific drug, target, and the overall architecture of the conjugate. The following tables summarize representative quantitative data from studies on ADCs and PROTACs, illustrating the general trends observed with short PEG linkers compared to no linker or longer PEG chains.
Table 1: Comparative in Vitro Potency of Antibody-Drug Conjugates (ADCs) with Different Linker Lengths
| Linker Type | Cytotoxicity (IC50) | General Observations |
| No Linker (Direct Conjugation) | Variable, can be high | May lead to steric hindrance, aggregation, and suboptimal pharmacokinetics. |
| Short PEG Linker (e.g., PEG2-PEG4) | Often retains high potency | Can provide a balance of improved solubility and retained potency. May be suitable for payloads that do not require prolonged exposure.[3] |
| Longer PEG Linker (e.g., PEG8-PEG12) | May show a moderate decrease in potency | Often leads to improved pharmacokinetics and in vivo efficacy due to increased half-life.[3] |
Note: The data presented is a synthesized representation from multiple sources and is intended for illustrative purposes. The optimal linker is highly context-dependent.
Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Linker Length | Degradation Potency (DC50) | Maximum Degradation (Dmax) | General Observations |
| Short (e.g., PEG2-PEG4) | Can be highly potent | Often high | A short, flexible linker can be optimal for inducing the formation of a stable ternary complex between the target protein and the E3 ligase. |
| Intermediate (e.g., PEG5-PEG8) | Often shows high potency | Often high | The optimal linker length for many PROTACs falls within this range, providing the necessary flexibility and distance. |
| Long (e.g., >PEG12) | Potency may decrease | May decrease | An excessively long linker can lead to unproductive binding and reduced degradation efficiency. |
Note: The data presented is a synthesized representation from multiple sources and is intended for illustrative purposes. The optimal linker is highly dependent on the specific target protein and E3 ligase combination.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of drug conjugates. Below are methodologies for key experiments cited in the evaluation of ADC and PROTAC potency.
Protocol 1: In Vitro Cytotoxicity Assay for ADCs
This protocol outlines a common method for determining the in vitro potency of an ADC using a cell viability assay.[]
-
Cell Culture: Culture target antigen-expressing cancer cell lines and control (antigen-negative) cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the treatments to the cells and incubate for a specified period (e.g., 72-120 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol describes how to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment: Culture a cell line that expresses the target protein and the E3 ligase. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Mandatory Visualization
Diagram 1: Experimental Workflow for ADC Potency Evaluation
Caption: Workflow for determining the in vitro cytotoxicity of an Antibody-Drug Conjugate.
Diagram 2: PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of action for PROTAC-mediated targeted protein degradation.
Conclusion
The this compound linker provides a valuable tool for the synthesis of drug conjugates, with its core PEG2 spacer offering a balance of hydrophilicity and compact size. While specific data for this linker is limited, the broader understanding of short PEG linkers suggests that they can be highly effective in preserving or even enhancing drug potency, particularly in the context of PROTACs where precise spatial orientation is key. For ADCs, a short PEG linker may be optimal for payloads that do not require extended circulation times to exert their cytotoxic effects. Ultimately, the selection of the optimal linker requires empirical testing and careful consideration of the specific therapeutic modality, the properties of the payload, and the biological target. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate novel drug conjugates incorporating the this compound linker or similar short PEG spacers.
References
Cleavable vs. Non-Cleavable Linkers in Drug Conjugates: A Comparative Analysis Featuring Tos-PEG2-OH
For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of cleavable and non-cleavable linkers, incorporating Tos-PEG2-OH as a relevant example of a non-cleavable polyethylene (B3416737) glycol (PEG) linker component. We will delve into their mechanisms of action, performance data from key experiments, and detailed experimental protocols to inform your drug development decisions.
The linker tethers the potent cytotoxic payload to the monoclonal antibody, ensuring stability in circulation and facilitating payload release at the target site. The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism, which in turn dictates their suitability for different therapeutic strategies.[1][2]
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Release | Enzymatic (e.g., Cathepsin B), pH, or reductive cleavage in the tumor microenvironment or within the cell.[2] | Proteolytic degradation of the antibody backbone in the lysosome.[3] |
| Released Payload | Typically the unmodified, potent parent drug. | The payload attached to the linker and an amino acid residue.[4] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[4] | Generally higher, leading to a more stable ADC in circulation.[3] |
| Bystander Effect | High, due to the release of a membrane-permeable payload that can kill adjacent antigen-negative cells.[5][6] | Low to negligible, as the released payload is typically charged and less membrane-permeable.[4] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4] | Lower potential due to higher stability and a limited bystander effect.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[4] | May be less effective in heterogeneous tumors. |
The Role of this compound
This compound is a hydrophilic PEG linker that contains a tosyl group and a hydroxyl group. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for its conjugation to other molecules. In the context of drug conjugates, PEG linkers like this compound are often incorporated to increase the hydrophilicity and solubility of the conjugate.[7] This can be particularly advantageous for hydrophobic payloads, helping to prevent aggregation. PEG linkers are generally considered non-cleavable under physiological conditions and contribute to the overall stability of the conjugate.[8][9] Therefore, this compound is a building block for constructing more complex, non-cleavable linker systems.
Mechanism of Action and Signaling Pathways
The ultimate goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to apoptosis. The linker type dictates the precise mechanism of payload release and its subsequent interaction with intracellular targets.
Cleavable Linker Pathway
ADCs with cleavable linkers bind to the target antigen on the tumor cell surface and are internalized. Upon trafficking to the lysosome, the linker is cleaved by specific enzymes (like Cathepsin B for peptide linkers), the acidic environment (for hydrazone linkers), or the reducing environment (for disulfide linkers), releasing the payload.[2] If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[6]
Non-Cleavable Linker Pathway
ADCs with non-cleavable linkers are also internalized after binding to the target antigen. However, payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[3] This results in the release of the payload still attached to the linker and a single amino acid residue. This complex is often charged and less membrane-permeable, thus limiting the bystander effect.[4]
Performance Data: A Comparative Summary
The following tables summarize key quantitative data from comparative studies of cleavable and non-cleavable linkers.
In Vitro Cytotoxicity
| ADC Construct | Target Cell Line | IC50 (nM) | Linker Type | Reference |
| Trastuzumab-vc-MMAE | N87 (Antigen+) | ~1-10 | Cleavable (Val-Cit) | [10] |
| Trastuzumab-vc-MMAE | MCF7 (Antigen-) | >1000 | Cleavable (Val-Cit) | [10] |
| Trastuzumab-SMCC-DM1 | SK-BR-3 (HER2+) | ~0.02-0.05 | Non-cleavable (SMCC) | [3] |
| Isotype Control-SMCC-DM1 | SK-BR-3 (HER2+) | >100 | Non-cleavable (SMCC) | [3] |
In Vitro Plasma Stability
| ADC Construct | Plasma Source | % Intact ADC (after 7 days) | Linker Type | Reference |
| ADC with Tandem-Cleavage Linker | Rat Serum | ~80-90% | Cleavable (Modified) | [11] |
| ADC with Vedotin Linker | Rat Serum | ~40-50% | Cleavable (Val-Cit) | [11] |
| Non-cleavable ADC | Human Plasma | >95% (after 28 days) | Non-cleavable | [12] |
| Cleavable (Val-Cit) ADC | Human Plasma | >95% (after 28 days) | Cleavable | [12] |
Note: Plasma stability can be highly dependent on the specific linker chemistry and the plasma source (e.g., mouse vs. human).[12]
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal linkers for ADC development.
Experimental Workflow: ADC Cytotoxicity and Bystander Effect Assessment
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on antigen-positive and antigen-negative cell lines.[10][13]
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a negative control in complete cell culture medium.
-
Replace the existing medium in the wells with the ADC dilutions.
-
Incubate the plates for 72-96 hours at 37°C.[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Add solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5]
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[15]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
ADC
-
High-content imaging system or flow cytometer
Procedure:
-
Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubate the plate for 72-96 hours.[5]
-
Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells.[5]
Protocol 3: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma (human, mouse, etc.)
-
Phosphate-buffered saline (PBS)
-
Affinity chromatography columns (e.g., Protein A)
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of the plasma/ADC mixture.[16]
-
Immediately quench the reaction by diluting the sample in cold PBS.
-
Capture the ADC from the plasma sample using Protein A affinity chromatography.
-
Wash the captured ADC to remove plasma proteins.
-
Elute the ADC from the affinity matrix.
-
Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
Protocol 4: Cathepsin B Cleavage Assay
Objective: To determine the rate of payload release from an ADC in the presence of Cathepsin B.[]
Materials:
-
ADC with a protease-sensitive linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC with Cathepsin B in the assay buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage rate.
Conclusion
The selection between a cleavable and a non-cleavable linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers, while offering the potential for a powerful bystander effect beneficial for treating heterogeneous tumors, may be associated with lower plasma stability and a higher risk of off-target toxicity.[4] Conversely, non-cleavable linkers provide enhanced stability and a more favorable safety profile but lack the bystander effect, making them more suitable for homogenous tumors with high antigen expression.[4]
The incorporation of hydrophilic spacers like this compound into non-cleavable linker designs represents a strategy to improve the physicochemical properties of ADCs, potentially leading to higher drug loading and improved pharmacokinetics. Ultimately, the optimal linker strategy is not universal but depends on the specific target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation and selection of the most appropriate linker for your ADC development program.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. purepeg.com [purepeg.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
case studies comparing the success of different linkers in PROTAC design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. While the warhead and E3 ligase ligand determine target specificity and recruitment of the degradation machinery, the linker connecting these two moieties is a key determinant of a PROTAC's overall success. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform the design of potent and effective protein degraders.
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's length, composition, and rigidity are not merely passive spacers but play an active role in the stability and productivity of this ternary complex, ultimately influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]
General Mechanism of PROTAC Action
The following diagram illustrates the catalytic cycle of a PROTAC, highlighting the crucial role of the linker in bringing the target protein and the E3 ligase into proximity.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance: Case Studies
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[] The following tables summarize quantitative data from case studies comparing different linker types and lengths.
Case Study 1: Estrogen Receptor α (ERα) Degraders
A systematic study on ERα-targeting PROTACs highlighted the critical importance of linker length.[5] The PROTACs consisted of an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand via PEG linkers of varying lengths.[6][7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
| Data summarized from a study on ERα degradation.[6] |
The data clearly indicates that a 16-atom linker was optimal for ERα degradation in this system, with both shorter and longer linkers resulting in significantly reduced efficacy.[5]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders
In a series of pomalidomide-based PROTACs targeting BTK for degradation via the Cereblon (CRBN) E3 ligase, the influence of linker length and composition was investigated.[2]
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PEG | 4 units | 40 | >85 | CRBN | Ramos |
| PEG | 6 units | 10 | >95 | CRBN | Ramos |
| PEG | 8 units | 1 | >95 | CRBN | Ramos |
| Alkyl | 10 atoms | 25 | >90 | CRBN | Ramos |
| Data synthesized from published literature on BTK degraders.[2][6] |
For BTK degradation, longer PEG linkers were found to be more potent, with an 8-unit PEG linker demonstrating the highest efficacy.[6] The alkyl linker, while effective, was less potent than the optimal PEG linker.
Case Study 3: TANK-Binding Kinase 1 (TBK1) Degraders
PROTACs developed to target TBK1 demonstrated a minimum linker length requirement for degradation activity.[8]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| Alkyl/Ether | <12 | No degradation | N/A | VHL | HEK293T |
| Alkyl/Ether | 12 | Submicromolar | >80 | VHL | HEK293T |
| Alkyl/Ether | 21 | 3 | 96 | VHL | HEK293T |
| Alkyl/Ether | 29 | 292 | 76 | VHL | HEK293T |
| Data summarized from a study on TBK1 degradation.[6][8] |
In this case, a 21-atom alkyl/ether linker was the most effective, showcasing a clear "sweet spot" for linker length. Linkers shorter than 12 atoms were completely inactive.[8]
Case Study 4: Bromodomain-containing protein 4 (BRD4) Degraders
The development of BRD4 degraders has involved extensive linker optimization. A comparison of PROTACs with the same warhead (JQ1) and E3 ligase ligand (VHL) but different PEG linker lengths reveals the impact on degradation potency.[9]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data for in vitro degradation of BRD4.[9] |
In this BRD4-targeting PROTAC series, a PEG5 linker provided the optimal degradation potency.[9]
Experimental Protocols
The accurate evaluation and comparison of PROTACs rely on robust and reproducible experimental methodologies.
General Workflow for PROTAC Evaluation
Caption: A generalized workflow for the evaluation of PROTACs.
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This protocol is used to assess the cytotoxic effects of the PROTACs.[6]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The linker is a pivotal component in PROTAC design, with its length and composition having a profound impact on the molecule's degradation efficiency. The case studies presented demonstrate that there is no universal optimal linker; instead, the ideal linker must be empirically determined for each specific target protein and E3 ligase combination. While flexible linkers like PEG and alkyl chains are commonly used, more rigid structures are also being explored to enhance potency and improve pharmacokinetic properties. A systematic approach to linker design, involving the synthesis and evaluation of a library of PROTACs with varying linkers, is crucial for the development of potent and selective protein degraders.
References
- 1. explorationpub.com [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Tos-PEG2-OH: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Tos-PEG2-OH, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Based on data for related compounds, such as Azido-PEG2-Amine·Tos-OH, this compound is not classified as a hazardous substance.[1] However, it is crucial to treat all laboratory chemicals with a degree of caution. The primary components to consider are the tosyl group and the polyethylene (B3416737) glycol (PEG) linker. Similar small molecule PEG derivatives are generally not considered hazardous.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. |
| Body Protection | A standard laboratory coat. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal process is critical. The following steps outline the recommended procedure for disposing of this compound waste.
-
Segregation of Waste :
-
Designate a specific and clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, tubes, and wipes.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Label the container as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound (2-(2-(tosyloxy)ethoxy)ethanol)".
-
-
Collection of Waste :
-
Carefully transfer any unused or waste this compound, which is typically a solid or oil, into the designated waste container using a clean spatula or pipette.
-
For residual amounts in original containers or on labware, rinse with a minimal amount of a suitable solvent such as isopropanol (B130326) or ethanol. Collect this rinseate as chemical waste in the same designated container. Do not dispose of the rinseate down the drain.
-
Place all contaminated disposables directly into the labeled waste container.
-
-
Storage of Waste Container :
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage should be at room temperature.
-
-
Final Disposal :
-
Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS or contractor with the full chemical name and any available safety information. Although not classified as hazardous, it should not be disposed of as general solid waste.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
By following these procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines as they may have additional requirements.
References
Personal protective equipment for handling Tos-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Tos-PEG2-OH (CAS 118591-58-5). Adherence to these procedures is essential to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be worn at all times to prevent eye contact. In case of contact, rinse cautiously with water for several minutes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable chemical-resistant gloves are required. Wash hands thoroughly after handling.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from skin contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Fume Hood | All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Storage:
-
Before handling, ensure you have read and understood the Safety Data Sheet.
-
Store this compound in a tightly closed container in a well-ventilated place.[1] Recommended storage is at 4°C.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
2. Handling:
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Take measures to prevent the build-up of electrostatic charge.[1]
3. In Case of Exposure:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
-
If on skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound waste should be considered hazardous.
-
Do not mix with other waste streams.
2. Containerization:
-
Collect all waste, including unused product and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated and properly labeled hazardous waste container.
3. Disposal Procedure:
-
Dispose of the hazardous waste container through a licensed and approved waste disposal service.
-
Follow all local, regional, and national regulations for chemical waste disposal.
Experimental Workflow
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
